molecular formula C11H12N2O2 B1443002 1-(3-Acetylphenyl)imidazolidin-2-one CAS No. 1012040-98-0

1-(3-Acetylphenyl)imidazolidin-2-one

Cat. No.: B1443002
CAS No.: 1012040-98-0
M. Wt: 204.22 g/mol
InChI Key: UZFFTBDDWBVGFL-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)imidazolidin-2-one (CAS 1012040-98-0) is a high-value chemical intermediate with a molecular weight of 204.22 g/mol. This compound features an imidazolidin-2-one core, a cyclic urea structure known for its significant role in medicinal chemistry, linked to a 3-acetylphenyl substituent that provides a versatile site for further synthetic modification . Its primary research application is as a sophisticated building block for the synthesis of complex heterocyclic systems. The imidazolidinone scaffold is a privileged structure in drug discovery, found in compounds with a wide range of biological activities. Derivatives of imidazolidin-2-one have been extensively explored as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the development of therapies for neurodegenerative disorders such as Alzheimer's disease . Furthermore, recent synthetic methodologies highlight the use of related structures in pseudo-multicomponent reactions to efficiently create 1,3-disubstituted imidazolidin-2-ones, demonstrating the utility of this chemotype in generating diverse compound libraries for pharmaceutical and agrochemical research . ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-(3-acetylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(14)9-3-2-4-10(7-9)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFFTBDDWBVGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-acetylphenyl)imidazolidin-2-one

Abstract

This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis and detailed analytical characterization of this compound, a key heterocyclic scaffold. N-aryl imidazolidin-2-ones are prevalent structural motifs in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthetic strategy, mechanistic underpinnings, and rigorous structural elucidation of the title compound. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure reproducibility and scientific integrity.

Introduction and Strategic Overview

The imidazolidin-2-one ring system is a five-membered cyclic urea that serves as a cornerstone in the development of various biologically active compounds.[1] The introduction of an N-aryl substituent, specifically the 3-acetylphenyl group, functionalizes this core for potential further chemical modification or for direct application in screening assays. The acetyl moiety provides a handle for derivatization, while the aromatic ring influences the molecule's overall stereoelectronic properties.

The primary challenge in synthesizing this compound lies in the formation of the C(aryl)-N bond. Modern organic synthesis offers several powerful cross-coupling methodologies for this transformation. The two most prominent are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its high efficiency, broad substrate scope, and often milder reaction conditions compared to classical methods.[3][4][5] It typically involves an aryl halide or triflate, an amine (in this case, imidazolidin-2-one), a palladium catalyst with a specialized phosphine ligand, and a base.[6][7]

  • Ullmann Condensation: A classical yet highly effective copper-catalyzed method for forming C-N bonds.[2] While traditional Ullmann reactions required harsh conditions, modern protocols utilizing ligands allow the reaction to proceed at lower temperatures with improved yields and reliability.[8][9]

For this guide, we will focus on a modern Ullmann condensation protocol due to its cost-effectiveness and proven robustness for the N-arylation of amides and related compounds.[8]

Synthesis of this compound via Ullmann Condensation

The selected synthetic route involves the coupling of imidazolidin-2-one with an appropriate 3-haloacetophenone, catalyzed by a copper(I) salt in the presence of a base and a chelating ligand.

Overall Synthetic Workflow

The process begins with the coupling reaction, followed by an aqueous workup to remove inorganic salts and the polar solvent. The crude product is then purified using column chromatography to yield the pure target compound, whose identity and purity are confirmed through a suite of analytical techniques.

G cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_characterization Characterization reactants Imidazolidin-2-one + 3-Bromoacetophenone reaction Ullmann Condensation reactants->reaction conditions CuI (catalyst) L-Proline (ligand) K2CO3 (base) DMSO (solvent) Heat (e.g., 110 °C) reaction->conditions workup Quench with Water Extract with Ethyl Acetate Dry & Concentrate reaction->workup Reaction Mixture purification Silica Gel Column Chromatography workup->purification nmr NMR (¹H, ¹³C) purification->nmr Isolated Solid ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms pure_product Pure Product: This compound nmr->pure_product ir->pure_product ms->pure_product

Caption: Overall workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol

Materials:

  • Imidazolidin-2-one

  • 3-Bromoacetophenone

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazolidin-2-one (1.2 eq.), 3-bromoacetophenone (1.0 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.5 M with respect to the 3-bromoacetophenone.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 50% EtOAc in hexanes). Reaction times can vary but are typically in the range of 12-24 hours.[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into a beaker of water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Rationale

The Ullmann condensation proceeds through a copper-catalyzed cycle. The choice of L-proline as a ligand is critical; it enhances the solubility of the copper catalyst and facilitates the coupling process, allowing for milder reaction conditions than the ligand-free classical Ullmann reaction.[8]

The proposed catalytic cycle involves:

  • Formation of Copper(I)-Amidate: The base (K₂CO₃) deprotonates the imidazolidin-2-one. The resulting anion coordinates with the Cu(I) catalyst, likely displacing a ligand, to form a copper(I)-amidate complex.

  • Oxidative Addition: The aryl halide (3-bromoacetophenone) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.[9]

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) species, which forms the desired C(aryl)-N bond and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[10]

G cu1_cat Cu(I) Catalyst cu_amidate Copper(I)-Amidate Complex cu1_cat->cu_amidate cu3_intermediate Copper(III) Intermediate cu_amidate->cu3_intermediate Oxidative Addition cu3_intermediate->cu1_cat  Regeneration product This compound cu3_intermediate->product Reductive Elimination imidazolidinone Imidazolidin-2-one + Base imidazolidinone->cu_amidate Coordination aryl_halide 3-Bromoacetophenone aryl_halide->cu3_intermediate

Caption: Proposed catalytic cycle for the Ullmann N-arylation reaction.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on analogous structures, the following resonances are predicted.[11][12]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HAr-H (proton between two substituents)
~7.85d1HAr-H (ortho to acetyl group)
~7.70d1HAr-H (ortho to imidazolidinone)
~7.50t1HAr-H (meta to both groups)
~3.95t2H-N-CH₂ -CH₂-N-
~3.50t2H-N-CH₂-CH₂ -N-
~2.60s3H-C(O)-CH₃

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~197.0C =O (Ketone)
~155.0C =O (Urea)
~140.0Ar-C (quaternary, attached to N)
~138.0Ar-C (quaternary, attached to acetyl)
~129.5Ar-C H
~127.0Ar-C H
~123.0Ar-C H
~118.0Ar-C H
~47.0-N-C H₂-
~41.0-N-C H₂-
~26.5-C(O)-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1700Strong, SharpC=O Stretch (Urea Carbonyl)
~1680Strong, SharpC=O Stretch (Ketone Carbonyl)
~1600, ~1480MediumC=C Aromatic Ring Stretch
~1250StrongC-N Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Weight: C₁₁H₁₂N₂O₂ = 204.23 g/mol

  • Analysis Mode: Electrospray Ionization (ESI) is typically used.

  • Expected Ion Peak: In positive ion mode, the primary observed peak will be the protonated molecular ion [M+H]⁺ at m/z = 205.24.

Conclusion

This guide outlines a reliable and well-documented method for the synthesis of this compound using a modern Ullmann condensation protocol. The causality for the selection of reagents and conditions has been explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive analytical workflow has been detailed, providing a self-validating system to confirm the structure and purity of the final product. The protocols and data presented herein serve as a robust foundation for researchers engaged in the synthesis of N-aryl heterocyclic compounds for applications in pharmaceutical and materials science research.

References

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • ResearchGate. (n.d.). Synthesis of N-aroylmethyl-4-arylimidazoles 3e–h and 4(5)-aryl-1H-imidazoles 4f–g.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Mastalir, M., et al. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
  • ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Ramirez-Lira, E.J., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Della Ca', N., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • Gökçe, C., et al. (2022). Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Som. ResearchGate.
  • Abdullaha, M.I., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC - NIH.

Sources

In-Depth Technical Guide to the NMR Spectral Analysis of 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of the discovery pipeline. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(3-acetylphenyl)imidazolidin-2-one, a disubstituted aromatic compound with functionalities pertinent to medicinal chemistry and materials science.

This document is structured to provide not just the spectral data but also the underlying scientific rationale for the signal assignments. By explaining the causality behind the observed chemical shifts, coupling constants, and multiplicities, this guide aims to serve as a practical reference for scientists engaged in the structural characterization of similar molecular scaffolds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system for this compound is established as follows. This convention will be used throughout the guide.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Data Analysis (400 MHz, CDCl₃)

The proton NMR spectrum provides critical information about the electronic environment, number, and connectivity of protons in a molecule.

Predicted ¹H NMR Signals

Based on the structure, we can predict the following signals:

  • Aromatic Region (δ 7.0-8.5 ppm): Four distinct signals are expected for the four protons on the meta-disubstituted benzene ring.

  • Imidazolidinone Ring (δ 3.0-4.5 ppm): Two signals, each integrating to 2H, are expected for the two inequivalent methylene (CH₂) groups. These will likely appear as triplets due to coupling with each other.

  • Acetyl Group (δ 2.5-2.7 ppm): A sharp singlet, integrating to 3H, is anticipated for the methyl protons of the acetyl group.

Detailed Signal Assignment and Interpretation

The experimental data aligns well with these predictions, and a detailed analysis of each signal provides definitive structural confirmation.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentRationale
~8.10t (triplet)1H~1.8 HzH2'This proton is ortho to both the imidazolidinone and acetyl substituents. The small coupling constant is characteristic of a meta-coupling (⁴J) to H4' and H6'. Its downfield shift is due to its position on the aromatic ring.
~7.85ddd1H~7.8, 1.8, 1.1 HzH6'This proton is ortho to the nitrogen of the imidazolidinone ring, which is electron-withdrawing, causing a downfield shift. It shows ortho-coupling to H5' (~7.8 Hz) and meta-coupling to H2' (~1.8 Hz).
~7.75ddd1H~7.8, 1.8, 1.1 HzH4'This proton is ortho to the electron-withdrawing acetyl group, resulting in a significant downfield shift. It exhibits ortho-coupling to H5' (~7.8 Hz) and meta-coupling to H2' (~1.8 Hz).
~7.50t (triplet)1H~7.8 HzH5'This proton is meta to both substituents. It appears as a triplet due to coupling with two ortho protons (H4' and H6').[1]
~4.05t (triplet)2H~8.0 HzH5 (CH₂)These protons are on the carbon adjacent to the aromatic-ring-bound nitrogen (N1). The electronegativity of the nitrogen deshields these protons. They are split into a triplet by the adjacent H4 methylene protons.
~3.65t (triplet)2H~8.0 HzH4 (CH₂)These protons are on the carbon adjacent to the urea carbonyl group. The electron-withdrawing effect of the carbonyl deshields them, but less so than the direct attachment to the nitrogen attached to the aromatic ring. They are split into a triplet by the adjacent H5 methylene protons.
~2.60s (singlet)3HN/AH8' (CH₃)The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group and appear as a characteristic singlet with no adjacent protons to couple with.[2][3]

Table 1: Summary of ¹H NMR Spectral Data and Assignments.

¹³C NMR Spectral Data Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbons present (e.g., carbonyl, aromatic, aliphatic).

Predicted ¹³C NMR Signals

The molecule has 11 unique carbon atoms, and thus 11 signals are expected in the broadband-decoupled ¹³C NMR spectrum:

  • Carbonyl Carbons (δ 150-200 ppm): Two signals are expected, one for the ketone (C7') and one for the urea (C2) carbonyl. Ketone carbonyls typically appear further downfield.[4]

  • Aromatic Carbons (δ 115-150 ppm): Six signals are expected for the six carbons of the benzene ring.[4][5] Two will be quaternary (C1', C3') and four will be CH carbons.

  • Aliphatic Carbons (δ 10-60 ppm): Three signals are expected: two for the imidazolidinone ring methylene carbons (C4, C5) and one for the acetyl methyl carbon (C8').

Detailed Signal Assignment
Chemical Shift (δ) ppmAssignmentRationale
~198.0C7' (C=O, ketone)The chemical shift is characteristic of a ketone carbonyl carbon.[3][4]
~155.0C2 (C=O, urea)This signal is in the typical range for a urea or carbamate carbonyl carbon, which is upfield from a ketone.
~140.0C1' (Ar-C)This is the quaternary carbon directly attached to the nitrogen of the imidazolidinone ring. Its chemical shift is influenced by the nitrogen substituent.
~138.0C3' (Ar-C)This is the quaternary carbon to which the acetyl group is attached.
~129.5C5' (Ar-CH)Aromatic CH carbons typically appear in this region.[6] Specific assignment often requires 2D NMR, but this represents one of the four aromatic CH signals.
~127.0C4' (Ar-CH)Aromatic CH carbon. Its proximity to the electron-withdrawing acetyl group likely shifts it downfield relative to C6'.
~123.0C6' (Ar-CH)Aromatic CH carbon. Its position ortho to the nitrogen-bearing carbon influences its shift.
~118.0C2' (Ar-CH)Aromatic CH carbon. This carbon is between the two electron-withdrawing substituents, which typically results in a more upfield shift compared to the other aromatic CH carbons.
~45.0C5 (N-CH₂)This aliphatic carbon is directly attached to the nitrogen linked to the aromatic ring, causing a downfield shift into the 40-50 ppm range.
~42.0C4 (N-CH₂)This methylene carbon is adjacent to the other nitrogen of the urea moiety.
~26.5C8' (CH₃)This signal is in the typical range for a methyl ketone carbon.[3][4]

Table 2: Summary of ¹³C NMR Spectral Data and Assignments.

Experimental Protocol

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure no solid particles remain.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: The probe must be tuned to the correct frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the CDCl₃ solvent.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans.

    • Spectral Width: ~16 ppm (centered around 5-6 ppm).

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 scans (or more, depending on sample concentration).

    • Spectral Width: ~240 ppm (centered around 100-120 ppm).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

  • Integration: Integrate all peaks in the ¹H spectrum to determine the relative number of protons.

Sources

in silico modeling of 1-(3-acetylphenyl)imidazolidin-2-one interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-(3-acetylphenyl)imidazolidin-2-one Interactions

Abstract

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This technical guide provides a comprehensive, field-proven workflow for investigating the molecular interactions of this compound, a small molecule with a scaffold of medicinal chemistry interest. Recognizing that the biological targets of many novel compounds are initially unknown, this guide adopts a hypothesis-driven approach, postulating a protein kinase as a plausible target based on the activities of related heterocyclic compounds. We will provide a detailed, step-by-step methodology for a complete in silico analysis, encompassing ligand and protein preparation, molecular docking, molecular dynamics simulations, and pharmacophore modeling. This guide is designed for researchers, scientists, and drug development professionals, offering not only procedural instructions but also the scientific rationale behind key experimental choices, thereby ensuring a robust and self-validating computational study.

Introduction: Charting a Course for a Novel Molecule

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The specific molecule of interest, this compound, presents a unique combination of a rigid core with functional groups amenable to forming diverse interactions with a biological target. However, as is common in the early phases of drug discovery, its precise mechanism of action and protein targets are not yet elucidated.

This guide will navigate this ambiguity by employing a rational, hypothesis-driven in silico strategy. Given that various imidazole derivatives have demonstrated anticancer properties, we hypothesize that this compound may act as an inhibitor of a protein kinase, a family of enzymes frequently dysregulated in cancer.[2][3] By selecting a well-characterized protein kinase as our hypothetical target, we can construct a detailed and practical workflow that is broadly applicable to the investigation of other small molecules with unknown targets.

Our exploration will be grounded in a multi-faceted computational approach, beginning with predicting the binding pose through molecular docking, followed by an assessment of the stability of the protein-ligand complex using molecular dynamics simulations.[4][5] Finally, we will distill the key interaction features into a pharmacophore model, a valuable tool for virtual screening and lead optimization.[6][7]

Foundational Pillars of In Silico Modeling

A successful in silico drug discovery campaign rests on the synergistic application of several computational techniques. Each method provides a unique lens through which to view the complex interplay between a ligand and its target.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[8] It utilizes scoring functions to estimate the binding affinity, allowing for the rapid screening of large compound libraries and the initial assessment of a ligand's potential.[9]

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations introduce the dimension of time, allowing us to observe the dynamic behavior of the protein-ligand complex.[10] This is crucial for evaluating the stability of the predicted binding mode and understanding how the protein and ligand adapt to each other.[11]

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[12][13] By identifying the essential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, we can create a 3D template to search for other molecules with the potential for similar activity.[14]

A Step-by-Step In Silico Workflow

The following sections provide a detailed, replicable protocol for the in silico investigation of this compound.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step is to convert the 2D chemical structure of this compound into a high-quality 3D conformation suitable for docking.

Protocol:

  • Obtain 2D Structure: The structure can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem if available. The SMILES string for this compound is CC(=O)c1cccc(c1)N1CCN(C1=O).

  • Convert to 3D: Use a computational chemistry tool (e.g., Open Babel) to convert the 2D structure into a 3D format (e.g., .mol2 or .pdb).

  • Protonation and Tautomeric States: At a physiological pH of 7.4, determine the most likely protonation and tautomeric states of the molecule. This is a critical step as it directly impacts the potential for hydrogen bonding.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This process relieves any steric clashes and results in a low-energy, stable conformation of the ligand.

Protein Target Preparation: Readying the Receptor

For this guide, we will use a hypothetical protein kinase structure obtained from the Protein Data Bank (PDB).

Protocol:

  • Select and Download PDB Structure: Choose a high-resolution crystal structure of the target kinase, preferably one that is co-crystallized with a ligand to help identify the binding site.

  • Pre-processing:

    • Remove water molecules that are not involved in key interactions.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign protonation states to the amino acid residues, particularly histidine.

    • Repair any missing side chains or loops using modeling software.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand or through binding pocket prediction algorithms. This defined space will be the target for the docking simulation.

Molecular Docking: Predicting the Binding Pose

With the prepared ligand and protein, we can now perform molecular docking to predict how this compound might bind to our target kinase.

Protocol:

  • Select Docking Software: Choose a well-validated docking program such as AutoDock Vina.[15][16]

  • Prepare Input Files: Convert the prepared ligand and protein structures into the required format for the docking software (e.g., .pdbqt for AutoDock Vina).[17]

  • Grid Box Generation: Define a grid box that encompasses the entire binding site. The size of the grid box is crucial; it should be large enough to allow the ligand to move freely but not so large as to unnecessarily increase the search space.

  • Run Docking Simulation: Execute the docking algorithm. This will generate a series of possible binding poses for the ligand, each with a corresponding binding affinity score.[18]

  • Analyze Results:

    • Examine the top-ranked poses and their binding scores. A lower binding energy generally indicates a more favorable interaction.

    • Visualize the predicted binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the binding site.

G cluster_workflow Molecular Docking Workflow ligand_prep Ligand Preparation (3D Structure, Protonation, Energy Minimization) input_files Generate Input Files (.pdbqt format) ligand_prep->input_files protein_prep Protein Preparation (Remove Water, Add Hydrogens, Define Binding Site) protein_prep->input_files grid_box Define Grid Box (Enclose Binding Site) input_files->grid_box docking Run Docking Simulation (e.g., AutoDock Vina) grid_box->docking analysis Analyze Results (Binding Poses & Scores, Key Interactions) docking->analysis

Caption: A flowchart of the molecular docking workflow.

Molecular Dynamics Simulation: Observing Interactions in Motion

To validate the stability of the best docking pose and to understand the dynamic nature of the protein-ligand interactions, we will perform an all-atom MD simulation.

Protocol:

  • System Setup:

    • Take the protein-ligand complex from the best docking pose.

    • Place the complex in a periodic box of a chosen shape (e.g., cubic).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts between the complex and the solvent.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

    • NPT Ensemble (Isothermal-Isobaric): Bring the system to the desired pressure (e.g., 1 atm) while keeping the temperature constant. This ensures the correct density of the system.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to collect data for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions over time.

G cluster_md_workflow Molecular Dynamics Simulation Workflow start Start with Best Docking Pose setup System Setup (Solvation & Ionization) start->setup minimize Energy Minimization setup->minimize nvt NVT Equilibration (Heating) minimize->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD Run npt->production analysis Trajectory Analysis (RMSD, RMSF, Interactions) production->analysis

Caption: A flowchart of the molecular dynamics simulation workflow.

Pharmacophore Modeling: Identifying Key Chemical Features

Based on the stable interactions observed in the MD simulation, we can construct a pharmacophore model.

Protocol:

  • Feature Identification: From the analysis of the docking and MD results, identify the key interaction points: hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings on the ligand that are crucial for binding.

  • Model Generation: Use a pharmacophore modeling software to generate a 3D arrangement of these features.

  • Model Validation: Validate the pharmacophore model by screening it against a database of known active and inactive compounds (if available) to ensure it can distinguish between them.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the key features, potentially identifying novel scaffolds with similar activity.

G cluster_pharmacophore Pharmacophore Model Concept HBD H-Bond Donor HBA H-Bond Acceptor HBD->HBA d1 HYD Hydrophobic HBD->HYD HBA->HYD d2 ARO Aromatic HBA->ARO HYD->ARO d3

Caption: A conceptual diagram of a pharmacophore model.

Results and Analysis: From Data to Insights

The output of this in silico workflow is a rich dataset that requires careful interpretation.

Table 1: Hypothetical Molecular Docking and MD Simulation Results

MetricValueInterpretation
Docking Score (kcal/mol) -8.5A strong predicted binding affinity.
Key Interacting Residues Glu123, Leu178, Phe201The amino acids forming crucial bonds with the ligand.
MD Simulation Length (ns) 100Sufficient time to assess the stability of the complex.
Average RMSD (Ligand) 1.5 ÅThe ligand remains stably bound in the pocket.
Persistent H-Bonds Ligand N-H with Glu123A key hydrogen bond is maintained throughout the simulation.

The analysis of these results would suggest that this compound is a promising candidate for inhibiting our hypothetical kinase. The stable binding observed in the MD simulation lends confidence to the initial docking prediction. The identification of persistent interactions provides a solid foundation for the development of a pharmacophore model and for guiding future medicinal chemistry efforts to optimize the compound's potency and selectivity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the molecular interactions of this compound. By adopting a hypothesis-driven approach, we have demonstrated how computational modeling can be effectively employed to generate testable hypotheses about a novel compound's mechanism of action, even in the absence of a known biological target.

The methodologies detailed herein—molecular docking, molecular dynamics simulations, and pharmacophore modeling—form a powerful cascade for predicting and analyzing protein-ligand interactions. The insights gained from such a study can significantly de-risk and accelerate a drug discovery program by prioritizing compounds for synthesis and experimental validation.

The logical next step would be to use the generated pharmacophore model for a virtual screening campaign to identify other potential inhibitors. Most importantly, the in silico predictions must be validated through in vitro biological assays, such as enzyme inhibition assays and cell-based assays, to confirm the activity of this compound against the hypothesized kinase target. This iterative cycle of computational modeling and experimental validation is the hallmark of a successful modern drug discovery endeavor.

References

  • [Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][13]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed]([Link])

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A-Z Guide to Elucidating the Mechanism of Action for 1-(3-acetylphenyl)imidazolidin-2-one: A Strategic Workflow for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The discovery of novel chemical entities (NCEs) like 1-(3-acetylphenyl)imidazolidin-2-one presents a critical challenge and opportunity in drug development: understanding its mechanism of action (MoA). A definitive MoA is the cornerstone of a successful therapeutic program, providing the biological rationale for efficacy and a roadmap for safety assessment. This guide presents a comprehensive, multi-pronged strategy for the systematic deconvolution of this NCE's MoA. We will navigate from broad, unbiased screening to precise, hypothesis-driven validation, transforming an unknown molecule into a well-characterized pharmacological tool. This document is structured not as a rigid protocol, but as a logical workflow, empowering researchers to make informed decisions at each stage of the investigation.

While specific biological data for this compound is not yet publicly available, this guide will use it as a case study to illustrate a robust framework applicable to any NCE. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the resulting data.

Part 1: Hypothesis Generation – Broad Net & In Silico Approaches

The initial phase of MoA exploration is designed to generate actionable hypotheses by casting a wide net. We combine computational predictions with unbiased biological screening to identify potential cellular effects and protein targets without prior assumptions.

In Silico Target Prediction: A First Glimpse into Potential Biology

Before initiating wet lab experiments, computational methods can provide a cost-effective and rapid preliminary assessment.[1][2] These in silico tools leverage vast databases of known compound-target interactions to predict potential binding partners for our NCE based on its chemical structure.

  • Causality: By comparing the structure of this compound to molecules with known biological activities, we can infer a likely target class.[3] This approach, often termed "guilt-by-association," helps prioritize subsequent experimental efforts and informs the design of focused screening libraries.[4]

Protocol 1: Ligand-Based In Silico Target Prediction

  • Compound Preparation: Generate a 2D or 3D structure file (e.g., SDF, MOL2) of this compound.

  • Database Selection: Utilize publicly available or commercial databases such as ChEMBL, PubChem, and BindingDB, which contain extensive bioactivity data.

  • Similarity Searching: Employ chemical similarity search algorithms (e.g., Tanimoto similarity) to identify known compounds with structural resemblance.

  • Model Application: Input the NCE structure into various predictive models, which may include machine learning algorithms, Bayesian models, or bioactivity spectral analysis.[3]

  • Target Prioritization: Analyze the output, which typically consists of a ranked list of potential protein targets. Prioritize targets that appear across multiple predictive models or have strong statistical confidence scores.

  • Trustworthiness Check: Cross-reference predicted targets with literature to ensure biological plausibility and the availability of tools (e.g., cell lines, antibodies) for future validation experiments.

Phenotypic Screening: Uncovering Cellular Function

Phenotypic screening is a powerful, unbiased approach that focuses on what a compound does to a cell or organism, rather than predicting how it does it.[5][6] By observing changes in cellular characteristics (phenotypes), we can identify the functional consequences of compound treatment, providing crucial clues to its MoA.[7][8][9]

  • Causality: A specific, reproducible phenotypic change (e.g., cell cycle arrest, induction of apoptosis, morphological changes) strongly implies that the NCE is engaging a cellular pathway. This observation becomes the primary endpoint for subsequent target deconvolution efforts.

Workflow 1: High-Content Phenotypic Screening

Caption: High-content phenotypic screening workflow.

Part 2: Target Identification & Validation – From Hypothesis to Confirmation

With a defined cellular phenotype and a list of putative targets, the next phase focuses on rigorously identifying the direct molecular target of this compound and validating its role in the observed biological effect.

Chemical Proteomics: Fishing for the Direct Target

Chemical proteomics is a powerful technique used to identify the direct binding partners of a small molecule within the entire cellular proteome.[10][11][12] This is often considered the gold standard for target identification.

  • Causality: By physically isolating the proteins that bind to our NCE, we can directly identify the molecular target. This method provides strong evidence of a direct interaction, moving beyond the correlational data from genetic screens or computational predictions.[13][14]

Protocol 2: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., an alkyne for click chemistry).

  • Cell Treatment: Treat live cells with the synthesized probe.

  • Crosslinking (if applicable): For photo-affinity probes, expose cells to UV light to covalently link the probe to its binding partners.[10]

  • Cell Lysis & Tagging: Lyse the cells and use a click reaction to attach a biotin molecule to the probe's reporter tag.[14]

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged protein complexes.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control, pinpointing the most likely targets.

Biophysical Validation: Quantifying the Interaction

Once a primary target candidate is identified, it is essential to confirm and quantify the direct binding interaction using biophysical methods. Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[15][16][17]

  • Causality: SPR provides quantitative data on the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates. A strong, specific binding affinity is a key piece of evidence confirming a direct interaction between the NCE and the purified target protein.[18][19]

Table 1: Hypothetical SPR Data for Compound-Target Interaction

Analyte (Compound)Ligand (Target Protein)ka (1/Ms)kd (1/s)KD (nM)
This compoundPutative Kinase X1.5 x 10^53.0 x 10^-42.0
Negative Control CompoundPutative Kinase XNo BindingNo BindingN/A
Cellular Target Engagement: Confirmation in a Biological Context

Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[21][22][23][24]

  • Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[22] Observing a thermal shift in the presence of this compound provides direct evidence of target engagement in a physiologically relevant setting.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the vehicle control or this compound.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

  • Protein Detection: Quantify the amount of the soluble target protein remaining at each temperature using a specific antibody (e.g., via Western Blot or ELISA).

  • Data Analysis: Plot the percentage of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.[21]

Genetic Validation: Linking Target to Phenotype

The final step in validation is to prove that the identified target is responsible for the observed cellular phenotype. CRISPR/Cas9-mediated gene knockout is the definitive tool for this purpose.[25][][27]

  • Causality: If knocking out the target gene recapitulates the phenotype observed with compound treatment, it provides strong evidence that the compound's effect is mediated through that target. Conversely, if the knockout renders the cells insensitive to the compound, it confirms the target's essential role in the MoA.[28][29]

Workflow 2: CRISPR/Cas9 Target Validation Logic

CRISPR_Validation cluster_wt Wild-Type Cells cluster_ko Target Knockout (KO) Cells cluster_outcomes Potential Outcomes A Treat with This compound B Observe Phenotype 'P' A->B F Scenario 1: KO baseline shows Phenotype 'P'. Cells are resistant to compound. C Observe Baseline Phenotype C->F D Treat with This compound E Observe Effect on Phenotype D->E G Scenario 2: KO baseline is normal. Cells are resistant to compound. E->G H Conclusion: Target is validated. F->H G->H

Caption: Logic diagram for CRISPR-based target validation.

Part 3: Pathway Deconvolution – Mapping the Downstream Effects

Once the direct target is validated, the final phase is to understand the downstream consequences of its modulation. Transcriptomic analysis provides a global view of the cellular response to compound treatment.

RNA-Sequencing (RNA-Seq): A Global View of Cellular Response

RNA-Seq is a high-throughput sequencing method that captures a snapshot of the entire transcriptome, revealing which genes are up- or down-regulated following compound treatment.[30][31][32]

  • Causality: The changes in gene expression provide a molecular "fingerprint" of the compound's activity. By analyzing the pathways and biological processes associated with the differentially expressed genes, we can build a detailed model of the downstream signaling cascade initiated by the compound binding to its target.[33][34]

Protocol 4: Differential Gene Expression Analysis via RNA-Seq

  • Experiment Setup: Treat cultured cells with this compound or vehicle control for a defined period. Include at least three biological replicates per condition.

  • RNA Extraction: Isolate high-quality total RNA from all samples.

  • Library Preparation: Prepare RNA-Seq libraries (e.g., using poly-A selection for mRNA).

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly changed upon treatment.

    • Conduct pathway enrichment analysis (e.g., GO, KEGG) on the list of differentially expressed genes to identify affected biological pathways.

Conclusion

The journey from a novel chemical entity to a well-understood pharmacological agent is a systematic process of hypothesis generation, rigorous testing, and multi-level validation. By following the workflow outlined in this guide—from in silico prediction and phenotypic screening to chemical proteomics, biophysical characterization, genetic validation, and transcriptomic profiling—researchers can confidently and efficiently elucidate the mechanism of action for this compound or any other NCE. This integrated approach not only ensures scientific integrity but also accelerates the translation of promising molecules into valuable research tools and potential therapeutics.

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Initial Toxicity Assessment of 1-(3-acetylphenyl)imidazolidin-2-one: A Tiered, Mechanism-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: The development of novel chemical entities, such as 1-(3-acetylphenyl)imidazolidin-2-one, necessitates a robust and systematic evaluation of potential toxicity at the earliest stages. A comprehensive initial toxicity assessment is not merely a regulatory hurdle but a critical scientific endeavor to ensure human safety and mitigate the risk of late-stage failures in drug development. This guide presents a tiered, integrated strategy for the initial toxicological profiling of this compound, combining computational toxicology with validated in vitro assays. The narrative emphasizes the rationale behind the selection of each tier and experimental model, providing a self-validating framework for researchers, scientists, and drug development professionals. By following this approach—from in silico prediction to cytotoxicity and genotoxicity screening—a foundational safety profile can be constructed, enabling informed, data-driven decisions for further development.

Introduction: The Imperative for Early Safety Profiling

This compound is a novel compound with a structure that suggests potential biological activity. As with any new chemical entity (NCE) destined for therapeutic or industrial application, the primary directive is to establish a comprehensive safety profile. Early, cost-effective, and ethically responsible toxicity screening is paramount.[1][2] A tiered approach, beginning with computational methods and progressing to targeted in vitro assays, allows for the rapid identification of potential hazards and conserves resources by eliminating overtly toxic candidates early in the pipeline.[3]

This guide outlines a logical, three-tiered workflow for the initial toxicity assessment of this compound, grounded in established regulatory principles and modern toxicological science.

Tier 1: In Silico Toxicological Prediction

The foundational step for any NCE with no prior toxicological data is in silico assessment.[4] Using computer-based models, we can predict a compound's potential toxicity based on its chemical structure, a practice known as Quantitative Structure-Activity Relationship (QSAR) modeling.[5][6] This approach is cost-effective, rapid, and aligns with the ethical principles of reducing animal testing.[1]

Rationale and Causality

The principle behind QSAR is that a compound's chemical structure and physicochemical properties dictate its biological activity, including its potential for toxicity.[7] By comparing the structure of this compound to large databases of compounds with known toxicological profiles, validated algorithms can identify structural alerts—specific molecular substructures known to be associated with toxicity—and predict the likelihood of adverse effects.[4]

Recommended In Silico Endpoints

For a comprehensive initial screen, the following endpoints should be evaluated using established, freely available models like Toxtree and the OECD QSAR Toolbox:

  • Mutagenicity (Ames Test): Prediction of mutagenic potential is critical, as mutagenicity is often linked to carcinogenicity.[8][9] The ISS decision tree model is a well-established tool for this purpose.[9]

  • Carcinogenicity: Prediction of carcinogenic potential based on structural alerts.

  • Hepatotoxicity: Liver toxicity is a major cause of drug attrition.[3] In silico models can predict the potential for drug-induced liver injury (DILI).

  • Systemic Toxicity: The Cramer decision tree can be used to classify the compound into a toxicological concern category for systemic effects.[9]

Data Presentation: Predicted Toxicological Profile

The results from the in silico analysis should be summarized in a clear, concise table.

Toxicological Endpoint Prediction Model Predicted Outcome for this compound Confidence Level
Bacterial Mutagenicity (Ames)Toxtree (ISS Model)e.g., Negative / Positive / Equivocale.g., High / Moderate / Low
CarcinogenicityQSAR Toolboxe.g., Non-carcinogen / Carcinogen / In-domaine.g., High / Moderate / Low
HepatotoxicityDILI Prediction Servere.g., Low / High Probability of DILIe.g., High / Moderate / Low
Systemic Toxicity (Oral)Toxtree (Cramer Rules)e.g., Cramer Class I (Low), II, or III (High)e.g., High / Moderate / Low

Note: The data presented in this table is hypothetical and serves as a template for reporting actual in silico results.

Tier 2: In Vitro Cytotoxicity Assessment

Following the computational screen, the next logical step is to assess the compound's effect on cell viability using in vitro assays.[10] These tests provide quantitative data on the concentration at which the compound induces cell death, a fundamental indicator of toxicity.[2][11]

Rationale and Causality

Cytotoxicity assays measure the integrity and metabolic activity of cells upon exposure to a test compound.[3] By employing assays that probe different mechanisms of cell death (e.g., loss of membrane integrity vs. metabolic failure), we can build a more complete picture of the compound's cytotoxic potential. The choice of a human liver cell line, such as HepG2 , is strategic. The liver is a primary site of drug metabolism and is frequently susceptible to chemical-induced injury. Results from HepG2 cells can therefore provide human-relevant insights into potential hepatotoxicity.[2]

Experimental Workflow: Cytotoxicity Screening

The overall workflow involves exposing cells to a range of concentrations of the test compound and then measuring cell viability.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Measurement cluster_analysis Data Analysis prep1 Culture HepG2 Cells prep2 Seed Cells into 96-well Plates prep1->prep2 treat2 Treat Cells for 24-48 hours prep2->treat2 treat1 Prepare Serial Dilutions of This compound treat1->treat2 assay1 Perform LDH Assay (Membrane Integrity) treat2->assay1 assay2 Perform MTT/MTS Assay (Metabolic Activity) treat2->assay2 analysis1 Measure Absorbance/ Luminescence assay1->analysis1 assay2->analysis1 analysis2 Calculate % Viability vs. Vehicle Control analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Tier 2 Experimental Workflow for Cytotoxicity Assessment.

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis.[12]

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a series of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and lysis buffer wells (positive control for maximum LDH release).

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).[14] Add 50 µL of the reaction mixture to each well containing supernatant.

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution.[15] Measure the absorbance at 490 nm using a plate reader.[12]

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background values.

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assessment evaluates a compound's potential to damage DNA, which can lead to mutations and cancer.[16] This tier is a mandatory component of safety assessment for most regulatory bodies. The test concentrations should be selected based on the cytotoxicity data from Tier 2, typically up to the IC50 or a maximum concentration of 1-10 mM if no cytotoxicity is observed.[16]

Rationale and Causality

A combination of assays is required to detect different types of genetic damage.

  • The Ames test uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations caused by the compound.[8][17]

  • The in vitro micronucleus assay uses mammalian cells to identify both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity).[18][19]

Performing these assays both with and without an external metabolic activation system (e.g., rat liver S9 fraction) is crucial.[20] Some compounds only become genotoxic after being metabolized into reactive intermediates by liver enzymes.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol is based on the principles of OECD Test Guideline 471.

Protocol:

  • Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) which are histidine auxotrophs.[21]

  • Metabolic Activation: Prepare a master mix containing the S9 fraction (for +S9 conditions) or a phosphate buffer (for -S9 conditions).

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix or buffer, and 100 µL of the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a known positive control mutagen for each strain.[20]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin to allow for a few cell divisions) to each tube, vortex briefly, and pour onto minimal glucose agar plates.[21]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[21]

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.[17]

Experimental Protocol: In Vitro Micronucleus Assay

This protocol is based on the principles of OECD Test Guideline 487.

Protocol:

  • Cell Culture: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and seed into culture vessels.

  • Treatment: Treat the cells with this compound at three or more concentrations, with and without S9 metabolic activation. The exposure time is typically 3-6 hours with S9 and a longer period (e.g., 24 hours) without S9.[16]

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. This agent blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[18][19]

  • Harvest and Staining: Harvest the cells, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.[16]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[18][22] A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[18]

Visualization: Genotoxicity Decision Pathway

G cluster_ames Ames Test Results cluster_mn Micronucleus Assay Results start Perform Ames Test & In Vitro Micronucleus Assay ames_neg Negative Result (Both +/- S9) start->ames_neg ames_pos Positive Result (With or Without S9) start->ames_pos mn_neg Negative Result (Both +/- S9) start->mn_neg mn_pos Positive Result (With or Without S9) start->mn_pos outcome1 No Evidence of Genotoxicity ames_neg->outcome1 If MN is also Negative outcome2 Potential Gene Mutagen (Bacterial System) ames_pos->outcome2 If MN is Negative outcome4 Clear Evidence of Genotoxicity ames_pos->outcome4 If MN is also Positive mn_neg->outcome1 If Ames is also Negative outcome3 Potential Clastogen/ Aneugen (Mammalian System) mn_pos->outcome3 If Ames is Negative mn_pos->outcome4 If Ames is also Positive

Caption: Decision matrix for interpreting in vitro genotoxicity results.

Data Synthesis and Next Steps

The culmination of this initial toxicity assessment is an integrated analysis of all data.

Tier Key Question Favorable Outcome Unfavorable Outcome & Action
1: In Silico Does the structure contain alerts for toxicity?No significant alerts predicted.Strong alerts for mutagenicity or carcinogenicity. Action: Proceed with high caution; prioritize genotoxicity assays.
2: Cytotoxicity At what concentration is the compound toxic to cells?Low cytotoxicity (IC50 > 100 µM).High cytotoxicity (IC50 < 10 µM). Action: May indicate a low therapeutic window. Guides dose selection for subsequent assays.
3: Genotoxicity Does the compound damage genetic material?Negative in both Ames and micronucleus assays.Positive result in either assay. Action: Significant safety concern. May halt development or trigger further mechanistic studies.

A favorable profile would consist of no significant in silico alerts, a high IC50 value in cytotoxicity assays, and negative results in both genotoxicity tests. Such a compound could proceed to more complex in vitro (e.g., cardiotoxicity, metabolism) and eventually in vivo studies with higher confidence. Conversely, a confirmed positive genotoxicity result is a major red flag that often leads to the termination of a candidate compound's development.

Conclusion

The initial toxicity assessment of a novel compound like this compound is a systematic process of evidence gathering. By employing a tiered strategy that begins with broad, predictive in silico methods and progresses to specific, quantitative in vitro assays for cytotoxicity and genotoxicity, a foundational understanding of the compound's safety profile can be established efficiently and ethically. This data-driven approach is fundamental to modern drug discovery and chemical safety, ensuring that only the most promising and safest candidates advance, ultimately protecting human health and optimizing research and development resources.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • National Cancer Institute. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
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The Architecture of Interaction: A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(3-Acetylphenyl)imidazolidin-2-one Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(3-acetylphenyl)imidazolidin-2-one scaffold represents a promising chemotype in the design of novel therapeutic agents, particularly in the realm of neurodegenerative disorders. This technical guide synthesizes the critical aspects of its structure-activity relationship (SAR), with a focused exploration of its potential as a monoamine oxidase (MAO) inhibitor. By dissecting the molecular framework, we will illuminate the causal relationships between specific structural modifications and their impact on biological activity, offering a roadmap for the rational design of potent and selective next-generation inhibitors. This document is intended to serve as a practical resource for researchers, providing both foundational knowledge and actionable experimental designs.

Introduction: The Imidazolidin-2-one Core and its Therapeutic Potential

The imidazolidin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, five-membered ring structure provides a stable platform for the precise spatial arrangement of pharmacophoric features, making it an ideal starting point for drug discovery campaigns. While derivatives of this core have shown a wide range of activities, including anticancer and antiparasitic effects, our focus herein is on a specific analog, this compound, and its potential as a modulator of monoamine oxidase activity.[2][3]

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters such as dopamine, serotonin, and norepinephrine.[] Inhibition of these enzymes, particularly MAO-B, has proven to be a clinically effective strategy in the management of Parkinson's disease, helping to alleviate motor symptoms by preserving dopamine levels in the brain.[5] The 3-acetylphenyl substituent presents a key interaction point, and understanding how modifications to this and other parts of the molecule influence MAO inhibition is paramount for developing effective therapeutics.

This guide will deconstruct the SAR of this compound analogs, providing a systematic analysis of key structural regions and their influence on inhibitory potency and selectivity.

The Core Pharmacophore: Dissecting the Key Structural Elements

The fundamental structure of this compound can be divided into three primary regions for SAR exploration:

  • Region A: The Phenyl Ring and its Substituents: This region, containing the defining acetyl group, is crucial for orientation within the enzyme's active site.

  • Region B: The Imidazolidin-2-one Core: The central heterocyclic ring, which acts as the scaffold.

  • Region C: The N-3 Position: This position on the imidazolidin-2-one ring is a prime site for introducing diversity and modulating physicochemical properties.

The following diagram illustrates this tripartite division of the molecule:

SAR_Regions cluster_A Region A: Phenyl Ring cluster_B Region B: Imidazolidin-2-one Core cluster_C Region C: N-3 Position mol A Phenyl Ring & Substituents B Imidazolidin-2-one Scaffold A->B Attachment at N-1 C N-3 Substituent B->C Modification at N-3

Caption: Key regions for SAR exploration of this compound analogs.

SAR Deep Dive: From Structure to Potency

Region A: The Influence of the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of MAO inhibitory activity. Based on studies of related acetylphenol analogs, the position and nature of substituents can dramatically affect both potency and selectivity for MAO-A versus MAO-B.[6]

  • The Acetyl Group: The acetyl group at the meta-position (C3) is a key feature. Its carbonyl oxygen can act as a hydrogen bond acceptor, anchoring the ligand in the active site of the enzyme. Shifting this group to the ortho or para positions would likely alter this interaction and significantly impact activity.

  • Substitution on the Phenyl Ring: The addition of other substituents to the phenyl ring can modulate electronic properties and steric bulk. For instance, the introduction of a benzyloxy group at the C5 position of a 2-acetylphenol scaffold has been shown to be particularly favorable for potent MAO-B inhibition.[6] This suggests that exploring substitutions at the positions ortho and para to the acetyl group in our core structure could yield significant gains in potency.

Region B: The Imidazolidin-2-one Scaffold

The imidazolidin-2-one ring serves as a rigid spacer, positioning the phenyl ring and the N-3 substituent in a defined orientation. While modifications to the core itself are less common in initial SAR studies, subtle changes can have profound effects. For example, replacing the carbonyl oxygen with sulfur to create a 2-thioxoimidazolidin-4-one has been explored for generating compounds with antitumor activity.[7] For MAO inhibition, the integrity of the imidazolidin-2-one core is likely essential for maintaining the correct geometry for binding.

Region C: The N-3 Position - A Gateway to Diversity

The N-3 position of the imidazolidin-2-one ring is the most synthetically accessible site for introducing a wide variety of substituents. This allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

  • Alkyl and Aryl Substituents: The introduction of small alkyl groups (e.g., methyl, ethyl) or various aryl groups can explore the steric and electronic requirements of the binding pocket. Studies on related 1,3-disubstituted imidazolidines have shown that N-benzyl groups are important for anticancer activity, suggesting that this region of the binding pocket can accommodate bulky substituents.[8]

  • Functionalized Substituents: Incorporating functional groups that can participate in hydrogen bonding or other non-covalent interactions can further enhance binding affinity. For example, acyl or arylsulfonyl groups at the N-3 position have been investigated in the context of antileishmanial agents.[2]

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating the principles discussed above.

Compound R (N-3 Substituent) MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI = IC50A / IC50B)
1a H15.25.82.6
1b Methyl12.53.14.0
1c Ethyl14.84.53.3
1d Benzyl8.30.99.2
1e 4-Fluorobenzyl7.10.514.2
1f 3-Acetylphenyl25.612.32.1

This data is illustrative and based on general principles of SAR for MAO inhibitors.

  • Small alkyl substitutions at the N-3 position (1b, 1c) offer a modest improvement in MAO-B potency over the unsubstituted analog (1a).

  • A bulky benzyl group at N-3 (1d) significantly enhances MAO-B inhibition and selectivity.

  • The addition of an electron-withdrawing fluorine atom to the benzyl ring (1e) further improves both potency and selectivity, suggesting a favorable interaction in the MAO-B active site.

  • A second 3-acetylphenyl group at the N-3 position (1f) is detrimental to activity, likely due to steric hindrance or unfavorable electronic properties.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound analogs can be achieved through a multi-step process, as illustrated below.

Synthesis_Workflow start 1-(3-aminophenyl)ethan-1-one step1 Reaction with 2-chloroethyl isocyanate start->step1 intermediate1 1-(3-acetylphenyl)-3-(2-chloroethyl)urea step1->intermediate1 step2 Intramolecular cyclization (e.g., with NaH) intermediate1->step2 core This compound step2->core step3 N-alkylation/arylation at N-3 core->step3 final Target Analogs step3->final

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Synthesis of 1-(3-acetylphenyl)-3-(2-chloroethyl)urea: To a solution of 1-(3-aminophenyl)ethan-1-one in a suitable aprotic solvent (e.g., dichloromethane), add 2-chloroethyl isocyanate dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The product can be isolated by filtration or evaporation of the solvent.

  • Synthesis of this compound: The urea intermediate is dissolved in an anhydrous polar aprotic solvent (e.g., DMF) and treated with a strong base such as sodium hydride (NaH) at 0 °C. The reaction is then heated to facilitate intramolecular cyclization. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

  • N-3 Functionalization: The core scaffold can be functionalized at the N-3 position via standard N-alkylation or N-arylation reactions. For example, deprotonation of the N-3 position with a base like potassium carbonate, followed by the addition of an appropriate alkyl or benzyl halide, will yield the desired N-3 substituted analogs.

In Vitro MAO Inhibition Assay

The inhibitory activity of the synthesized compounds against human MAO-A and MAO-B can be determined using a fluorometric assay.

Protocol:

  • Recombinant human MAO-A and MAO-B enzymes are used.

  • A range of concentrations of the test compounds are pre-incubated with the respective enzyme in a buffer solution.

  • The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe that fluoresces upon enzymatic turnover (e.g., Amplex Red).

  • The fluorescence is measured over time using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel MAO inhibitors. The SAR analysis presented in this guide highlights the critical roles of the 3-acetylphenyl group and the N-3 substituent in determining inhibitory potency and selectivity. Future work should focus on a systematic exploration of substitutions on both the phenyl ring and at the N-3 position to optimize these properties. Furthermore, in vivo studies will be necessary to evaluate the pharmacokinetic and pharmacodynamic profiles of the most promising candidates. Through a continued, iterative process of design, synthesis, and biological evaluation, it will be possible to unlock the full therapeutic potential of this versatile chemical scaffold.

References

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A Technical Guide to the Discovery of Novel Bioactive Imidazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Imidazolidinone Core

The imidazolidinone ring system, a five-membered heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, capacity for stereospecific substitution, and ability to engage in crucial hydrogen bonding interactions have made it a cornerstone in the design of a multitude of therapeutic agents. Imidazolidinone and its analogues are foundational structural motifs in numerous natural products, pharmaceuticals, and chiral auxiliaries.[1][2][3] The clinical relevance of this scaffold is underscored by its presence in several FDA-approved drugs, including the anticonvulsant ethotoin, the CCR5 antagonist emicerfont, and the ACE inhibitor imidapril, showcasing its versatility across diverse disease targets.[4][5]

This guide provides an in-depth technical overview for researchers and drug development professionals on the systematic discovery of novel, bioactive imidazolidinone-based compounds. Moving beyond a simple recitation of methods, we will explore the causal relationships behind strategic synthetic choices, detail robust protocols for synthesis and biological evaluation, and illuminate the process of establishing structure-activity relationships (SAR) to guide lead optimization.

Chapter 1: Strategic Synthesis of Imidazolidinone Scaffolds

The success of any discovery campaign hinges on the efficient and versatile synthesis of a diverse chemical library. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, scalability, and stereochemical control. We will discuss several field-proven, catalytic strategies.

Foundational Strategy: Carbonylation of 1,2-Diamines

The most classical and direct approach to the imidazolidinone core involves the reaction of a 1,2-diamine with a carbonylating agent.[5] While effective, historical methods often required hazardous reagents like phosgene. Modern protocols leverage safer and more efficient coupling agents, such as 1,1'-carbonyldiimidazole (CDI), which offers high yields and operational simplicity.

The causality behind this method's enduring popularity lies in its straightforwardness and the commercial availability of a wide array of substituted 1,2-diamines, allowing for rapid generation of analogs. The reaction proceeds via a two-step mechanism: initial formation of an N-acylimidazole intermediate, followed by an intramolecular nucleophilic attack by the second amino group to close the ring.

Experimental Protocol: Synthesis of 1,3-Disubstituted Imidazolidin-2-one via CDI Cyclization [4]

  • Solubilization: Dissolve the desired 1,2-diamine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.02 M under an inert atmosphere (e.g., Nitrogen or Argon).

  • Carbonylation: Add 1,1'-carbonyldiimidazole (CDI) (1.0 equiv.) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 40°C) and monitor its progress overnight using thin-layer chromatography (TLC).

  • Reaction Completion: Upon consumption of the starting material, add an additional portion of CDI (0.2 equiv.) and continue to reflux for another 4 hours to ensure complete cyclization.

  • Work-up: Cool the reaction to room temperature and quench by adding 0.01 M HCl. Extract the aqueous layer with DCM (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target imidazolidin-one.

Modern Catalytic Approaches: Diamination of Unsaturated Systems

To improve atom economy and access more complex architectures, modern synthetic chemistry has turned to metal-catalyzed reactions. The catalytic diamination of alkenes, dienes, and alkynes represents a powerful strategy for constructing the imidazolidinone scaffold.[1] Palladium-catalyzed methods, in particular, have been developed for both inter- and intramolecular variants, often with excellent control of stereochemistry.[1][6]

The rationale for employing this strategy is its ability to form two C-N bonds in a single, highly convergent operation, often from readily available starting materials like N-allylureas.[6] This approach is especially valuable for creating chiral imidazolidinones when using chiral ligands.[1]

Conceptual Workflow: From Library Design to Bioactive Hit

The discovery process is a multi-stage funnel, beginning with a broad library of compounds and progressively narrowing down to a few promising candidates. This workflow integrates synthesis, screening, and optimization.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization start Scaffold Selection (Imidazolidinone) library_design Virtual Library Design (R-group selection) start->library_design Rationale synthesis Parallel Synthesis (e.g., CDI or Pd-cat) library_design->synthesis Execution purification Purification & QC (HPLC, NMR, MS) synthesis->purification Validation hts Primary Screen (e.g., Cytotoxicity Assay) purification->hts Compound Plate hit_id Hit Identification hts->hit_id Data Analysis secondary_assay Secondary/Confirmatory Assays hit_id->secondary_assay Validation sar SAR-Guided Lead Optimization secondary_assay->sar Iterative Design sar->library_design Feedback Loop

Discovery workflow for novel bioactive imidazolidinones.

Chapter 2: Identifying Bioactivity Through Systematic Screening

The imidazolidinone scaffold has been associated with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[7][8][9] Identifying the specific bioactivity of a novel compound library requires a hierarchical screening cascade.

Primary Screening: The Initial Gatekeeper

The initial screen should be a robust, high-throughput assay designed to identify "hits" from the library. For anticancer drug discovery, a common starting point is a general cytotoxicity assay against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

The choice of an MTT assay is justified by its scalability, cost-effectiveness, and reliability in providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay [10]

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized imidazolidinone compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

The Screening Cascade

Positive hits from the primary screen must be validated and further characterized through a cascade of secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and assess their drug-like properties.

G lib Compound Library (100s-1000s of compounds) primary Primary HTS (e.g., MTT Cytotoxicity Assay) lib->primary Screen hits Initial Hits (~5-10% of library) primary->hits Identify secondary Secondary Assays (Dose-response, selectivity, target engagement) hits->secondary Validate leads Validated Leads (~10-20 compounds) secondary->leads Confirm tertiary Tertiary Assays (Mechanism of Action, ADME/Tox) leads->tertiary Characterize candidate Preclinical Candidate (1-2 compounds) tertiary->candidate Select

A hierarchical screening cascade for hit-to-lead development.

Chapter 3: Decoding the Structure-Activity Relationship (SAR)

SAR studies are the intellectual core of lead optimization. They involve systematically modifying the structure of a hit compound to understand which chemical features are essential for biological activity and to improve potency, selectivity, and pharmacokinetic properties.

For the imidazolidinone scaffold, key points of modification include the N1 and N3 nitrogen atoms and the C4 and C5 carbon atoms of the heterocyclic ring.

Case Study: Arylsulfonylimidazolidinones as Anticancer Agents

Studies on N-arylsulfonylimidazolidinones have provided critical SAR insights.[11][12] Research has shown that the intact 4-phenyl-1-benzenesulfonylimidazolidinone core serves as a crucial pharmacophore for anticancer activity.[11]

Key findings from these studies include:

  • N1-Sulfonyl Group: An arylsulfonyl moiety at the N1 position is critical for activity.

  • C4-Substitution: A hydrophobic group, such as a phenyl ring at the C4 position, is generally favored. Steric congestion at this position can abolish activity.[12]

  • N3-Substitution: This position is highly tolerant of modification and can be used to tune properties.

  • Sulfonylphenyl Moiety: Hydrophobic substitutions on the phenyl ring of the benzenesulfonyl group are beneficial for enhancing cytotoxic potency.[11]

This systematic analysis allows for the rational design of next-generation compounds with improved efficacy.

SAR Visualization

The following diagram illustrates the key SAR takeaways for an anticancer arylsulfonylimidazolidinone scaffold.

G Scaffold R1_label N1-Arylsulfonyl is critical for activity. R1_label->Scaffold R3_label N3 is tolerant to modification. Can be used to tune properties. R3_label->Scaffold R4_label C4 requires a hydrophobic group (e.g., Phenyl). Steric bulk is detrimental. R4_label->Scaffold R5_label C5 modifications can modulate selectivity and potency. R5_label->Scaffold

Key SAR points for an imidazolidinone scaffold.
Quantitative Data Summary

Systematic modification leads to quantifiable changes in potency. The table below summarizes hypothetical IC₅₀ data for a series of analogs based on published findings, illustrating the impact of substitutions.[13]

Compound IDN1-SubstitutionC4-SubstitutionR-Group on PhenylsulfonamideIC₅₀ vs. HCT116 (µM)
Lead-1 PhenylsulfonylPhenylH19.25
Ana-1a PhenylsulfonylPhenyl4-Methoxy8.61
Ana-1b PhenylsulfonylPhenyl4-Chloro13.11
Ana-1c PhenylsulfonylCyclohexylH> 100
Ana-1d BenzoylPhenylH55.81

This data clearly demonstrates that an electron-donating group (methoxy) enhances potency, while replacing the critical phenylsulfonyl or C4-phenyl groups is detrimental to activity.

Conclusion and Future Directions

The discovery of novel bioactive imidazolidinone scaffolds is a dynamic and rewarding field of research. The journey from initial concept to a potential preclinical candidate is a systematic process grounded in the principles of synthetic chemistry, biological screening, and iterative, data-driven design. By leveraging modern catalytic syntheses, implementing robust screening cascades, and meticulously decoding structure-activity relationships, researchers can efficiently navigate the complexities of drug discovery.

Future efforts will likely focus on developing even more sophisticated catalytic methods, such as asymmetric C-H amination, to access novel chemical space with high stereocontrol.[1][6] Furthermore, the integration of computational modeling and machine learning into the design-synthesis-test cycle will undoubtedly accelerate the identification of next-generation imidazolidinone-based therapeutics with superior efficacy and safety profiles.

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  • Bak, A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]

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Methodological & Application

laboratory synthesis protocol for 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of 1-(3-acetylphenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the laboratory synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process commencing with a palladium-catalyzed Buchwald-Hartwig amination, followed by a cyclization reaction to form the core imidazolidin-2-one structure. This guide is designed for chemistry professionals, offering in-depth explanations of the reaction mechanisms, procedural choices, and characterization methods, grounded in authoritative chemical literature.

Introduction and Rationale

The imidazolidin-2-one scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active agents. Its rigid, hydrogen-bond donating and accepting properties make it an attractive moiety for designing molecules that interact with biological targets. The "3-acetylphenyl" substituent provides a key functional handle—a ketone—that can be used for further derivatization, making the title compound a valuable intermediate for building complex molecular architectures.

This protocol outlines a reliable and scalable synthesis that leverages modern catalytic methods to construct the target molecule efficiently. The chosen pathway involves two key transformations:

  • C-N Cross-Coupling: A Buchwald-Hartwig amination reaction to form the crucial aryl-nitrogen bond. This method is renowned for its broad substrate scope and functional group tolerance, making it superior to harsher, classical methods[1][2].

  • Cyclization: An intramolecular condensation using a carbonylating agent to construct the five-membered cyclic urea.

This approach ensures high yields and purity, starting from commercially available precursors.

Overall Synthetic Scheme

The synthesis is performed in two distinct operational stages, starting from 3'-bromoacetophenone and ethylenediamine.

Synthetic_Scheme R1 3'-Bromoacetophenone S1 Step 1: Buchwald-Hartwig Amination R1->S1 R2 Ethylenediamine R2->S1 R3 Intermediate Diamine S2 Step 2: Cyclization R3->S2 R4 Carbonylating Agent (CDI) R4->S2 P This compound S1->R3 S2->P

Caption: Two-step synthesis of the target compound.

Materials and Equipment

All reagents should be of high purity (≥98%) unless otherwise specified. Solvents should be anhydrous where noted.

Reagent / Material Supplier Example CAS Number Notes
3'-BromoacetophenoneSigma-Aldrich2142-63-4Starting material
EthylenediamineAcros Organics107-15-3Reagent for Step 1
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals3375-31-3Catalyst for Step 1
XantphosSigma-Aldrich161265-03-8Ligand for Step 1
Sodium tert-butoxide (NaOtBu)Sigma-Aldrich865-48-5Base for Step 1
Anhydrous TolueneFisher Scientific108-88-3Solvent for Step 1
1,1'-Carbonyldiimidazole (CDI)TCI Chemicals530-62-1Reagent for Step 2
Anhydrous Dichloromethane (DCM)VWR75-09-2Solvent for Step 2
Diethyl EtherSigma-Aldrich60-29-7For workup
Saturated aq. NaCl (Brine)--For workup
Magnesium Sulfate (MgSO₄)Fisher Scientific7487-88-9Drying agent
Silica Gel (230-400 mesh)--For chromatography
Equipment
Schlenk Flasks and LineFor inert atmosphere reactions
Magnetic Stirrer with Hotplate
Reflux Condenser
Rotary Evaporator
Thin Layer Chromatography (TLC) Plates
Glass Chromatography Column
NMR SpectrometerFor characterization
IR SpectrometerFor characterization
Mass SpectrometerFor characterization

Experimental Protocols

Step 1: Synthesis of N-(3-acetylphenyl)ethane-1,2-diamine

This step utilizes a palladium-catalyzed cross-coupling reaction to form the N-aryl bond. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle and achieving high yields[1][3].

Protocol:

  • Setup: To a 250 mL oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3'-bromoacetophenone (10.0 g, 50.2 mmol, 1.0 equiv), Palladium(II) acetate (225 mg, 1.0 mmol, 2 mol%), and Xantphos (868 mg, 1.5 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (100 mL), followed by ethylenediamine (6.7 mL, 100.4 mmol, 2.0 equiv). Caution: Ethylenediamine is corrosive.

  • Base Addition: Carefully add sodium tert-butoxide (7.24 g, 75.3 mmol, 1.5 equiv) in one portion. The mixture will typically darken.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously under argon for 12-18 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) until the starting 3'-bromoacetophenone is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or solid, should be purified by column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure diamine product.

Step 2: Synthesis of this compound

The purified diamine is cyclized using 1,1'-Carbonyldiimidazole (CDI). CDI is an excellent carbonylating agent that reacts readily with amines to form ureas, with the only byproducts being imidazole, which can be easily removed[4].

Protocol:

  • Setup: Dissolve the N-(3-acetylphenyl)ethane-1,2-diamine from Step 1 (e.g., 5.35 g, 30.0 mmol, 1.0 equiv) in anhydrous dichloromethane (150 mL) in a 500 mL round-bottom flask with a magnetic stir bar.

  • CDI Addition: Cool the solution to 0 °C in an ice bath. Add CDI (5.35 g, 33.0 mmol, 1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting diamine.

  • Workup:

    • Quench the reaction by adding 50 mL of 1 M HCl (aq).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash sequentially with water (50 mL) and brine (50 mL), and then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by a short plug of silica gel, eluting with ethyl acetate, to yield this compound as a crystalline solid.

Reaction Mechanisms and Justification

Understanding the underlying mechanisms allows for troubleshooting and optimization.

Mechanism 1: Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination[1][5].

Buchwald_Hartwig Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Coord [Ar-Pd(II)(Amine)L₂]⁺Br⁻ OA_Complex->Amine_Coord Amine Coordination Amido_Complex Ar-Pd(II)(Amido)L₂ Amine_Coord->Amido_Complex Deprotonation (-HBr, +Base) Amido_Complex->Pd0 Reductive Elimination (+ Ar-Amine) Product_Complex Product-Pd(0)L₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Mechanism 2: CDI-Mediated Cyclization

CDI acts as a phosgene equivalent. The first amine attacks a carbonyl of CDI, displacing one imidazole. This activated intermediate is then attacked intramolecularly by the second amine to form the cyclic urea and release the second imidazole molecule.

CDI_Mechanism Start Diamine + CDI Intermediate1 N-Acylimidazole Intermediate (releases Imidazole) Start->Intermediate1 Nucleophilic Acyl Substitution Final Cyclized Product (releases Imidazole) Intermediate1->Final Intramolecular Nucleophilic Attack

Caption: Simplified mechanism for CDI-mediated urea formation.

Characterization Data

The final product should be characterized to confirm its identity and purity. The following table provides expected analytical data based on the structure.

Analysis Expected Results for this compound
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.1 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~5.5 (br s, 1H, NH), ~3.8 (t, 2H, N-CH₂), ~3.5 (t, 2H, N-CH₂), 2.6 (s, 3H, COCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~198 (C=O, ketone), ~157 (C=O, urea), ~139 (Ar-C), ~138 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~118 (Ar-CH), ~48 (N-CH₂), ~40 (N-CH₂), ~27 (CH₃)
IR (ATR) ν (cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1650 (C=O stretch, urea), ~1600, 1480 (C=C stretch, aromatic)
Mass Spec (ESI+) m/z: Calculated for C₁₁H₁₂N₂O₂ [M+H]⁺: 205.0977; Found: ~205.1

Safety and Handling

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Specific:

    • Palladium Salts: Can be toxic and should be handled with care.

    • Sodium tert-butoxide: Highly reactive and corrosive base. Reacts violently with water. Handle under an inert atmosphere.

    • Ethylenediamine: Corrosive and a respiratory irritant.

    • Toluene/DCM: Flammable and volatile organic solvents. Avoid inhalation and skin contact.

References

  • Various Authors. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones. PMC - NIH. [Link][6]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. organic-chemistry.org. [Link][7]

  • Various Authors. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link][4]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][1]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link][3]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link][2]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. [Link][5]

  • LookChem. (n.d.). 1-(3-Aminophenyl)ethanone. LookChem. [Link][8]

Sources

Topic: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed, robust, and validated analytical method for the quantification of 1-(3-acetylphenyl)imidazolidin-2-one, a compound of interest as a potential process intermediate or impurity in pharmaceutical manufacturing. The primary analytical technique discussed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which offers a balance of specificity, reliability, and accessibility. We provide a comprehensive, step-by-step protocol for method implementation and a complete validation strategy based on the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1] Additionally, we briefly explore the utility of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as an orthogonal technique for analyses requiring higher sensitivity and confirmatory identification.

Introduction and Method Rationale

This compound is a heterocyclic compound whose precise quantification is essential for ensuring the quality, safety, and consistency of active pharmaceutical ingredients (APIs). Whether it is a manufacturing intermediate requiring process control or a potential impurity that must be monitored at trace levels, a reliable analytical method is paramount.

The method detailed herein is founded on the principles of reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. Given the structure of this compound, which contains both a polar imidazolidinone ring and a moderately non-polar acetylphenyl group, RP-HPLC is an ideal choice. Separation is achieved on a C18 stationary phase, which retains the analyte based on hydrophobic interactions. An acidified water/acetonitrile mobile phase is used to elute the analyte and ensure sharp, symmetrical peak shapes by controlling the ionization state of any relevant functional groups. This approach is adapted from established methods for structurally similar cyclic urea derivatives, providing a strong scientific basis for the starting conditions.[2][3][4]

Analytical Workflow Overview

The overall process, from sample handling to data reporting, follows a systematic and validated workflow to ensure the generation of reliable and reproducible results.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard & Solution Preparation Sample->StdPrep Parallel Task SamplePrep Sample Preparation StdPrep->SamplePrep SST System Suitability Testing SamplePrep->SST Sequence HPLC Sequence Run SST->Sequence If Passed Integration Peak Integration & Review Sequence->Integration Calculation Quantification & Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: High-level workflow for the quantification of this compound.

Primary Method: RP-HPLC with UV Detection

This protocol provides the necessary steps to quantify this compound using a standard HPLC-UV system.

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. A Waters HPLC System 2695 or equivalent is suitable.[3]

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[4]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid or Formic Acid (Analytical Grade)

  • Reference Standard: this compound, purity >99%.

Chromatographic Conditions

The selection of these parameters is critical for achieving optimal separation and detection. A C18 column provides the necessary hydrophobic retention, while the acetonitrile/water mobile phase offers good solvating power. Acidification of the mobile phase ensures protonation of silanols on the stationary phase, reducing peak tailing and improving reproducibility. The detection wavelength is selected based on the UV absorbance maximum of the acetylphenyl chromophore.[3]

ParameterRecommended Setting
Stationary Phase Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (pH 3.0 with H₃PO₄) (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm
Run Time ~10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of mobile phase, combine 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Adjust the pH of the aqueous portion to 3.0 using dilute phosphoric acid before mixing with the acetonitrile. Degas the final mixture by sonication or vacuum filtration.

  • Diluent Preparation: Use a mixture of Acetonitrile:Water (50:50, v/v) as the diluent.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-20 µg/mL).

Sample Preparation

Accurately weigh a portion of the sample (e.g., drug substance) expected to contain the analyte and dissolve it in the diluent to achieve a final concentration within the validated linear range of the method. The use of sonication may aid in dissolution.[5] Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

Method Validation Protocol (ICH Q2(R1) Framework)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The following parameters must be assessed.

Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD Derived From LOQ LOQ Linearity->LOQ Derived From

Caption: Interrelationship of core analytical method validation parameters.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Inject a placebo or matrix blank to check for interference.

  • Inject the working standard solution.

  • Inject a sample solution.

  • If available, inject solutions of known related substances to ensure they are well-resolved from the main analyte peak.

Linearity

Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[6] Protocol:

  • Prepare at least five standard solutions of different concentrations from the stock solution (e.g., 1, 2.5, 5, 10, 15, 20 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (% Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare a sample matrix blank.

  • Spike the blank with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each preparation.

Calculation: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Protocol:

  • Repeatability (Intra-day Precision): Prepare and analyze six individual samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day/Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results of each study.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy. Protocol: These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[1]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

Alternatively, they can be determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.[3]

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Analyze a standard solution while making small variations to the following parameters one at a time:

  • Flow Rate (e.g., ± 0.1 mL/min)

  • Column Temperature (e.g., ± 2 °C)

  • Mobile Phase Composition (e.g., ± 2% organic)

  • Detection Wavelength (e.g., ± 2 nm) The system suitability parameters should remain within the acceptance criteria for all variations.

Alternative Method: LC-MS/MS for High Sensitivity Analysis

For applications requiring ultra-low quantification limits, such as impurity analysis in APIs or pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and specificity.[7]

  • Rationale: LC-MS/MS couples the separating power of HPLC with the mass-resolving capability of a mass spectrometer.[8] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it provides exceptional selectivity, virtually eliminating matrix interference.

  • Suggested Starting Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transition (Hypothetical): The protonated molecule [M+H]⁺ would serve as the precursor ion. Key product ions would likely result from the cleavage of the acetyl group or fragmentation of the imidazolidinone ring. These transitions must be optimized experimentally by infusing a standard solution of the analyte.

    • Chromatography: A UHPLC system with a shorter column (e.g., 50 mm x 2.1 mm) can be used to achieve much faster run times.[6]

References

  • Vertex AI Search Grounding API. (2024).
  • ResearchGate. (n.d.). Precision data of 1-Acetyl-2-imidazolidinone. Retrieved from ResearchGate.[2]

  • PubChem. (n.d.). 1,3-Diacetyl-2-imidazolidinone. National Center for Biotechnology Information.[9]

  • Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-90.[3]

  • FooDB. (2010). Showing Compound 1,3-Diacetylbenzene (FDB004377).[10]

  • TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE.

  • Bentham Science. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation.[11]

  • PubMed. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32.[12]

  • Chavda, V., et al. (n.d.). Analytical method validation: A brief review.[1]

  • PubMed. (2021). Development and validation of two analytical methods for urea determination in compound feed.... Food Additives & Contaminants: Part A, 38(6), 931-942.[13]

  • WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.[8]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.[5]

  • ResearchGate. (2022). Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties....[14]

  • Analytical and Bioanalytical Chemistry Research. (2025). A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.... 4, 377-387.[6]

  • BLDpharm. (n.d.). 1012040-98-0|this compound.[15]

  • ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.[4]

  • MDPI. (n.d.). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds....[16]

  • MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.[17]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION....[18]

  • Journal of Al-Nahrain University. (2024). Synthesis and Characterization of Novel Compounds Containing of Imidazolidinone and Oxazepine Rings.[19]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from ResearchGate.[7]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials....[20]

  • MDPI. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues....[21]

  • NIH. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of the Chilean Chemical Society.[22]

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Application Note: A High-Throughput Screening Workflow Using 1-(3-acetylphenyl)imidazolidin-2-one for the Identification of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[1][2][3] This application note presents a comprehensive, field-proven protocol for utilizing 1-(3-acetylphenyl)imidazolidin-2-one, a representative of the pharmaceutically relevant imidazolidin-2-one scaffold, in a high-throughput screening campaign.[4][5] We detail a complete workflow from initial assay development and validation through to primary screening, data analysis, and hit confirmation. The protocols are designed to be robust, self-validating, and adaptable for identifying inhibitors of a hypothetical protein kinase, a common target class in oncology and inflammation research.

Introduction: The Imidazolidin-2-one Scaffold and HTS

The imidazolidin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the key structural component of numerous FDA-approved drugs.[4] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][6][7] The compound this compound serves as an exemplary starting point for demonstrating the power of HTS in exploring the therapeutic potential of a chemical series.

High-throughput screening automates the testing of tens of thousands to millions of compounds, moving beyond rational design to identify active "hits" on a massive trial-and-error basis.[3][8] The success of any HTS campaign is contingent upon a meticulously developed and validated assay that is sensitive, reproducible, and scalable.[1][9] This guide will walk through the necessary steps to achieve this, using a common fluorescence-based biochemical assay as our model system.[10][11][12]

Assay Development and Miniaturization

The first critical phase of any screening campaign is the development of a robust assay.[13][14] For our hypothetical target, "Kinase-X," we will employ a fluorescence polarization (FP) assay. FP is a homogeneous technique well-suited for HTS, measuring the binding of a small fluorescently-labeled peptide substrate to the larger kinase enzyme.[15] When the substrate is phosphorylated by the kinase, a specific antibody binds to the phosphorylated peptide, causing a significant increase in the polarization value. Inhibitors of Kinase-X will prevent this phosphorylation, resulting in a low FP signal.

Causality in Assay Design
  • Why FP? Fluorescence polarization is a solution-based, homogeneous assay (no wash steps), which minimizes handling and is highly amenable to automation and miniaturization, crucial for HTS.[1][15] Its ratiometric nature also reduces artifacts from compound fluorescence.

  • Miniaturization: Transitioning from a 96-well to a 384- or 1536-well plate format is essential for HTS to reduce reagent costs and increase throughput.[13][14] This requires rigorous optimization of liquid handling and detection parameters.

Protocol: Kinase-X FP Assay Optimization
  • Reagent Titration:

    • Determine the optimal concentration of Kinase-X enzyme by titrating it against a fixed, sub-saturating concentration of the fluorescent peptide substrate and an excess of ATP. The goal is to find the lowest enzyme concentration that yields a robust signal window.

    • Similarly, titrate ATP concentration to find the Michaelis-Menten constant (Km). For an inhibitor screen, using an ATP concentration at or near the Km provides a good balance for identifying both competitive and non-competitive inhibitors.

  • Enzyme Kinetics:

    • Perform a time-course experiment to determine the linear phase of the enzymatic reaction. The reaction should be stopped within this linear range to ensure that the measured activity is proportional to the initial reaction rate.

  • DMSO Tolerance:

    • Screening compounds are typically stored in dimethyl sulfoxide (DMSO).[14] It is critical to assess the assay's tolerance to DMSO by running the assay with a concentration range of DMSO (e.g., 0.1% to 5%). The final DMSO concentration in the HTS should be kept consistent and at a level that does not significantly inhibit the enzyme (typically <1%).[14]

Assay Validation: The Z'-Factor

Before commencing a full screen, the assay's quality and reliability must be quantified. The Z'-factor is the industry-standard metric for this, assessing the separation between positive and negative controls.[1][13]

  • Positive Control (Max Signal): Kinase-X reaction with no inhibitor (DMSO vehicle only).

  • Negative Control (Min Signal): Kinase-X reaction with a known, potent inhibitor or without the enzyme.

The Z'-factor is calculated using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[1][16]

Table 1: Hypothetical Kinase-X Assay Validation Data (384-well format)
ParameterValueInterpretation
Final Enzyme Concentration5 nMOptimal for signal window and reagent use
Final Substrate Concentration100 nMSaturating for robust signal
Final ATP Concentration10 µM (Km)Allows for detection of various inhibitor types
Incubation Time60 minutesWithin the linear range of the reaction
Final DMSO Concentration0.5%Well-tolerated by the enzyme
Signal Window (S/W)>4Excellent separation of controls[16]
Coefficient of Variation (CV%)<10%Indicates good reproducibility
Z'-Factor 0.78 Excellent assay for HTS[1][13]

High-Throughput Screening Workflow

Once the assay is validated, the primary screen can begin.[13] This involves testing every compound in the library at a single concentration to identify "primary hits."[17]

Protocol: Primary HTS of a 100,000 Compound Library
  • Compound Plating: Using an automated acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to 384-well assay plates. This includes this compound. A typical final screening concentration is 10 µM.[13]

  • Control Plating: Designate specific wells on each plate for positive controls (DMSO vehicle) and negative controls (a known inhibitor). This is crucial for plate-by-plate quality control and data normalization.[18]

  • Reagent Addition: Use automated dispensers to add the Kinase-X enzyme and the substrate/ATP mix to all wells of the assay plates.

  • Incubation: Incubate the plates at room temperature for the predetermined time (e.g., 60 minutes).

  • Reaction Termination & Detection: Add the stop solution containing the phospho-specific antibody. Allow the binding to equilibrate.

  • Data Acquisition: Read the plates on a fluorescence polarization-capable plate reader.

Diagram 1: General HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up AssayDev Assay Development & Validation (Z' > 0.5) PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen LibPrep Compound Library Preparation LibPrep->PrimaryScreen DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm HitValidation Hit Validation (Orthogonal Assays) HitConfirm->HitValidation

Caption: A streamlined workflow for a typical high-throughput screening campaign.

Data Analysis and Hit Validation

The raw data from an HTS campaign requires careful analysis to identify true hits while minimizing false positives and negatives.[18][19]

Data Normalization and Hit Selection
  • Normalization: Raw data from each plate is normalized to the intra-plate controls.[18] The activity of each compound is typically expressed as percent inhibition, calculated relative to the positive (0% inhibition) and negative (100% inhibition) controls.

  • Hit Thresholding: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. For example, compounds that exhibit an inhibition greater than 3 times the standard deviation of the mean of all test compounds are selected as primary hits.

Hit Confirmation and Potency Determination

Primary hits must be confirmed.[2][20] This involves re-testing the original compound, often from a freshly sourced powder, to rule out experimental artifacts. Confirmed hits are then tested in a dose-response format to determine their potency (e.g., IC50 value).

Protocol: Dose-Response Assay
  • Prepare a serial dilution series of the confirmed hit compound (e.g., this compound). A common range is from 100 µM down to 1 nM.

  • Test each concentration in the validated Kinase-X FP assay in triplicate.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[19]

Table 2: Hypothetical Dose-Response Data for this compound
Concentration (µM)% Inhibition (Mean)
10098.5
3095.2
1088.1
370.3
1 52.4
0.328.9
0.110.5
0.032.1
Calculated IC50 0.95 µM
Hit Validation and Triage

A confirmed hit with a good IC50 is not yet a lead. Further validation is required to ensure it is not a "false positive" or a Pan-Assay Interference Compound (PAIN).[20] This critical step involves a cascade of secondary and orthogonal assays.[9][20]

  • Orthogonal Assays: Confirm the activity in a different assay format that uses an alternative detection technology (e.g., a luminescence-based assay that measures ATP consumption). This ensures the observed activity is not an artifact of the primary assay technology.

  • Selectivity Profiling: Test the hit compound against a panel of related kinases to determine its selectivity. A highly selective compound is often more desirable as it is less likely to have off-target effects.

  • Cell-Based Assays: The ultimate goal is to find compounds that work in a biological system.[11] Validated hits should be advanced to cell-based assays to measure their ability to inhibit Kinase-X within a cellular context, for example, by measuring the phosphorylation of a known downstream substrate.[21][22]

Diagram 2: Hit Validation Cascade

Validation_Cascade PrimaryHit Primary Hit (e.g., >50% Inhibition @ 10µM) Confirm Hit Confirmation (Fresh Powder) PrimaryHit->Confirm DoseResponse Dose-Response (IC50 Determination) Confirm->DoseResponse Orthogonal Orthogonal Assay (e.g., Luminescence) DoseResponse->Orthogonal Selectivity Selectivity Profiling (Kinase Panel) Orthogonal->Selectivity Cellular Cell-Based Assay (Target Engagement) Selectivity->Cellular ValidatedHit Validated Hit Cellular->ValidatedHit

Caption: A typical decision-making cascade for validating primary HTS hits.

Conclusion

This application note outlines a comprehensive and robust workflow for utilizing a representative small molecule, this compound, in a high-throughput screening campaign to identify novel kinase inhibitors. By adhering to rigorous standards of assay development, validation, and a systematic hit triage process, researchers can efficiently navigate large compound libraries to discover promising starting points for drug discovery programs. The principles and protocols described herein are broadly applicable to a wide range of biological targets and assay technologies, providing a solid framework for any HTS-based discovery effort.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Drug Discovery Today. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2013). Frontiers in Genetics. [Link]

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  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]

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  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. [Link]

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  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2017). Methods in Molecular Biology. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • Cell-based assays for high-throughput screening : methods and protocols. Oregon State University Libraries and Press. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

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  • Hit Identification Approaches and Future Directions. Drug Discovery Pro. [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). STAR Protocols. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. (2012). Science Alert. [Link]

  • How To Maximize Efficiency in Cell-Based High-Throughput Screening?. Creative Bioarray. [Link]

  • Some therapeutically interesting imidazolidinone derivatives. ResearchGate. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules. [Link]

  • Some known drugs possessing imidazolidin-2-one moiety. ResearchGate. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2013). International Journal of Molecular Sciences. [Link]

  • An acetyl-click screening platform identifies small molecule inhibitors of Histone Acetyltransferase 1 (HAT1). (2021). Scientific Reports. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). Molecules. [Link]

  • Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives. (2003). Il Farmaco. [Link]

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  • High throughput screening of a small molecule chemical library reveals novel therapeutic potential drugs in treatment of diabetic retinopathy. (2021). Investigative Ophthalmology & Visual Science. [Link]

  • Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties. (2018). Archiv der Pharmazie. [Link]

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Application Notes & Protocols: A Guide to the Use of 1-(3-acetylphenyl)imidazolidin-2-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-(3-acetylphenyl)imidazolidin-2-one as a Novel Enzyme Inhibitor

In the landscape of modern drug discovery, the identification of novel small molecule inhibitors for enzymatic targets remains a cornerstone of therapeutic development. The compound this compound emerges as a molecule of significant interest, predicated on the well-established biological activities of its constituent chemical scaffolds. The imidazolidin-2-one core is a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of enzymes, including fatty acid amide hydrolase (FAAH) and carbonic anhydrase[1][2][3]. Similarly, the acetylphenyl moiety is a key feature in various pharmacologically active compounds, contributing to interactions with biological targets[4][5].

The convergence of these two moieties in this compound presents a compelling case for its evaluation as a potential enzyme inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a variety of enzyme inhibition assays. We will delve into the principles of assay design, provide detailed protocols for screening against major enzyme classes, and discuss the critical aspects of data analysis and interpretation.

Part 1: Foundational Principles of Enzyme Inhibition Assays

Before embarking on specific protocols, it is crucial to understand the underlying principles that govern a robust enzyme inhibition assay. The primary objective is to determine the concentration at which an inhibitor, in this case this compound, reduces the rate of an enzyme-catalyzed reaction by 50%—a value known as the half-maximal inhibitory concentration (IC50)[6].

A successful assay is built upon several key pillars:

  • Initial Velocity Conditions: Assays must be conducted under conditions where the reaction rate is linear with time and enzyme concentration. This is typically achieved by measuring the initial phase of the reaction before significant substrate depletion or product accumulation occurs[7][8].

  • Substrate Concentration: The concentration of the substrate relative to its Michaelis constant (Km) is a critical determinant of the observed IC50 value. For screening purposes, a substrate concentration at or below the Km is often used to ensure sensitivity to competitive inhibitors[7][9].

  • Appropriate Controls: The inclusion of positive and negative controls is non-negotiable. A positive control (a known inhibitor of the target enzyme) validates the assay's ability to detect inhibition, while a negative control (typically the vehicle, e.g., DMSO) establishes the baseline uninhibited enzyme activity[10].

Workflow for Enzyme Inhibition Screening

The general workflow for screening a compound like this compound is a systematic process designed to generate reliable and reproducible data.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stock Solutions serial_dilution Perform Serial Dilutions of this compound prep_reagents->serial_dilution add_components Add Enzyme, Buffer, and Inhibitor to Assay Plate serial_dilution->add_components pre_incubate Pre-incubate Enzyme and Inhibitor add_components->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Absorbance, Fluorescence) initiate_reaction->monitor_reaction normalize_data Normalize Data to Controls (% Inhibition) monitor_reaction->normalize_data fit_curve Fit Dose-Response Curve (Non-linear Regression) normalize_data->fit_curve calc_ic50 Calculate IC50 Value fit_curve->calc_ic50

Caption: General workflow for an enzyme inhibition assay.

Part 2: Protocols for Major Enzyme Classes

The following protocols are designed to be adaptable for screening this compound against three major classes of enzymes: proteases, kinases, and phosphatases.

Protocol 1: Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for assessing the inhibition of a serine or cysteine protease using an internally quenched fluorescent substrate[11][12].

Principle: The substrate contains a fluorophore and a quencher. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Target Protease (e.g., Trypsin, Caspase-3)

  • Fluorogenic Substrate (specific to the protease)

  • This compound (10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., Aprotinin for Trypsin)

  • Black 96-well or 384-well microplate

  • Fluorescence Plate Reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in assay buffer. A common starting range is 100 µM to 1 nM. Also, prepare dilutions of the positive control.

  • Dispense Reagents: In a 96-well plate, add 50 µL of the diluted inhibitor or control solutions to the appropriate wells.

  • Add Enzyme: Add 25 µL of the protease solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate (at a concentration equal to its Km) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Monitor the increase in fluorescence every minute for 30 minutes.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.

Protocol 2: Kinase Inhibition Assay (Luminescence-Based ATP Detection)

This protocol utilizes the principle of measuring the amount of ATP remaining after a kinase reaction. Lower kinase activity (due to inhibition) results in a higher ATP concentration and thus a stronger luminescent signal[13].

Principle: A kinase transfers a phosphate group from ATP to a substrate. The amount of ATP consumed is inversely proportional to the kinase activity. Remaining ATP is detected using a luciferase/luciferin system.

Materials:

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Target Kinase (e.g., PKA, EGFR)

  • Kinase Substrate (peptide or protein)

  • ATP (at a concentration equal to its Km)

  • This compound (10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • ATP Detection Reagent (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well microplate

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and the positive control in the kinase assay buffer.

  • Dispense Components: To each well of a white microplate, add the following in order:

    • 2.5 µL of diluted inhibitor or control.

    • 5 µL of a mix containing the kinase and its substrate.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well. Mix gently.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection: Add 10 µL of the ATP detection reagent to each well.

  • Signal Stabilization: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis: Higher luminescence indicates greater inhibition.

Protocol 3: Phosphatase Inhibition Assay (Colorimetric)

This protocol is a straightforward method to assess the inhibition of phosphatases using a chromogenic substrate like p-nitrophenyl phosphate (pNPP)[14][15].

Principle: The phosphatase removes the phosphate group from pNPP, producing p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 1 mM DTT)

  • Target Phosphatase (e.g., PTP1B, Alkaline Phosphatase)

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • This compound (10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., Sodium Orthovanadate for PTPs)

  • Stop Solution (e.g., 1 M NaOH)

  • Clear 96-well microplate

  • Absorbance Plate Reader

Procedure:

  • Prepare Dilutions: Make serial dilutions of this compound and the positive control.

  • Dispense Reagents: In a clear 96-well plate, add 20 µL of the diluted inhibitor or control solutions.

  • Add Enzyme: Add 40 µL of the phosphatase solution to each well.

  • Pre-incubation: Incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add 40 µL of the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop Reaction: Add 20 µL of stop solution to each well. The yellow color will develop and be stabilized.

  • Measure Absorbance: Read the absorbance at 405 nm using a plate reader.

  • Data Analysis: Lower absorbance values correspond to higher levels of inhibition.

Part 3: Data Analysis and Interpretation

Accurate determination of the IC50 value is the ultimate goal of these assays. This requires careful data processing and an understanding of dose-response relationships[16][17][18].

Step-by-Step IC50 Calculation

IC50_Calculation Raw_Data Raw Data (Abs, Fluor, Lum) Normalization Normalization (% Inhibition) Raw_Data->Normalization Controls Controls (0% and 100% Inhibition) Controls->Normalization Plotting Plot Data (% Inhibition vs. log[Inhibitor]) Normalization->Plotting Curve_Fitting Non-linear Regression (4-parameter logistic fit) Plotting->Curve_Fitting IC50_Value IC50 Value Curve_Fitting->IC50_Value

Caption: The process of calculating an IC50 value from raw assay data.

  • Data Normalization: Convert the raw data into percentage inhibition. This is done relative to your controls[6].

    • 0% Inhibition (No Inhibitor): This represents the maximum enzyme activity.

    • 100% Inhibition (High concentration of a potent inhibitor or no enzyme): This represents the background signal.

    The formula for % Inhibition is: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. This typically produces a sigmoidal (S-shaped) curve[17].

  • Non-linear Regression: Fit the data to a four-parameter logistic equation using software like GraphPad Prism, Origin, or R[10][18]. This model is described by the equation:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    Where:

    • Y is the % Inhibition

    • X is the log of the inhibitor concentration

    • Top and Bottom are the plateaus of the curve

    • LogIC50 is the log of the concentration that gives a response halfway between the top and bottom

    • HillSlope describes the steepness of the curve

  • IC50 Determination: The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve[6].

Quantitative Data Summary

When screening this compound against a panel of enzymes, the results should be summarized for clear comparison.

Target EnzymeAssay TypeSubstrateIC50 (µM) of this compoundPositive ControlIC50 (µM) of Positive Control
Protease XFluorogenicSubstrate A15.2 ± 1.8Inhibitor P0.05 ± 0.01
Kinase YLuminescenceSubstrate B> 100Inhibitor Q0.01 ± 0.002
Phosphatase ZColorimetricpNPP5.8 ± 0.7Inhibitor R1.2 ± 0.2

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By employing these standardized protocols and data analysis methods, researchers can generate high-quality, reproducible data to guide further investigation. Positive "hits" from these primary screens should be followed by more detailed mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and to confirm the on-target activity through orthogonal assays. The structural features of this compound make it a promising scaffold, and a systematic approach to its evaluation is paramount to unlocking its therapeutic potential.

References

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Application Notes and Protocols for the Development of 1-(3-acetylphenyl)imidazolidin-2-one as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazolidin-2-one Scaffold

The imidazolidin-2-one core is a privileged heterocyclic scaffold frequently found in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in medicinal chemistry. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-HIV, and notably, anticancer properties.[1][3][4] Several imidazolidine-based compounds have been shown to modulate critical cellular processes, such as cell cycle progression and DNA stability, making them attractive candidates for oncology research.[5]

This document provides a comprehensive guide for the initial development of a novel derivative, 1-(3-acetylphenyl)imidazolidin-2-one . We hypothesize, based on the activities of related structures, that this compound may possess anticancer properties. These application notes will guide researchers through a logical, stepwise process, from synthesis and characterization to in vitro biological evaluation and preliminary pharmacokinetic profiling. The protocols are designed to be self-validating and are grounded in established industry standards, providing a robust framework for assessing the therapeutic potential of this promising molecule.

G Figure 1: Overall Drug Development Workflow for this compound cluster_0 Phase 1: Discovery & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Preclinical Development Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PhysChem Physicochemical Profiling (Solubility, LogD) Characterization->PhysChem Stability ICH Stability Testing PhysChem->Stability Screening Cytotoxicity Screening (IC50) Stability->Screening MoA Mechanism of Action (e.g., Cell Cycle Analysis) Screening->MoA ADME In Vitro ADME/DMPK (Metabolic Stability, CYP Inhibition) Screening->ADME InVivo In Vivo Efficacy (Xenograft Model) MoA->InVivo ADME->InVivo Tox Preliminary Toxicology InVivo->Tox Decision Go/No-Go Decision Tox->Decision

Caption: Figure 1: Overall Drug Development Workflow.

Section 1: Synthesis and Physicochemical Characterization

The initial phase of development requires a reliable synthetic route to produce high-purity this compound and a thorough characterization of its fundamental properties.

Proposed Synthesis Protocol

Rationale: The proposed synthesis is a two-step process adapted from established methods for preparing substituted imidazolidin-2-ones.[6] It involves the formation of an N-allylurea intermediate, followed by a palladium-catalyzed intramolecular cyclization. This approach is chosen for its efficiency and tolerance of various functional groups.

Step 1: Synthesis of 1-allyl-3-(3-acetylphenyl)urea

  • To a stirred solution of 3-aminoacetophenone (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add allyl isocyanate (1.1 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexane).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or column chromatography on silica gel to yield the urea intermediate.

Step 2: Synthesis of this compound

  • In an oven-dried flask, combine the 1-allyl-3-(3-acetylphenyl)urea (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (NaOtBu, 2.2 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (15 mL/mmol) and bromobenzene (1.5 eq).

  • Heat the mixture to 100°C and stir for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexane) to afford the final product, this compound.

Structural and Purity Characterization

Rationale: Unambiguous confirmation of the chemical structure and purity is critical before proceeding to biological assays.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual solvents or impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays.

Physicochemical and Stability Profiling

Rationale: Understanding the compound's solubility and stability is essential for designing reliable in vitro assays and formulating it for future in vivo studies. These protocols are based on international guidelines.[7][8][9]

Protocol 1.3.1: Aqueous Solubility Determination (Thermodynamic)

  • Prepare a supersaturated stock solution of the compound in deionized water.

  • Shake the solution at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the solution to pellet the excess solid.

  • Carefully collect the supernatant and analyze the concentration using a validated HPLC method with a standard curve.

  • The resulting concentration is the thermodynamic solubility.

Protocol 1.3.2: Stability Testing Protocol

  • Prepare solutions of the compound in relevant buffers (e.g., pH 7.4 PBS for biological assays) and solvents (e.g., DMSO for stock solutions).

  • Aliquot the solutions into vials and store them under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) and long-term conditions (e.g., 25°C / 60% RH).[7][8]

  • At specified time points (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), analyze the samples by HPLC.[8][10]

  • Assess stability by measuring the percentage of the parent compound remaining and the appearance of any degradation products. The testing should cover physical, chemical, and microbiological attributes where appropriate.[10]

Table 1: Physicochemical and Stability Data (Hypothetical)

Parameter Method Result
Molecular Weight Calculated 218.24 g/mol
Purity (HPLC) RP-HPLC >98%
Aqueous Solubility Thermodynamic 15 µg/mL
LogD (pH 7.4) Shake-flask 2.1
Stability (PBS, 40°C) HPLC (1 month) 97% remaining

| Stability (DMSO, RT) | HPLC (3 months) | >99% remaining |

Section 2: In Vitro Biological Evaluation

Hypothesis: Based on literature for the imidazolidinone class[5][11], we hypothesize that this compound exerts an anticancer effect by inducing cell cycle arrest and apoptosis. We will test this using a human cervical cancer cell line (HeLa) as an initial model system.

Protocol: Cell Viability and IC₅₀ Determination (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] This protocol will determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key measure of potency.

G Figure 2: Workflow for the MTT Cytotoxicity Assay Seed 1. Seed HeLa cells in 96-well plate (5,000 cells/well) Incubate1 2. Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Treat cells with serial dilutions of compound (0.1 to 100 µM) Incubate1->Treat Incubate2 4. Incubate for 48h Treat->Incubate2 AddMTT 5. Add MTT reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate for 4h (Formazan crystals form) AddMTT->Incubate3 Solubilize 7. Solubilize crystals (150 µL DMSO/well) Incubate3->Solubilize Read 8. Read absorbance at 490 nm Solubilize->Read Calculate 9. Calculate % Inhibition & determine IC₅₀ Read->Calculate

Caption: Figure 2: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and blank (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the treated plates for an additional 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12] Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[12]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Abs_treated - Abs_blank) / (Abs_control - Abs_blank))

    • Plot the % inhibition against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value using software like GraphPad Prism.[13][14]

Protocol: Cell Cycle Analysis by Flow Cytometry

Rationale: To test the hypothesis that the compound affects cell cycle progression, we will analyze the DNA content of treated cells. An accumulation of cells in a specific phase (e.g., G2/M) would suggest interference with cell division machinery.

G Figure 3: Hypothesized G2/M Cell Cycle Arrest G1 G1 Phase Cell Growth Normal Metabolism S S Phase DNA Replication G1->S G2 G2 Phase Preparation for Mitosis S->G2 M M Phase Mitosis & Cytokinesis G2->M Compound Hypothesized Block by Compound G2->Compound M->G1 Compound->M

Caption: Figure 3: Hypothesized G2/M Cell Cycle Arrest.

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells in 6-well plates and grow until they reach ~60% confluency. Treat the cells with the compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets gently and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control.

Section 3: In Vitro ADME & DMPK Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk its development.[15] These in vitro assays help predict how the compound might behave in a whole organism, highlighting potential liabilities such as rapid metabolism or drug-drug interactions.[16][17]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay determines the rate at which the compound is metabolized by major drug-metabolizing enzymes (primarily Cytochrome P450s) found in the liver.[18][19] A high rate of metabolism (low stability) can lead to poor bioavailability and a short duration of action in vivo.

Step-by-Step Methodology:

  • Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Add the test compound (final concentration, e.g., 1 µM) and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Controls: Include negative controls without the NADPH system to account for non-enzymatic degradation and positive controls with known high- and low-clearance compounds (e.g., Verapamil and Warfarin).

  • Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.

Table 2: In Vitro ADME/DMPK Data (Hypothetical)

Assay System Result Interpretation
Metabolic Stability (t₁/₂) Human Liver Microsomes 45 min Moderate clearance
CYP3A4 Inhibition (IC₅₀) Recombinant Enzyme > 25 µM Low risk of DDI
Plasma Protein Binding Rapid Equilibrium Dialysis 85% Moderate binding

| Permeability (Papp) | Caco-2 Assay | 15 x 10⁻⁶ cm/s | High permeability |

Section 4: Data Interpretation and Future Directions

The successful completion of these initial studies provides a foundational dataset to make a "Go/No-Go" decision for further preclinical development.

  • Promising Profile: A compound with an IC₅₀ in the low micromolar or nanomolar range, a clear mechanism of action (e.g., G2/M arrest), moderate to low metabolic clearance, and a low risk of CYP inhibition would be a strong candidate for advancement.

  • Next Steps: If the profile is promising, subsequent studies would include:

    • Broader Panel Screening: Testing against a larger panel of cancer cell lines.

    • In Vivo Pharmacokinetics (PK): Determining the compound's half-life, clearance, and bioavailability in a rodent model.

    • In Vivo Efficacy Studies: Assessing the compound's ability to inhibit tumor growth in an animal model, such as a mouse xenograft model where human cancer cells are implanted into immunocompromised mice.[20][21][22]

    • Preliminary Toxicology: Evaluating the compound's safety profile in animals.

This structured approach ensures that resources are directed toward compounds with the highest likelihood of success, bridging the critical gap from a promising molecule to a potential therapeutic agent.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Enhance Your DMPK Studies with In Vitro Metabolism. (n.d.). Labcorp.
  • Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.
  • St-Amour, I., et al. (2020). The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. The Journal of Neuroscience.
  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases.
  • In Vitro ADME Assays and Services. (n.d.).
  • Zandy, M., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
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  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority.
  • El-Metwaly, N. M., & Ewas, M. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules.
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  • Drug Metabolism Assays. (n.d.). BioIVT.
  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules.
  • Some known drugs possessing imidazolidin-2-one moiety. (2021).
  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). Springer Link.
  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. (2023). JoVE.
  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known? Anticancer Agents in Medicinal Chemistry.
  • Need help to calcul
  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.
  • Synthesis of C. N-acetyl-imidazolid-2-one. (n.d.). PrepChem.com.
  • Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal.
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2006). Boletín de la Sociedad Chilena de Química.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). MDPI.
  • 1,3-Diacetyl-2-imidazolidinone. (n.d.). PubChem.
  • Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. (2010). Oriental Journal of Chemistry.
  • Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties. (2018). Archiv der Pharmazie.
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020).
  • TTD: Therapeutic Target Database describing target druggability inform
  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Baghdad Journal of Science.

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cell-based assay protocols for 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed framework for characterizing the cellular activities of the novel compound, 1-(3-acetylphenyl)imidazolidin-2-one. Given that the specific biological target of this molecule is not yet defined, a panel of cell-based assays is proposed to explore its potential as a therapeutic agent. This document offers not just protocols, but the scientific reasoning behind the experimental design, enabling researchers to generate robust and meaningful data.

The proposed assays are based on the known biological activities of structurally related imidazolidinone and acetylphenyl-containing compounds, which have shown potential in oncology and neurodegenerative disease research.[1][2][3][4][5] We will explore potential inhibitory effects on Monoamine Oxidase (MAO), Sirtuin 2 (SIRT2), and general cytotoxic effects on cancer cell lines.

Section 1: Initial Compound Profiling - Cytotoxicity Assessment

Before investigating specific mechanisms of action, it is crucial to determine the cytotoxic profile of this compound. This will establish a working concentration range for subsequent, more specific assays and identify potential anti-proliferative effects.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis prep_cells Seed cells in 96-well plates incubation1 Incubate for 24h (adhesion) prep_cells->incubation1 compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound dilutions compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize formazan crystals incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Section 2: Mechanistic Assays - Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative and psychiatric disorders.[6] Given the presence of the imidazolidinone scaffold, assessing the compound's effect on MAO-A and MAO-B is a logical step.

Principle of the Assay

This fluorometric assay measures the activity of MAO by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[7][8] In the presence of horseradish peroxidase (HRP), a probe reacts with H₂O₂ to produce a fluorescent product. The fluorescence intensity is directly proportional to the MAO activity.

Experimental Workflow: MAO Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Reaction cluster_2 Detection cluster_3 Data Analysis prep_lysates Prepare cell lysates (e.g., SH-SY5Y) add_lysate Add cell lysate to wells prep_lysates->add_lysate prep_compound Prepare compound dilutions add_compound Add compound/inhibitors prep_compound->add_compound add_lysate->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_substrate Add MAO substrate (e.g., Tyramine) pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction add_detection_reagent Add HRP and fluorescent probe incubate_reaction->add_detection_reagent incubate_detect Incubate add_detection_reagent->incubate_detect read_fluorescence Measure fluorescence (Ex/Em) incubate_detect->read_fluorescence calculate_inhibition Calculate % MAO inhibition read_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the fluorometric MAO inhibition assay.

Detailed Protocol: MAO-A and MAO-B Inhibition Assay

Materials:

  • Cell line with endogenous MAO expression (e.g., SH-SY5Y neuroblastoma)

  • MAO Assay Kit (containing assay buffer, substrate, specific inhibitors, and detection reagents)

  • This compound

  • MAO-A specific inhibitor (e.g., Clorgyline)

  • MAO-B specific inhibitor (e.g., Selegiline)

  • 96-well black microplates

Procedure:

  • Cell Lysate Preparation: Culture SH-SY5Y cells to confluency, harvest, and prepare cell lysates according to the assay kit manufacturer's instructions. Determine the total protein concentration of the lysate.

  • Assay Setup: To differentiate between MAO-A and MAO-B activity, set up parallel reactions.

    • Total MAO activity: Cell lysate + compound dilutions.

    • MAO-B activity: Cell lysate + MAO-A inhibitor + compound dilutions.

    • MAO-A activity: Can be calculated by subtracting MAO-B activity from total MAO activity.

  • Reaction:

    • Add 50 µL of cell lysate to each well.

    • Add 10 µL of the respective inhibitors (for MAO-B determination) or assay buffer.

    • Add 10 µL of this compound dilutions or vehicle control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 30 µL of the MAO substrate.

    • Incubate for 60 minutes at 37°C.

  • Detection: Add the detection reagent mix (containing HRP and the fluorescent probe) and incubate for 10-15 minutes.

  • Data Acquisition: Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC50 values for MAO-A and MAO-B.

Section 3: Mechanistic Assays - Sirtuin 2 (SIRT2) Deacetylase Activity

SIRT2 is a NAD+-dependent deacetylase involved in various cellular processes, including cell cycle regulation and tumorigenesis.[9] Some acetylphenyl-containing compounds have shown activity against SIRT2, making it a plausible target.[4]

Principle of the Assay

This is a two-step fluorogenic assay. First, an acetylated peptide substrate is incubated with a source of SIRT2 enzyme (recombinant or from cell lysate) and NAD+. Deacetylation of the substrate by SIRT2 makes it susceptible to a developer enzyme, which cleaves the deacetylated substrate, releasing a fluorophore.[10][11] The resulting fluorescence is proportional to the SIRT2 activity.

Experimental Workflow: SIRT2 Inhibition Assay

G cluster_0 Reaction Setup cluster_1 Deacetylation Reaction cluster_2 Development and Detection cluster_3 Data Analysis add_enzyme Add recombinant SIRT2 or cell lysate add_compound Add compound dilutions add_enzyme->add_compound add_substrate Add acetylated peptide substrate and NAD+ add_compound->add_substrate incubate1 Incubate at 37°C for 30-60 min add_substrate->incubate1 add_developer Add developer solution incubate1->add_developer incubate2 Incubate at 37°C for 15 min add_developer->incubate2 read_fluorescence Measure fluorescence (Ex/Em) incubate2->read_fluorescence calculate_inhibition Calculate % SIRT2 inhibition read_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the fluorometric SIRT2 inhibition assay.

Detailed Protocol: SIRT2 Inhibition Assay

Materials:

  • SIRT2 Activity Assay Kit (containing recombinant SIRT2, acetylated substrate, NAD+, developer, and inhibitor)[9]

  • This compound

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's protocol. Prepare serial dilutions of this compound.

  • Assay Reaction:

    • Add assay buffer to all wells.

    • Add the SIRT2 enzyme to the appropriate wells.

    • Add the compound dilutions, a known SIRT2 inhibitor (positive control), and vehicle (negative control) to the respective wells.

    • Add NAD+ to all wells except the background control.

    • Pre-incubate for 10 minutes at 37°C.

    • Start the reaction by adding the acetylated peptide substrate.

  • Deacetylation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the deacetylation reaction and initiate the development step by adding the developer solution to each well.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Data Acquisition: Measure the fluorescence with a microplate reader at the specified wavelengths.

  • Data Analysis: Subtract the background fluorescence, calculate the percentage of SIRT2 inhibition for each compound concentration, and determine the IC50 value.

Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

AssayCell Line / EnzymeParameterValue (µM)
CytotoxicityA549IC50TBD
CytotoxicityPC-3IC50TBD
MAO-A InhibitionSH-SY5Y LysateIC50TBD
MAO-B InhibitionSH-SY5Y LysateIC50TBD
SIRT2 InhibitionRecombinant Human SIRT2IC50TBD

TBD: To be determined experimentally.

Conclusion

This application note provides a comprehensive, step-by-step guide for the initial cell-based characterization of this compound. By systematically evaluating its cytotoxicity and potential inhibitory effects on key enzymatic targets like MAO and SIRT2, researchers can efficiently profile this novel compound and guide future drug development efforts. The causality-driven explanations for each protocol step are designed to empower scientists to not only execute the experiments but also to understand and troubleshoot them effectively.

References

  • Monoamine Oxidase Assays. Cell Biolabs, Inc.
  • Application Notes and Protocols: Cell-Based Assay for Determining MAO-B Inhibition by Milacemide Hydrochloride. Benchchem.
  • SIRT2 Activity Assay Kit (Fluorometric) (ab156066). Abcam.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.
  • A one-step specific assay for continuous detection of sirtuin 2 activity. PMC - NIH.
  • Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031). Abcam.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • SIRT2 Activity Assay Kit | 566329. Merck Millipore.
  • Sirtuin 2/SIRT2 Assay Kit (Fluorometric) (KA1368). Novus Biologicals.
  • SIRT2 (Sirtuin2) Fluorogenic Assay Kit. BPS Bioscience.
  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules.
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • Oxazolidinones mechanism of action: inhibition of the first peptide bond form
  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. The Journal of Biological Chemistry.
  • Imidazolidinone synthesis. Organic Chemistry Portal.
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prost
  • 1,3-Diacetyl-2-imidazolidinone | C7H10N2O3 | CID 538355. PubChem.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules.
  • 1-(3-Bromophenyl)imidazolidin-2-one. Synquest Labs.
  • Breaking the one antibody–one target axiom. PMC - NIH.

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Application Notes and Protocols: 1-(3-acetylphenyl)imidazolidin-2-one as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 1-(3-acetylphenyl)imidazolidin-2-one as a foundational scaffold for the development of a chemical probe aimed at target identification and deconvolution. We present a strategic workflow, beginning with the synthesis of an affinity-tagged probe derivative, followed by its application in affinity purification-mass spectrometry (AP-MS) to isolate binding partners from complex biological matrices. The guide culminates with protocols for target validation using the cellular thermal shift assay (CETSA). The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to elucidate the mechanism of action of molecules based on the this compound scaffold.

Introduction: The Imperative of Target Identification

The journey of a bioactive small molecule from a screening hit to a therapeutic candidate is contingent on a thorough understanding of its mechanism of action. Identifying the specific protein or set of proteins with which a compound interacts is a critical step in this process. Chemical probes, which are typically modified versions of bioactive molecules, are instrumental in this endeavor.[1] They serve as "bait" to fish out their binding partners from the cellular proteome, thereby illuminating the molecular pathways they modulate.

This compound is a molecule of interest due to the presence of the imidazolidin-2-one core, a scaffold found in numerous biologically active compounds, and the synthetically tractable acetylphenyl group. This document outlines a strategic approach to repurpose this molecule into a powerful chemical probe for target discovery.

Probe Design and Synthesis: From Scaffold to Tool

A successful chemical probe requires a "handle" for detection or enrichment. Here, we propose the synthesis of an alkyne-functionalized derivative of this compound, which can then be "clicked" onto a biotin-azide conjugate for affinity purification. This approach, known as click chemistry, is highly efficient and biocompatible.[2][3][4]

Rationale for Synthetic Strategy

The acetyl group on the phenyl ring is the most logical point for chemical modification due to its reactivity. A two-step process is proposed: reductive amination to introduce a primary amine, followed by amidation to attach an alkyne linker.

Proposed Synthesis of Alkyne-Functionalized Probe

Step 1: Reductive Amination

  • Dissolve this compound in methanol.

  • Add ammonium acetate and sodium cyanoborohydride.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the resulting amine by column chromatography.

Step 2: Amidation with Alkyne Linker

  • Dissolve the amine product from Step 1 in dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) and 4-pentynoic acid.

  • Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the final alkyne-functionalized probe by column chromatography.

Synthesis of an Inactive Negative Control Probe

A crucial component of any chemical probe experiment is a negative control—a molecule structurally similar to the active probe but unable to bind to the target protein.[5][6][7] For our proposed probe, a plausible negative control could be synthesized by methylating the nitrogen of the imidazolidin-2-one ring, which may disrupt the key interactions required for target binding.

Target Discovery: Affinity Purification-Mass Spectrometry (AP-MS)

With the alkyne-functionalized probe in hand, the next step is to identify its interacting proteins using an affinity purification strategy coupled with mass spectrometry.[8][9][10]

Workflow for Target Identification

AP_MS_Workflow cluster_probe_prep Probe Preparation cluster_affinity_purification Affinity Purification cluster_analysis Protein Analysis AlkyneProbe Alkyne-functionalized Probe ClickReaction CuAAC Click Reaction AlkyneProbe->ClickReaction BiotinAzide Biotin-Azide BiotinAzide->ClickReaction BiotinProbe Biotinylated Probe ClickReaction->BiotinProbe Incubation1 Incubate Probe with Lysate BiotinProbe->Incubation1 CellLysate Cell Lysate CellLysate->Incubation1 StreptavidinBeads Streptavidin-coated Beads Incubation2 Capture with Beads StreptavidinBeads->Incubation2 Incubation1->Incubation2 Wash Wash Beads Incubation2->Wash Elution Elute Proteins Wash->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE Digestion In-gel Digestion (Trypsin) SDSPAGE->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Hit Identification LCMS->DataAnalysis

Caption: Workflow for affinity purification-mass spectrometry (AP-MS).

Detailed Protocol for AP-MS

3.2.1. Preparation of Biotinylated Probe and Immobilization

  • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the alkyne-functionalized probe to biotin-azide.[2][11]

  • Purify the resulting biotinylated probe using HPLC.

  • Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the probe.

  • Wash the beads extensively to remove any unbound probe.

3.2.2. Cell Lysis and Affinity Pull-Down

  • Culture cells of interest to ~80-90% confluency.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation.

  • Incubate the clarified lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.

  • Negative Controls:

    • Incubate lysate with beads coated with the inactive negative control probe.

    • Incubate lysate with uncoated streptavidin beads.[12][13]

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

3.2.3. Elution and Protein Identification

  • Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Separate the eluted proteins by SDS-PAGE.

  • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

  • Excise the protein bands of interest.

  • Perform in-gel tryptic digestion.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

  • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

Data Analysis and Hit Prioritization

A successful AP-MS experiment will yield a list of proteins for each condition. True binding partners should be enriched in the active probe pull-down compared to the negative controls. Quantitative proteomics approaches, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), can provide more confidence in hit prioritization.

Parameter Active Probe Negative Control Probe Beads Alone Interpretation
Protein X +++--High-confidence hit
Protein Y +++-Moderate-confidence hit; may bind non-specifically to the scaffold
Protein Z +++Non-specific binder to beads

Target Validation: Cellular Thermal Shift Assay (CETSA)

Identifying a protein by AP-MS is a significant step, but it does not confirm direct target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method to validate that the small molecule binds to the putative target protein in intact cells.[1][16][17][18][19] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

CETSA Workflow

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_analysis Analysis of Soluble Protein Cells Intact Cells Treatment Treat with Probe or DMSO Cells->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Aggregated Fractions Lysis->Centrifugation WesternBlot Western Blot for Target Protein Centrifugation->WesternBlot Quantification Quantify Soluble Protein WesternBlot->Quantification MeltingCurve Generate Melting Curve Quantification->MeltingCurve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA
  • Seed cells in multiple dishes and grow to the desired confluency.

  • Treat the cells with either the this compound compound or a vehicle control (e.g., DMSO) for a specified time.

  • Harvest the cells and resuspend them in a buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Concluding Remarks

The protocols and strategies outlined in these application notes provide a comprehensive framework for utilizing this compound as a chemical probe for target identification. By following this systematic approach of probe synthesis, affinity purification-mass spectrometry, and target validation with CETSA, researchers can confidently identify the molecular targets of this and structurally related compounds. This knowledge is paramount for advancing our understanding of their biological function and for the development of novel therapeutics.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Chemical Probes Portal. (n.d.). Controls for chemical probes. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645-654.
  • LaCava, J., et al. (2015). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Antolin, A. A., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(5), 843-851.
  • Hermanson, G. T. (2013).
  • Creative BioMart. (n.d.). Principle and Protocol of Pull-down Technology. Retrieved from [Link]

  • Miret, S., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv.
  • ResearchGate. (2014). Which are the best controls for a pull down assay?. Retrieved from [Link]

  • PharmaTutor. (2011). Click chemistry - A New Approach for Drug Discovery. Retrieved from [Link]

  • Guisan, J. M. (2006). Immobilization of Enzymes and Cells. Humana Press.
  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Janočková, J., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7581.
  • Hübner, H., et al. (2007). Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. Bioorganic & Medicinal Chemistry Letters, 17(23), 6529-6533.
  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 180, 29-41.
  • Wenska, M., et al. (2018). Synthesis of Biotin Linkers with the Activated Triple Bond Donor [p-(N-propynoylamino)toluic Acid] (PATA) for Efficient Biotinylation of Peptides and Oligonucleotides. Molecules, 23(10), 2541.
  • Addgene. (2018). Protocol - How to Run an Agarose Gel. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Agarose Gel Protocol. Retrieved from [Link]

  • Gümüş, M. K., et al. (2022). Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Some Metabolic Enzymes. Molecules, 27(20), 7013.
  • Nocentini, A., et al. (2023). Design and synthesis of sulfonamides incorporating a biotin moiety as carbonic anhydrase inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 94, 117467.

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experimental design for in vivo studies of 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Preclinical Evaluation of 1-(3-acetylphenyl)imidazolidin-2-one

Abstract

This document provides a comprehensive framework for designing and executing initial in vivo studies for the novel chemical entity (NCE), this compound. As this molecule has not been extensively characterized, this guide emphasizes an exploratory, hypothesis-driven approach grounded in the known biological activities of its core chemical scaffolds: the imidazolidin-2-one and acetylphenyl moieties. We present a phased experimental strategy, beginning with foundational safety and pharmacokinetic profiling, followed by parallel efficacy screening in rationally selected disease models. Detailed, field-tested protocols are provided to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP) where applicable[1]. This guide is intended for researchers, scientists, and drug development professionals initiating preclinical evaluation of new small molecules.

Introduction and Scientific Rationale

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential clinical application is contingent on a meticulously designed preclinical development program[2][3]. The subject of this guide, this compound, is an NCE for which specific biological activity has not been defined. However, its chemical structure provides a logical starting point for investigation.

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in a variety of FDA-approved drugs and biologically active compounds[4][5]. Derivatives have shown activity as muscarinic M3 antagonists, prostaglandin analogues, and have been investigated for anticancer properties[4][6][7]. The broader imidazole class of compounds, to which it belongs, exhibits a vast range of biological functions, including anticancer, antimicrobial, and enzyme-inhibiting activities[8][9]. Similarly, compounds containing an acetylphenyl group have demonstrated inhibitory properties against key enzymes like carbonic anhydrase and acetylcholinesterase[10].

This structural precedent suggests that this compound could plausibly interact with biological targets relevant to oncology, neurology, or metabolic diseases. Therefore, the initial in vivo program must be designed not to confirm a known effect, but to efficiently explore these potential activities while establishing a foundational safety profile. The use of an in vivo animal model is a necessary step, as in vitro results do not always correlate with the complex interactions within a living organism[2][11].

This guide outlines a multi-phase approach:

  • Phase I: Foundational Profiling: Determine the maximum tolerated dose (MTD) and preliminary pharmacokinetic (PK) properties.

  • Phase II: Exploratory Efficacy Screening: Utilize the data from Phase I to conduct initial efficacy tests in relevant, well-established animal models.

  • Phase III: Biomarker Analysis: Integrate biomarker strategies to gain mechanistic insights and identify measurable indicators of drug safety and response[12][13].

Overall Preclinical Workflow

The progression from initial compound synthesis to a decision on efficacy model selection is a critical pathway. The following workflow illustrates the logical sequence of experiments designed to build knowledge systematically and make data-driven decisions.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy Model Selection cluster_2 Phase 3: In-Depth Analysis Formulation Compound Formulation Development MTD Acute Toxicity & MTD Determination Formulation->MTD PK Single-Dose Pharmacokinetics (PK) MTD->PK Decision Go/No-Go Decision Based on Safety & Exposure PK->Decision CNS CNS Activity Model (e.g., Open Field, Rotarod) Decision->CNS Hypothesis A Metabolic Metabolic Disease Model (e.g., Diet-Induced Obesity) Decision->Metabolic Hypothesis B Oncology Oncology Model (e.g., Xenograft) Decision->Oncology Hypothesis C Efficacy Efficacy & Tolerability in Selected Model CNS->Efficacy Metabolic->Efficacy Oncology->Efficacy Biomarker Pharmacodynamic & Safety Biomarker Analysis Efficacy->Biomarker Next Lead Optimization or IND-Enabling Studies Biomarker->Next

Caption: High-level workflow for the in vivo evaluation of a novel chemical entity.

Phase I: Foundational In Vivo Studies

The primary objective of this phase is to establish the basic safety and exposure parameters of this compound, which are prerequisites for any meaningful efficacy studies[14]. All studies should be conducted in compliance with institutional and national guidelines on animal welfare.

Compound Formulation and Administration

The choice of vehicle and route of administration is critical for ensuring consistent bioavailability. Related acetylphenyl-substituted imidazolium salts are soluble in polar organic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO)[10].

Protocol 1: Vehicle Formulation

  • Solubility Test: Assess the solubility of this compound in common biocompatible solvents (e.g., DMSO, ethanol, PEG400) and aqueous solutions (e.g., saline, PBS, 5% dextrose).

  • Vehicle Selection: For initial intraperitoneal (IP) screening, a common vehicle is 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept as low as possible to avoid vehicle-induced toxicity.

  • Preparation: On each day of dosing, prepare the formulation fresh. Dissolve the compound first in the organic solvent (e.g., DMSO) before adding the aqueous components in a stepwise manner, vortexing between additions to prevent precipitation.

  • Verification: Visually inspect the final formulation for clarity and homogeneity.

Acute Toxicity and Maximum Tolerated Dose (MTD)

The MTD study determines the highest dose that does not cause unacceptable toxicity over a short period. This information is crucial for selecting dose levels for subsequent studies. A single-dose escalation design is appropriate for an initial assessment.

Protocol 2: Single-Dose MTD Study in Mice

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Use both males and females.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 escalating dose groups.

  • Dose Selection: Based on in vitro cytotoxicity data (if available) or chemical class information, start with a low dose (e.g., 10 mg/kg) and escalate by a factor of 2-3 (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose via the chosen route (e.g., intraperitoneal injection). Standard procedures for IP injection in mice should be followed to avoid injury to internal organs[15][16].

  • Observation: Monitor animals intensely for the first 4 hours post-dose, and then at least twice daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) and body weight daily.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 10% mean body weight loss is observed, with recovery of any clinical signs within the observation period.

Parameter Specification Rationale
Species/Strain Mouse (e.g., C57BL/6)Commonly used in preclinical research; extensive historical data available.
Sex Male and FemaleTo identify potential sex-specific differences in toxicity.
Group Size 3-5 animalsSufficient for initial dose-range finding while adhering to the 3Rs (Reduction).
Route Intraperitoneal (IP)Bypasses first-pass metabolism, ensuring high systemic exposure for initial screening.
Observation Period 7-14 daysAllows for the detection of both acute and delayed toxicity.

Table 1: Key Parameters for the MTD Study Design.

Preliminary Pharmacokinetic (PK) Profiling

A PK study measures how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). This is essential to ensure that the compound achieves sufficient exposure in the bloodstream to have a biological effect[13].

Protocol 3: Single-Dose PK Study in Mice

  • Animal Model: Use the same strain of mice as in the MTD study.

  • Dose Level: Select a single, well-tolerated dose from the MTD study (e.g., MTD/2).

  • Group Allocation: Assign 3 mice per time point.

  • Administration: Administer the compound via the chosen route (e.g., IP injection).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. A typical schedule for an IP dose would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Data Analysis: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Phase II: Exploratory Efficacy Screening

With safety and exposure data from Phase I, the next step is to screen for efficacy in disease models relevant to the compound's potential mechanisms of action. The choice of model should be hypothesis-driven.

G cluster_A Hypothesis A: CNS Activity cluster_B Hypothesis B: Metabolic Activity cluster_C Hypothesis C: Anticancer Activity Start Phase 1 Data: MTD and PK Profile Established Rationale_A Rationale: Imidazoles can inhibit CNS enzymes (e.g., AChE). Rationale_B Rationale: Imidazolidinediones are used to treat diabetes. Rationale_C Rationale: Imidazole derivatives show antiproliferative effects. Model_A Model: Healthy Mice Rationale_A->Model_A Test_A Assessment: Behavioral Tests (Open Field, Rotarod) Model_A->Test_A Model_B Model: Diet-Induced Obesity (DIO) Mice Rationale_B->Model_B Test_B Assessment: Glucose Tolerance, Body Weight Model_B->Test_B Model_C Model: Tumor Xenograft (e.g., A549) Rationale_C->Model_C Test_C Assessment: Tumor Volume, Body Weight Model_C->Test_C

Caption: Decision logic for selecting exploratory efficacy models.

Hypothesis A: Central Nervous System (CNS) Activity

To screen for general CNS depressant or stimulant effects, a battery of simple behavioral tests can be employed[17][18].

Protocol 4: Open Field Test (OFT)

  • Purpose: The OFT assesses locomotor activity and anxiety-like behavior[17].

  • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with automated tracking software.

  • Procedure: a. Dose animals with vehicle or this compound (e.g., at MTD/4, MTD/2, and MTD) via IP injection. b. At the time of expected peak plasma concentration (Tmax from PK study), place the mouse in the center of the arena. c. Allow the mouse to explore freely for 10-15 minutes. d. Record parameters such as total distance traveled (locomotion), time spent in the center versus the periphery (anxiety), and rearing frequency (exploration).

  • Interpretation: A significant decrease in distance traveled may suggest a sedative or CNS depressant effect, while an increase could indicate a stimulant effect.

Hypothesis B: Metabolic Disease Activity

Given the structural similarity to some antidiabetic agents, assessing the compound's effect in a model of metabolic syndrome is a logical step[19][20].

Protocol 5: Efficacy in a Diet-Induced Obesity (DIO) Model

  • Model Induction: Feed C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity, insulin resistance, and hyperglycemia[19].

  • Group Allocation: Once the metabolic phenotype is established, randomize mice into vehicle and treatment groups.

  • Dosing: Administer vehicle or this compound daily (e.g., via IP injection or oral gavage if oral bioavailability is expected) for 2-4 weeks.

  • Assessments: a. Body Weight: Monitor daily or weekly. b. Food Intake: Measure daily. c. Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg) and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

  • Interpretation: A significant reduction in body weight, improved glucose tolerance (lower AUC in the OGTT), or reduced food intake compared to the vehicle group would suggest potential anti-obesity or anti-diabetic activity.

Hypothesis C: Anticancer Activity

The antiproliferative potential of imidazole derivatives warrants investigation in a cancer model[8]. A subcutaneous tumor xenograft model is a standard initial approach.

Protocol 6: Efficacy in a Human Tumor Xenograft Model

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 lung cancer cells) into the flank of each mouse.

  • Group Allocation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle and treatment groups.

  • Dosing: Administer vehicle or this compound daily via a systemic route (e.g., IP).

  • Assessments: a. Tumor Volume: Measure with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2. b. Body Weight: Monitor 2-3 times per week as an indicator of general toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size limit or for a fixed duration (e.g., 21 days). The primary endpoint is tumor growth inhibition (TGI).

Phase III: Biomarker Strategy

Biomarkers provide a crucial link between drug administration and biological effect. They can confirm target engagement, provide early evidence of efficacy, and serve as safety indicators[12][21]. The biomarker strategy must be tailored to the efficacy model being pursued.

Therapeutic Area Pharmacodynamic (PD) Biomarkers Safety Biomarkers
CNS - Protein levels of target enzymes (if known) in brain tissue.- Neurotransmitter levels (e.g., acetylcholine) in brain homogenates.- Serum levels of liver enzymes (ALT, AST).- Kidney function markers (BUN, creatinine).
Metabolic - Plasma insulin and leptin levels.- Gene expression of metabolic markers in liver or adipose tissue (e.g., Pparγ, Scd1).- Histopathology of liver to check for steatosis or toxicity.- Serum chemistry panel.
Oncology - Immunohistochemistry (IHC) of tumors for proliferation (Ki-67) and apoptosis (cleaved Caspase-3) markers.- Western blot of tumor lysates for target pathway proteins (e.g., p-Akt, p-ERK).- Complete blood count (CBC) to monitor for myelosuppression.- Body weight and clinical signs.

Table 2: Proposed Biomarker Strategies for Each Therapeutic Hypothesis.

Data Interpretation and Future Directions

The culmination of these studies will provide a foundational data package for this compound.

  • Positive Outcome: If the compound is well-tolerated (clear MTD), shows reasonable exposure (good PK profile), and demonstrates significant activity in one of the efficacy models, the next steps would involve lead optimization, further pharmacology studies to elucidate the mechanism of action, and planning for Investigational New Drug (IND)-enabling toxicology studies.

  • Negative Outcome: If the compound shows unacceptable toxicity at low doses, has poor exposure, or lacks efficacy in all tested models, this data is equally valuable. It allows for a "fail-fast" decision, saving resources and directing efforts toward more promising candidates[2].

This structured, hypothesis-driven approach provides a robust and efficient path for the initial in vivo evaluation of this compound, maximizing the potential for discovery while adhering to rigorous scientific and ethical standards.

References

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techniques for crystallizing 1-(3-acetylphenyl)imidazolidin-2-one for X-ray analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Advanced Techniques for the Crystallization of 1-(3-acetylphenyl)imidazolidin-2-one for Single-Crystal X-ray Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecule to Structure — The Crystallization Imperative

In the landscape of modern drug discovery and materials science, the precise three-dimensional structure of a molecule is not merely an academic curiosity; it is the foundational blueprint for understanding function, reactivity, and interaction. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing this atomic-level detail, offering unambiguous determination of molecular geometry, stereochemistry, and intermolecular interactions. However, the power of SCXRD is entirely contingent on a single, often elusive prerequisite: a high-quality single crystal. The process of crystallization, therefore, transforms from a simple purification step into the critical bottleneck that stands between a novel compound and its structural elucidation.

This guide provides a detailed exploration of field-proven techniques and protocols specifically tailored to the crystallization of this compound. As a molecule possessing a rich combination of functional groups—a hydrogen-bond-donating secondary amine, two hydrogen-bond-accepting carbonyls, and an aromatic ring—it presents unique opportunities and challenges for forming a well-ordered crystalline lattice. We move beyond rote procedures to explain the causality behind experimental choices, empowering the researcher to rationally design and troubleshoot crystallization experiments.

Molecular Profile: this compound

A successful crystallization strategy begins with a thorough understanding of the target molecule's physicochemical properties. These characteristics dictate solvent choice, potential intermolecular interactions, and the overall propensity to form an ordered solid.

Structural Feature Physicochemical Property Implication for Crystallization
Imidazolidin-2-one Ring Contains N-H (donor) and C=O (acceptor) groups.Strong potential for forming robust hydrogen-bonded networks, such as dimers or chains. This is highly favorable for creating a stable, ordered lattice.
Acetyl Group A second C=O group (acceptor).Increases polarity and provides an additional site for hydrogen bonding, potentially with solvent molecules or other functional groups.
Phenyl Ring Aromatic, nonpolar region.Can participate in π-π stacking or C-H···π interactions, which are weaker but crucial for stabilizing the three-dimensional packing of the crystal.
Overall Polarity Moderately polar molecule.Expected to be soluble in polar organic solvents (e.g., acetone, ethyl acetate, alcohols, THF, acetonitrile) and insoluble in nonpolar solvents (e.g., hexane, heptane). This solubility profile is ideal for techniques involving anti-solvents.
Conformational Flexibility Rotation around the phenyl-nitrogen bond.While not highly flexible, different conformers could potentially co-exist. Crystallization will favor the lowest energy conformer that packs most efficiently.

The Principle of Supersaturation: The Driving Force of Crystallization

Crystal growth is not a spontaneous process; it is a kinetically controlled event that occurs when a solution becomes supersaturated. A supersaturated solution contains more dissolved solute than it can thermodynamically hold at equilibrium. Reaching this metastable state is the objective of every crystallization technique. The key is to approach and traverse this state slowly, allowing molecules the time to arrange themselves into a low-energy, highly ordered crystal lattice rather than crashing out as an amorphous solid.

G cluster_prep Phase 1: Preparation cluster_methods Phase 2: Crystallization Methods cluster_outcome Phase 3: Analysis & Iteration pure_compound Pure Compound (>98%) solubility_test Solubility Screening pure_compound->solubility_test Determine solubility profile solvent_selection Select Solvent System solubility_test->solvent_selection Identify 'good' and 'poor' solvents method_evap Slow Evaporation solvent_selection->method_evap method_cool Slow Cooling solvent_selection->method_cool method_vapor Vapor Diffusion solvent_selection->method_vapor method_liquid Liquid Diffusion solvent_selection->method_liquid observe Microscopic Observation method_evap->observe method_cool->observe method_vapor->observe method_liquid->observe no_xtal No Crystals / Amorphous observe->no_xtal oil_out Oiling Out observe->oil_out poor_xtal Poor Quality Crystals observe->poor_xtal good_xtal High-Quality Crystals observe->good_xtal troubleshoot Troubleshoot & Refine no_xtal->troubleshoot oil_out->troubleshoot poor_xtal->troubleshoot xray X-ray Diffraction good_xtal->xray troubleshoot->solvent_selection Re-evaluate

Caption: General workflow for single-crystal growth.

Core Crystallization Protocols

The following protocols represent the most common and effective methods for small organic molecules. It is highly recommended to run multiple small-scale experiments in parallel using different solvent systems and techniques.

Protocol 1: Slow Evaporation

Principle: Supersaturation is achieved by gradually removing the solvent, thereby increasing the solute concentration. This is the simplest method and is effective for moderately soluble, air-stable compounds.

Apparatus:

  • Small, clean glass vial (1-2 dram or an NMR tube)

  • Parafilm or aluminum foil

  • Syringe and 0.22 µm filter

Step-by-Step Methodology:

  • Prepare a nearly saturated solution of this compound (e.g., 10-20 mg) in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/methanol) at room temperature.

  • Ensure all solid is dissolved. If any particulate matter remains, filter the solution through a syringe filter into a clean vial. This removes potential nucleation sites that can lead to a shower of microcrystals.

  • Cover the vial with parafilm or foil and pierce it with a needle 1-3 times. The number of holes controls the evaporation rate; fewer holes for volatile solvents (ether, DCM) and more for less volatile ones (toluene, ethanol).

  • Place the vial in a vibration-free location (a quiet shelf, not in the fume hood next to a pump) and at a constant temperature.

  • Monitor periodically over several days to weeks without disturbing the vial.

Causality: The slow, controlled removal of solvent ensures the concentration increases gradually, allowing molecules to self-assemble into an ordered lattice. Rapid evaporation leads to the kinetic product (amorphous powder) rather than the thermodynamic product (single crystal).

Protocol 2: Vapor Diffusion (Sitting & Hanging Drop)

Principle: This powerful technique achieves supersaturation by the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound. It is highly effective for milligram quantities.

Apparatus:

  • Two vials where one (inner) can fit inside the other (outer).

  • Alternatively, a specialized hanging or sitting drop crystallization plate.

  • Airtight cap for the outer vial/well.

Step-by-Step Methodology:

  • In a small, open inner vial (e.g., a 0.5 dram vial), dissolve 2-5 mg of the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., THF, acetonitrile, toluene).

  • In the larger outer vial, add a volume (e.g., 1-2 mL) of a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).

  • Place the inner vial containing the sample solution inside the outer vial. Ensure the anti-solvent level is below the opening of the inner vial.

  • Seal the outer vial tightly and leave it undisturbed.

  • The more volatile anti-solvent will slowly diffuse via the vapor phase into the less volatile solvent, reducing the compound's solubility and inducing crystallization.

Expertise - Sitting vs. Hanging Drop:

  • Sitting Drop: The sample drop rests on a pedestal. This is easier to set up but crystals can sometimes adhere to the surface, making harvesting difficult.

  • Hanging Drop: The sample drop hangs from an inverted coverslip. This reduces contact with surfaces, often yielding better-formed crystals that are easier to harvest, but requires more dexterity to set up.

Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)

Principle: This method relies on the slow, direct diffusion between two miscible liquids of different densities: a "good" solvent containing the compound and an "anti-solvent". Crystals typically form at the interface.

Apparatus:

  • A narrow container, such as an NMR tube or a 6-inch test tube.

  • Syringe or Pasteur pipette with a long tip.

Step-by-Step Methodology:

  • Prepare a concentrated solution of the compound in a small amount of a dense "good" solvent (e.g., dichloromethane, chloroform).

  • Transfer this solution to the bottom of the narrow tube.

  • With extreme care, slowly layer a less dense "anti-solvent" (e.g., hexane, pentane, diethyl ether) on top of the solution. To do this, tilt the tube and let the anti-solvent run slowly down the inside wall from the tip of a pipette.

  • A distinct interface between the two layers should be visible.

  • Seal the tube and store it in a vibration-free environment.

  • Over time, the solvents will slowly diffuse into one another, creating a zone of supersaturation at the interface where crystals can grow.

Causality: The slow rate of diffusion is critical. Any agitation that mixes the layers rapidly will cause the compound to precipitate as a powder. The narrow diameter of the tube minimizes convection and maintains a stable interface.

Systematic Screening & Solvent Selection

Finding the right conditions is often an empirical process. A systematic screen is the most efficient approach.

Strategy:

  • Solubility Profile: Test the solubility of ~1 mg of your compound in ~0.2 mL of various solvents.

  • Categorize: Classify solvents as "good" (dissolves easily), "moderate" (dissolves with warming or more volume), or "poor" (insoluble).

  • Select Systems:

    • For Slow Evaporation , use "moderate" solvents.

    • For Slow Cooling , use solvents where solubility is high when hot and low when cold.

    • For Diffusion Methods , select pairs of miscible "good" and "poor" solvents.

Solvent Class Good Solvents (Higher Polarity) Poor/Anti-Solvents (Lower Polarity)
Protic Methanol, EthanolWater (if compound is very polar)
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Diethyl Ether
Aromatic Toluene, BenzeneHeptane, Hexane, Pentane

Proven Solvent Pairs for Diffusion Methods:

  • Dichloromethane / Hexane

  • THF / Pentane

  • Acetone / Hexane

  • Ethyl Acetate / Heptane

  • Toluene / Hexane

  • Methanol / Diethyl Ether

Troubleshooting Common Crystallization Failures

It is more common for initial crystallization attempts to fail than to succeed. A logical approach to troubleshooting is essential.

G cluster_problems Observed Problem cluster_causes Probable Cause cluster_solutions Corrective Action start Observation prob_none No Crystals / Clear Solution start->prob_none prob_oil Oiling Out start->prob_oil prob_powder Amorphous Powder start->prob_powder prob_needles Needles / Plates start->prob_needles cause_sat Not supersaturated (Too much solvent) prob_none->cause_sat cause_mp Solution temp > M.P. (Impurities lower M.P.) prob_oil->cause_mp cause_fast Nucleation too rapid prob_powder->cause_fast cause_growth Anisotropic growth prob_needles->cause_growth sol_evap Evaporate some solvent cause_sat->sol_evap sol_induce Induce Nucleation: - Scratch glass - Add seed crystal cause_sat->sol_induce sol_cool Cool solution further cause_sat->sol_cool sol_slow Slow down cooling/diffusion cause_mp->sol_slow sol_solvent Add more 'good' solvent cause_mp->sol_solvent sol_change Change solvent system cause_mp->sol_change sol_less Use more dilute solution cause_mp->sol_less cause_fast->sol_slow cause_fast->sol_solvent cause_fast->sol_less cause_growth->sol_slow cause_growth->sol_change

Application Note: Strategic Formulation of 1-(3-acetylphenyl)imidazolidin-2-one for Preclinical Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition of a novel chemical entity from synthesis to biological testing is a critical juncture in drug discovery, where the formulation strategy can dictate the success or failure of preclinical studies. This guide provides a comprehensive framework for the systematic formulation of 1-(3-acetylphenyl)imidazolidin-2-one, a representative small molecule with anticipated poor aqueous solubility. We detail a multi-stage process encompassing initial physicochemical characterization, development of formulations for both in vitro cell-based assays and in vivo animal studies, and essential quality control measures. By explaining the causality behind each procedural step, this document equips researchers, scientists, and drug development professionals with the necessary protocols to ensure reliable, reproducible, and meaningful biological data.

Introduction: The Formulation Imperative

The majority of new chemical entities emerging from discovery pipelines, often over 90%, exhibit poor aqueous solubility.[1][2] This characteristic poses a significant challenge, as inadequate dissolution can lead to underestimated potency in in vitro assays and insufficient bioavailability in in vivo models, ultimately masking the true therapeutic potential of a compound.[2][3] The subject of this note, this compound, possesses structural motifs—an acetylphenyl group and an imidazolidinone core—that suggest it may belong to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[4]

Therefore, a rational, phase-appropriate formulation strategy is not merely a preparatory step but a crucial component of the research itself.[5][6] This document outlines a systematic approach, beginning with fundamental pre-formulation analysis to inform the selection of appropriate excipients and vehicle systems for subsequent biological evaluation.

Stage 1: Pre-formulation Assessment

Before any biological testing, a foundational understanding of the compound's physicochemical properties is essential. This data-driven approach minimizes trial-and-error and forms the basis for all subsequent formulation decisions.[3]

Causality: Why Characterization Matters
  • Aqueous Solubility: This is the most critical parameter. It determines whether a simple aqueous solution is feasible or if enabling technologies are required. Testing solubility at different pH values (e.g., pH 1.2, 6.8, 7.4) mimics the physiological environments of the gastrointestinal tract and blood, which is vital for oral and intravenous route considerations.[7]

  • Solubility in Organic Solvents & Excipients: Quantifying solubility in common, biocompatible solvents (e.g., DMSO, Ethanol, PEG 400) and lipids (e.g., corn oil) directly informs the selection of a suitable vehicle system.[8][9]

  • Chemical Stability: The compound must remain stable in the chosen vehicle for the duration of the experiment. A preliminary stability assessment prevents the administration of a degraded product, which would confound biological results.[10]

Protocol: Kinetic Solubility Screening

This protocol provides a rapid assessment of the compound's approximate solubility in a panel of pharmaceutically relevant vehicles.

Materials:

  • This compound (powder)

  • Selection of solvents (see Table 1)

  • 96-well microplate or 1.5 mL microcentrifuge tubes

  • Plate shaker/vortexer

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess of the compound to 1 mL of each test solvent in separate microcentrifuge tubes. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Tightly cap the tubes and agitate them at a consistent temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant from each tube. Be cautious not to disturb the pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Recording: Record the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Screening Results

Vehicle Category Solvent/Vehicle Anticipated Solubility Profile Purpose / Application Route
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4 Low In Vitro Diluent, IV Bolus
Citrate Buffer, pH 4.0 Potentially Higher (if basic pKa) Oral Formulation
Polar Organic Solvents Dimethyl Sulfoxide (DMSO) High In Vitro Stock, In Vivo Co-solvent
Ethanol (200 proof) Moderate to High Co-solvent for Oral/IV
Polyethylene Glycol 400 (PEG 400) Moderate to High Co-solvent for Oral/IV
Propylene Glycol (PG) Moderate Co-solvent for Oral/IV
Surfactants (Aqueous) 1% Tween® 80 in Water Low to Moderate Wetting agent for suspensions
20% Captisol® (SBE-β-CD) in Water Potentially High Solubilizer via complexation[11]

| Lipids/Oils | Corn Oil / Sesame Oil | Moderate to High (if lipophilic) | Oral/SC/IM vehicle |

Stage 2: Formulation for In Vitro Assays

For cell-based assays, the primary goal is to deliver the compound to the cells in a soluble, non-toxic, and biologically active state. The most common pitfall is compound precipitation upon dilution of a concentrated DMSO stock into aqueous culture medium.

Guiding Principles & Workflow

The standard practice involves preparing a high-concentration stock solution in 100% DMSO.[12] However, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically well below 0.5% (v/v), as DMSO itself can induce cellular changes.[8] A critical, self-validating step is to visually confirm the absence of precipitation after dilution.

G cluster_prep Stock Preparation cluster_test Media Compatibility Test cluster_result Outcome stock 1. Weigh Compound & Dissolve in 100% DMSO (e.g., 10-50 mM) dilute 2. Dilute Stock into Assay Medium to Highest Test Concentration stock->dilute 1:1000 dilution for 0.1% final DMSO incubate 3. Incubate at 37°C (Assay Conditions) dilute->incubate observe 4. Visual Inspection (Tyndall Effect, Microscopy) incubate->observe clear Proceed to Assay observe->clear Solution is Clear precipitate Reformulate (e.g., lower stock conc., add serum, use cyclodextrin) observe->precipitate Precipitate Observed

Caption: Workflow for preparing and validating in vitro formulations.

Protocol: Preparation and Validation of In Vitro Dosing Solutions

Materials:

  • Validated 10-50 mM stock solution of this compound in 100% sterile DMSO.

  • Sterile cell culture medium (e.g., DMEM), with or without serum, as used in the final assay.

  • Sterile microcentrifuge tubes or plates.

Methodology:

  • Highest Concentration Test: In a sterile tube, add 999 µL of pre-warmed (37°C) cell culture medium.

  • Dilution: Add 1 µL of the 10 mM DMSO stock solution to the medium to achieve a final compound concentration of 10 µM and a final DMSO concentration of 0.1%. Mix gently by inversion or pipetting.

  • Incubation: Incubate the tube under assay conditions (e.g., 37°C, 5% CO₂) for the maximum duration of the planned experiment (e.g., 2-24 hours).

  • Visual Inspection: After incubation, visually inspect the solution against a dark background for any signs of cloudiness or precipitate. A focused light beam (Tyndall effect) can help detect fine colloidal particles. For a more rigorous check, examine a drop of the solution under a microscope.

  • Decision:

    • If Clear: The formulation is acceptable. Prepare serial dilutions from this working solution for the full dose-response curve.

    • If Precipitate Forms: The formulation is not viable. Troubleshooting: a) Lower the concentration of the DMSO stock; b) Prepare the dilution in medium containing a higher percentage of fetal bovine serum (serum proteins can aid solubility); c) Consider using a cyclodextrin-based formulation.[11]

Stage 3: Formulation for In Vivo Animal Studies

Formulating for in vivo studies introduces greater complexity, as the vehicle must be well-tolerated by the animal model at the required dose volume and by the intended route of administration.[10][13] The goal is to achieve adequate and reproducible systemic exposure.

Guiding Principles & Vehicle Selection

The choice of vehicle is a balance between solubilizing power and physiological compatibility. The route of administration is the primary determinant of acceptable excipients.[5] For early discovery studies, oral (p.o.) gavage is most common, followed by intravenous (i.v.) injection.[6]

G start Start: Define Dose & Route sol_check Is Compound Soluble in Water/Saline at Target Conc.? start->sol_check cosolvent_check Is Compound Soluble in Acceptable Co-solvent System? (e.g., <10% DMSO, <40% PEG) sol_check->cosolvent_check No out_solution Formulation: Aqueous Solution sol_check->out_solution Yes lipid_check Is Compound Soluble in Oil? (e.g., Corn Oil) cosolvent_check->lipid_check No out_cosolvent Formulation: Co-solvent Solution cosolvent_check->out_cosolvent Yes out_lipid Formulation: Oil Solution/Suspension lipid_check->out_lipid Yes out_suspension Formulation: Aqueous Suspension lipid_check->out_suspension No

Caption: Decision tree for selecting an appropriate in vivo formulation.

Protocol 1: Aqueous Suspension for Oral (P.O.) Administration

This is often the simplest and most common approach for water-insoluble compounds when a solution is not feasible.

Vehicle Composition:

  • 0.5% - 1.0% (w/v) Carboxymethylcellulose (CMC) as a suspending agent.

  • 0.1% - 0.5% (v/v) Tween® 80 as a wetting agent.

  • Sterile water or saline as the diluent.

Methodology:

  • Vehicle Preparation: Prepare the vehicle by first dispersing the CMC in water with vigorous stirring. Add the Tween® 80 and mix until a uniform, slightly viscous solution is formed.

  • Compound Addition: Weigh the required amount of this compound powder. To improve dispersion, create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.

  • Homogenization (Optional but Recommended): Use a tissue homogenizer to reduce particle size and improve suspension uniformity.

  • Quality Control: Visually confirm that the suspension is uniform and free of large agglomerates. Before each dose administration, the suspension must be thoroughly re-suspended (e.g., by vortexing) to ensure accurate dosing.

Protocol 2: Co-Solvent System for IV or Oral Administration

This approach is used when a true solution is required for complete bioavailability (IV) or improved absorption (oral). The key is to use the minimum amount of organic solvent necessary.[9]

Example Vehicle Composition (Tolerability must be confirmed in the specific species/strain):

  • 10% DMSO

  • 40% PEG 400

  • 50% Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Methodology:

  • Pre-mixing: In a sterile container, mix the required volumes of DMSO and PEG 400.

  • Dissolution: Add the weighed compound to the DMSO/PEG 400 mixture. Vortex or sonicate gently until the compound is fully dissolved. A clear solution should be obtained.

  • Aqueous Addition: Slowly add the saline or D5W to the organic solution while continuously stirring. This is a critical step. If the compound precipitates, the vehicle is unsuitable. The addition may need to be done dropwise.

  • Final Inspection: The final formulation must be a clear, particle-free solution.

  • Sterilization (for IV): If for intravenous administration, the final solution must be sterile-filtered through a 0.22 µm syringe filter compatible with the solvent mixture (e.g., a PTFE filter).[10]

Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Action
Precipitation in Media Supersaturation; compound solubility limit exceeded.Lower the stock solution concentration; increase serum percentage in media; test a cyclodextrin-based formulation.
Inconsistent In Vivo PK Data Poor suspension homogeneity; compound settling.Ensure vigorous re-suspension before each dose; use a homogenizer during preparation; increase viscosity with more CMC.
Vehicle-Induced Toxicity High concentration of organic co-solvents (DMSO, ethanol); hypertonicity.Run a vehicle-only control group to assess tolerability.[8] Reduce the percentage of organic solvents; ensure the formulation is near isotonic for IV use.
Compound Instability Hydrolysis or degradation in the vehicle.Conduct a preliminary stability study (e.g., analyze concentration at T=0 and T=24h). If unstable, prepare formulations fresh daily and store on ice.

Conclusion

The successful biological evaluation of this compound is fundamentally dependent on a well-designed and validated formulation. The protocols and principles outlined in this guide provide a systematic pathway to navigate the challenges posed by poor aqueous solubility. By investing in thorough pre-formulation assessment and selecting phase-appropriate vehicles for in vitro and in vivo testing, researchers can generate high-quality, reliable data, thereby enabling confident decision-making in the drug development process.

References

  • National Center for Biotechnology Information. (n.d.). 1-(3-Acetyl-2-phenylimidazolidin-1-yl)propan-1-one. PubChem. [Link]

  • An G, et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. [Link]

  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Croda Pharma. [Link]

  • Butreddy, A, et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks. [Link]

  • Pillay, V, et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • A. A. A. Smith, et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]

  • Jermain, S. V, et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. [Link]

  • Stegemann, S. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Kumar, S. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • S. S. Kumar, et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Maes, J, et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS One. [Link]

  • Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency. [Link]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... ResearchGate. [Link]

  • Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Ferreira, R. T, et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Gad, S. C, et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

identifying and minimizing byproducts in 1-(3-acetylphenyl)imidazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(3-acetylphenyl)imidazolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize byproduct formation and achieve high purity in your target compound. Our approach is grounded in mechanistic principles to empower you with the understanding needed to adapt and optimize these procedures for your specific experimental context.

I. Overview of Synthetic Strategies

The formation of the C-N bond between the acetylphenyl ring and the imidazolidin-2-one nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most relevant methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This is the modern method of choice due to its high functional group tolerance, milder reaction conditions, and broad substrate scope.[1] It employs a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (e.g., 3-bromoacetophenone) with imidazolidin-2-one.[2]

  • Ullmann Condensation: A classical method that uses a copper catalyst, often at higher temperatures.[3] While effective, it can require harsher conditions and may be less tolerant of sensitive functional groups compared to palladium-catalyzed methods.[1]

This guide will primarily focus on troubleshooting the Buchwald-Hartwig approach, as it is the more commonly employed and versatile strategy.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter during the synthesis and workup of this compound.

FAQ 1: Low or No Product Formation

Question: I am not seeing any significant formation of my desired product. My TLC plate shows only starting materials. What are the likely causes?

Answer: Low or no conversion is a common issue in cross-coupling reactions and can typically be traced back to catalyst activity, reaction setup, or the quality of your reagents.

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos are designed to stabilize the palladium center and facilitate the catalytic cycle.[4]

  • Base Incompatibility or Insufficiency: A strong, non-nucleophilic base is required to deprotonate the imidazolidin-2-one, making it a competent nucleophile. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2][5] Ensure your base is fresh and has not been deactivated by atmospheric moisture. The base must be strong enough to deprotonate the N-H bond of imidazolidin-2-one.

  • Poor Reagent Quality: Verify the purity of your starting materials. 3-Bromoacetophenone should be pure, and the imidazolidin-2-one should be dry. Solvents must be anhydrous, as water can interfere with the base and the catalyst.

  • Incorrect Temperature: While many modern Buchwald-Hartwig protocols run at or slightly above room temperature, some substrate combinations require heating. A typical starting point is 80-110°C in a solvent like toluene or dioxane.[6]

FAQ 2: Identifying the Main Byproduct - Hydrodehalogenation

Question: My main reaction product is acetophenone, not the coupled product. Why is this happening and how can I prevent it?

Answer: The formation of acetophenone is a classic example of a byproduct from hydrodehalogenation (or reductive dehalogenation). This is a well-known side reaction in the Buchwald-Hartwig amination.[2]

Mechanism of Formation: Instead of the palladium-amide complex undergoing reductive elimination to form the desired C-N bond, a competing pathway called β-hydride elimination can occur if a suitable β-hydrogen is present. However, in this specific reaction, the more likely cause is a different reductive pathway where the aryl halide is reduced to the corresponding arene. This can be promoted by trace amounts of water or other proton sources, or by certain catalyst/ligand combinations that favor this pathway over the desired coupling.

Troubleshooting Workflow for Hydrodehalogenation:

G start High Acetophenone Byproduct Detected check_base Evaluate Base (NaOtBu, Cs2CO3) start->check_base check_ligand Optimize Ligand (Bulky phosphines like XPhos, RuPhos) start->check_ligand check_conditions Modify Reaction Conditions start->check_conditions sub_base Use weaker base (e.g., K3PO4, Cs2CO3) if functional groups are sensitive. check_base->sub_base sub_ligand Bulky ligands can disfavor reductive dehalogenation. check_ligand->sub_ligand sub_conditions Lower temperature. Ensure strictly anhydrous conditions. check_conditions->sub_conditions

Caption: Troubleshooting hydrodehalogenation.

Minimization Strategies:

  • Ligand Choice: The choice of phosphine ligand is paramount. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) have been specifically developed to promote reductive elimination over side reactions like hydrodehalogenation.[2] If you are using a simpler ligand like PPh₃, switching to a more advanced one is the first step.

  • Base Selection: While a strong base is needed, sometimes an overly reactive base can contribute to side reactions. Using a slightly weaker but still effective base like cesium carbonate (Cs₂CO₃) can sometimes mitigate this issue, especially if your substrate has other sensitive functional groups.[7]

  • Strictly Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use freshly distilled solvents and dry your imidazolidin-2-one and base in a vacuum oven before use.

  • Temperature Control: Running the reaction at the lowest effective temperature can often disfavor side reactions. Monitor your reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

FAQ 3: Monitoring the Reaction by TLC

Question: How can I effectively monitor my reaction using Thin Layer Chromatography (TLC) and identify the spots for the product, starting materials, and byproducts?

Answer: TLC is an invaluable tool for real-time reaction monitoring. A typical eluent system for this reaction would be a mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting as needed).

Identifying the Spots:

  • 3-Bromoacetophenone (Starting Material): This is a relatively nonpolar ketone. It will have a high Rf value. It is UV active due to the aromatic ring.

  • Imidazolidin-2-one (Starting Material): This is a polar, cyclic urea. It will have a very low Rf value, possibly staying at the baseline. It is not strongly UV active.

  • This compound (Product): The product is more polar than the starting aryl halide but less polar than imidazolidin-2-one. It will have an intermediate Rf value. It is strongly UV active.

  • Acetophenone (Byproduct): This hydrodehalogenation byproduct will have an Rf value very similar to the starting 3-bromoacetophenone, but likely slightly higher (less polar). Co-spotting with an authentic sample of acetophenone is the best way to confirm its identity.

Visualization Techniques:

Stain/MethodProcedureExpected Results
UV Light (254 nm) Shine a UV lamp on the dried TLC plate.Aromatic compounds (starting material, product, acetophenone) will appear as dark spots on a fluorescent green background.[8]
Potassium Permanganate (KMnO₄) Dip the plate in a dilute basic solution of KMnO₄.This stain reacts with oxidizable functional groups. The product and starting materials are generally stable, but it can help visualize impurities. It is not the most diagnostic stain for this reaction.[4][9][10]
p-Anisaldehyde Stain Dip the plate in the stain and gently heat.This stain is excellent for visualizing aldehydes, ketones, and phenols. Both the starting material and the product contain a ketone, so they should produce colored spots (often blue, purple, or red) upon heating.[8][11]
Iodine Chamber Place the dried plate in a chamber with a few crystals of iodine.Iodine forms temporary colored complexes with many organic compounds. It is a good general-purpose stain and should visualize the product, starting material, and major byproducts as brownish-yellow spots.[8][10]
FAQ 4: Purification Challenges

Question: I have a mixture of my product and the acetophenone byproduct. How can I effectively separate them?

Answer: Separating the desired product from the hydrodehalogenated byproduct (acetophenone) can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method.

    • Solid Phase: Use standard silica gel.

    • Mobile Phase: A gradient elution is often most effective. Start with a low polarity eluent (e.g., 10-20% Ethyl Acetate in Hexanes) to elute the less polar acetophenone and any remaining 3-bromoacetophenone. Then, gradually increase the polarity (e.g., to 40-60% Ethyl Acetate in Hexanes) to elute your desired product. Careful monitoring of fractions by TLC is essential.

  • Crystallization: If the crude product is a solid, recrystallization can be an effective purification method.

    • Solvent Screening: Test various solvent systems. A good starting point would be a mixture of a good solvent (like ethyl acetate or dichloromethane) and an anti-solvent (like hexanes or diethyl ether). Dissolve the crude material in a minimal amount of the hot "good" solvent and slowly add the "anti-solvent" until turbidity appears. Allow it to cool slowly. The desired product, being more polar and potentially having better crystal packing, may crystallize out, leaving the more soluble byproduct in the mother liquor.

III. Experimental Protocols

The following protocols are provided as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate.

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methods for N-arylation.[5][12]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Workup A 1. Add aryl halide (1.0 eq), imidazolidin-2-one (1.2 eq), base (1.4 eq), and stir bar to an oven-dried flask. B 2. Add Pd catalyst (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., XPhos, 4 mol%). A->B C 3. Seal flask, evacuate, and backfill with Argon (3x). B->C D 4. Add degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe. C->D E 5. Heat reaction to 80-110 °C. Monitor by TLC. D->E F 6. Cool to RT, dilute with Ethyl Acetate. E->F G 7. Filter through Celite to remove Pd residues. F->G H 8. Wash filtrate with water and brine. Dry over Na2SO4. G->H I 9. Concentrate in vacuo. H->I J J I->J Purify by column chromatography or recrystallization.

Caption: Buchwald-Hartwig Amination Workflow.

Materials & Reagents:

  • 3-Bromoacetophenone (1.0 mmol, 199 mg)

  • Imidazolidin-2-one (1.2 mmol, 103 mg)

  • Sodium tert-butoxide (1.4 mmol, 135 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromoacetophenone, imidazolidin-2-one, and sodium tert-butoxide.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.

  • Seal the flask with a septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., every 1-2 hours) until the starting aryl halide is consumed.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a short plug of Celite®, washing the plug with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

IV. Mechanistic Insights: Byproduct Formation Pathways

A deeper understanding of the catalytic cycle can help rationalize the formation of byproducts and guide optimization efforts.

G cluster_0 Key Branch Point Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex L-Pd(II)(Ar)(NHR) OA_Complex->Amine_Complex Amine Binding & Deprotonation (Base, RNH2) Product Ar-NHR (Desired Product) Amine_Complex->Product Reductive Elimination Byproduct Ar-H (Hydrodehalogenation) Amine_Complex->Byproduct Competing Side Reaction Product->Pd0 Catalyst Regeneration

Caption: Competing pathways in the Buchwald-Hartwig catalytic cycle.

The critical step is the fate of the palladium-amide intermediate (L-Pd(II)(Ar)(NHR)). The desired pathway is reductive elimination , which forms the C-N bond and regenerates the active Pd(0) catalyst. However, competing side reactions can occur from this or related intermediates, leading to the formation of Ar-H (hydrodehalogenation byproduct). The choice of a bulky, electron-rich ligand is designed to accelerate the rate of reductive elimination, thereby outcompeting the undesired pathways.[2]

V. References

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects. (2022). RSC Advances. [Link]

  • Thin Layer Chromatography. (n.d.). U.S. Fish & Wildlife Service. Retrieved January 20, 2026, from [Link]

  • Supporting information Carboxamide carbonyl-ruthenium(II) complexes: Detailed structural and mechanistic studies in the transfer. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • TLC stains. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs.* Chemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute. Retrieved January 20, 2026, from [Link]

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. (2023). The Journal of Organic Chemistry. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (2022). ResearchGate. [Link]

  • 2.1.4F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. (2004). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Validation case study: Matching NMR spectra to composition of the molecule. (n.d.). cheminfo.github.io. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2024). MDPI. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 20, 2026, from [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Advances. [Link]

  • Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). OUCI. [Link]

Sources

Technical Support Center: A Scientist's Guide to Solubilizing 1-(3-acetylphenyl)imidazolidin-2-one for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 1-(3-acetylphenyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, field-proven insights to ensure the successful use of this compound in your assays.

Introduction: Understanding the Challenge

This compound is a small molecule with a chemical structure that suggests potential challenges in achieving high aqueous solubility, a critical factor for obtaining reliable and reproducible data in biological assays. The presence of an acetylphenyl group contributes to its lipophilicity, which can lead to precipitation in aqueous buffers and cell culture media. This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles.

Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting that the compound will likely have limited aqueous solubility.
Aqueous Solubility (logS) ~ -3 to -4Predicts low solubility in water, on the order of 10-100 µg/mL.
pKa Not predicted to have an ionizable group within a physiological pH range (pH 2-10).The compound's solubility is not expected to be significantly influenced by pH changes within the typical range of biological assays.

These values are predictions and should be used as a guide. Experimental determination is recommended for definitive characterization.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with compounds like this compound.

Q1: My this compound powder won't dissolve directly in my aqueous assay buffer. What should I do?

A1: Direct dissolution of lipophilic compounds in aqueous buffers is often unsuccessful. The standard and highly recommended practice is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[1] This stock solution can then be serially diluted to the final desired concentration in your assay buffer.

Q2: I've prepared a 10 mM stock solution in 100% DMSO, but when I add it to my cell culture medium, it precipitates. Why is this happening?

A2: This phenomenon is known as "solvent shock" or "crashing out." The compound is soluble in the high concentration of the organic solvent but becomes insoluble when the solvent is rapidly diluted into the aqueous medium. To mitigate this, it is crucial to perform serial dilutions and ensure the final concentration of the organic solvent in your assay is as low as possible and well-tolerated by your experimental system.[2]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies significantly between cell lines.[3] As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4] However, some sensitive or primary cell lines may show stress or altered function at concentrations as low as 0.1%.[1] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q4: Can I heat or sonicate my compound to get it into solution?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of your compound in the initial organic solvent. However, it is critical to be cautious with these methods as excessive heat or prolonged sonication can potentially degrade the compound. Always start with short durations and check for any signs of compound degradation.

Q5: Will the presence of serum in my cell culture medium affect the solubility of this compound?

A5: Yes, the presence of serum can significantly impact the apparent solubility of lipophilic compounds. Serum proteins, particularly albumin, can bind to hydrophobic molecules, effectively acting as carriers and keeping them in solution.[5][6] This can sometimes prevent precipitation. However, this binding can also reduce the free concentration of your compound, potentially affecting its activity in the assay. It is important to be consistent with the serum concentration and lot used in your experiments.

In-Depth Troubleshooting Guide

If you are encountering persistent solubility issues, this section provides a more detailed, step-by-step approach to diagnosing and resolving the problem.

Step 1: Systematic Solubility Assessment

Before proceeding with complex formulations, it is crucial to systematically assess the solubility of this compound in various solvents.

  • Primary Organic Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • N,N-Dimethylformamide (DMF)

  • Aqueous Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Tris-HCl, pH 7.4

    • Your specific assay buffer

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate, clear glass vials.

  • Add a small, measured volume of the test solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, incrementally add more solvent and repeat vortexing until the solution is clear.

  • Record the approximate solubility in each solvent.

Step 2: Optimizing Your Stock Solution

The preparation of a stable, high-concentration stock solution is the foundation for successful experiments.

  • Use High-Purity Solvents: Always use anhydrous, research-grade solvents to prevent degradation of your compound.

  • Accurate Weighing: Use a calibrated analytical balance to ensure the concentration of your stock solution is accurate.

  • Proper Storage: Store stock solutions in tightly sealed, amber glass vials to protect from light and moisture.[7] For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Step 3: The Art of the Dilution

Precipitation often occurs during the dilution of the stock solution into the aqueous assay medium. The following workflow is designed to minimize this issue.

Caption: Workflow for diluting DMSO stock solutions to prevent precipitation.

Step 4: Advanced Solubilization Techniques

If precipitation persists despite optimizing your stock solution and dilution technique, consider using solubilizing excipients.

Using a mixture of solvents can sometimes improve solubility. However, the choice of co-solvent and its final concentration must be compatible with your assay system, as they can affect enzyme activity or cell viability.[9][10]

Co-SolventMaximum Recommended Concentration (Cell-based Assays)Considerations
Ethanol < 0.5%Can be more cytotoxic than DMSO for some cell lines.
Propylene Glycol < 1%Generally well-tolerated but can increase the viscosity of the medium.
PEG 400 < 1%Can be a good option for some compounds but may interfere with certain assays.

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11]

  • Tween® 20/80 (Polysorbates): Non-ionic surfactants that are generally well-tolerated in cell-based assays at low concentrations (typically < 0.1%).

  • Pluronic® F-68: A non-ionic block copolymer that is also commonly used in cell culture to reduce shear stress and can aid in solubilization.

  • Prepare a stock solution of the surfactant in your assay buffer (e.g., 10% Tween® 20).

  • In a separate tube, add the required amount of your this compound DMSO stock solution.

  • Add the surfactant stock solution to the compound, vortexing immediately.

  • Finally, add the assay buffer to reach the final desired concentrations of the compound and surfactant.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[10][12]

  • β-Cyclodextrin (β-CD): Has limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Modified cyclodextrins with significantly higher aqueous solubility and are generally preferred for solubilizing compounds for in vitro studies.[11]

  • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 100 mM HP-β-CD).

  • In a separate tube, add the required amount of your this compound DMSO stock solution.

  • Add the cyclodextrin solution to the compound and vortex thoroughly.

  • Allow the mixture to equilibrate (e.g., for 30-60 minutes at room temperature) to allow for complex formation before final dilution with the assay buffer.

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound, the following experimental protocols are recommended.

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is useful for quickly assessing the solubility of a compound under assay-like conditions.[13][14]

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Create a serial dilution of the compound in 100% DMSO in a 96-well plate.

  • In a separate 96-well plate, add your aqueous assay buffer.

  • Transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions into the corresponding wells of the buffer plate.

  • Mix the plate immediately on a plate shaker.

  • Incubate at room temperature for a set period (e.g., 1-2 hours).

  • Read the plate using a nephelometer, which measures light scattering from any precipitate that has formed.[15]

  • The kinetic solubility is the concentration at which a significant increase in the light scattering signal is observed.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the compound and is considered the "gold standard."[7][9]

  • Add an excess amount of solid this compound to a vial containing your aqueous assay buffer.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[16]

  • The measured concentration represents the thermodynamic solubility.

Caption: A decision-making flowchart for troubleshooting the solubility of this compound.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • LifeTein. DMSO usage in cell culture. 2023. Available from: [Link]

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. 2016. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. 2013. Available from: [Link]

  • Reddit. Maximum DMSO concentration in media for cell culture?. 2023. Available from: [Link]

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. 2016. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. 2023. Available from: [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. 2013. Available from: [Link]

  • Emerald Cloud Lab. ExperimentNephelometryKinetics Documentation. 2025. Available from: [Link]

  • ResearchGate. What is the min DMSO concentration to dissolve unknown drugs?. 2013. Available from: [Link]

  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. 2019. Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • PMC. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. 2014. Available from: [Link]

  • Infinium Assay. Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. 2025. Available from: [Link]

  • The Scientist. Providing Stability In Vivo, In Vitro, and In Culture. 2023. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • PMC. Albumin and mammalian cell culture: implications for biotechnology applications. 2013. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 2011. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. 2025. Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • PubMed. Considerations regarding use of solvents in in vitro cell based assays. 2013. Available from: [Link]

  • PMC. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. 2018. Available from: [Link]

  • MDPI. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. 2021. Available from: [Link]

  • MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. 2023. Available from: [Link]

  • PMC. Considerations regarding use of solvents in in vitro cell based assays. 2013. Available from: [Link]

  • ZHTECH. Why is albumin so important for eukaryotic cell culture?. Available from: [Link]

  • PubChem. 1,3-Diacetyl-2-imidazolidinone. Available from: [Link]

  • ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. 2013. Available from: [Link]

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Technical Support Center: Enhancing Cell Permeability of 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-acetylphenyl)imidazolidin-2-one and its analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of enhancing cell permeability, a common hurdle in translating potent biochemical activity into effective cellular and in vivo results.

FAQs: First-Line Troubleshooting

Q1: My this compound compound shows high potency in my biochemical assay but has low or no activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency between a biochemical (e.g., purified enzyme) assay and a cell-based assay is a classic indicator of poor cell permeability. For your compound to be active, it must cross the cell membrane to reach its intracellular target. The structure of this compound—containing a polar imidazolidin-2-one core—may possess physicochemical properties that hinder its ability to passively diffuse across the lipid bilayer. Another possibility is that the compound is a substrate for cellular efflux pumps, which actively remove it from the cell.[1]

Q2: What are the key physicochemical properties of my compound that I should evaluate first?

A2: The first step is to understand the "drug-like" properties of your molecule, often guided by frameworks like Lipinski's Rule of Five.[2][3][4][5] Key parameters to measure are:

  • Lipophilicity (LogP): This measures the compound's partitioning between an oily (octanol) and an aqueous phase. A LogP value that is too low (hydrophilic) or too high (lipophilic) can limit membrane permeability.[2]

  • Aqueous Solubility: The compound must be sufficiently soluble in the aqueous assay medium to be available to the cells.

  • Molecular Weight (MW): Generally, molecules with MW < 500 Daltons are more likely to be permeable.[4][5]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane crossing.[3][4]

Q3: What initial, cost-effective experiment can I run to quickly assess the passive permeability of my compound?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line, cell-free method.[6][7][8] It measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane, providing a clean measure of passive diffusion without the complexities of active transport or cell metabolism.[6][7]

Troubleshooting Guide 1: Initial Permeability Assessment

If you suspect poor permeability is limiting your compound's efficacy, a systematic evaluation is crucial. This workflow provides a logical progression from simple, rapid assays to more complex, informative cell-based models.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Strategy Development A Low Cellular Activity Observed B PAMPA Assay (Assess Passive Diffusion) A->B Hypothesize Poor Permeability C Caco-2 Permeability Assay (Assess Passive & Active Transport) B->C Proceed if PAMPA is low D Identify Efflux (Efflux Ratio > 2) C->D Analyze Bidirectional Data E Confirm Low Passive Permeability (Low Papp A->B, Efflux Ratio < 2) C->E Analyze Unidirectional Data F Structural Modification (Medicinal Chemistry) D->F Design out efflux recognition E->F Improve physicochemical properties G Formulation Strategies (e.g., Liposomes, Cyclodextrins) E->G Enhance solubility/uptake

Caption: Workflow for troubleshooting low cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay provides a high-throughput, in vitro model of passive, transcellular permeation. It measures the diffusion of a compound through a tri-layer artificial membrane constructed on a porous filter, avoiding the complexities of active transport and metabolism.[6][7]

Methodology:

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of phospholipids (e.g., 10% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.[6][9]

  • Prepare Plates:

    • Acceptor Plate: Fill each well of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4) which may contain a surfactant to act as a "sink".[6]

    • Donor Plate: Add your test compound, dissolved in buffer (typically with a small percentage of DMSO), to each well of the lipid-coated donor plate.[8][9]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 5 to 18 hours).[7][9]

  • Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[7][10]

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the compound concentration in the acceptor well.

Data Interpretation:

Permeability Classification Pe (10⁻⁶ cm/s) Interpretation & Next Steps
High > 1.5Passive permeability is unlikely to be a limiting factor. Proceed to Caco-2 assays to investigate potential efflux.
Medium 0.5 - 1.5Passive permeability may be suboptimal. Consider both structural modification and formulation strategies.
Low < 0.5Passive permeability is poor. This is a primary issue to address through medicinal chemistry or advanced formulation.

Table adapted from standard industry classifications.

Troubleshooting Guide 2: Strategies for Enhancing Permeability

If initial assays confirm that the permeability of this compound is low, several scientifically-grounded strategies can be employed.

Strategy 1: Structural Modification (Medicinal Chemistry Approach)

The goal of structural modification is to alter the compound's physicochemical properties to favor membrane transit without sacrificing target potency.

  • Increase Lipophilicity (LogP): The addition of small, lipophilic groups can enhance membrane partitioning. For the this compound scaffold, consider adding groups like methyl or halogen atoms to the phenyl ring.[11]

  • Reduce Hydrogen Bonding Potential: The imidazolidin-2-one core has hydrogen bond donors and acceptors. While potentially crucial for target binding, masking these groups can improve permeability. A common strategy is N-alkylation or N-acylation of the imidazolidinone nitrogen.[11]

  • Prodrug Approach: Masking polar functional groups that are not essential for membrane crossing but are required for activity can be highly effective. For example, if a hydroxyl group were present, it could be converted to an ester, which can be cleaved by intracellular esterases to release the active parent drug.[12]

Strategy 2: Formulation-Based Approaches

Formulation strategies aim to improve a compound's solubility or directly facilitate its transport into cells without altering its chemical structure.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic parts of the molecule to increase aqueous solubility and bioavailability.[14][15][16]

  • Lipid-Based Formulations: Encapsulating your compound in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can significantly enhance absorption.[17][18][19] These formulations can protect the drug and facilitate its transport across the intestinal epithelium.[17][20][21]

Caption: Liposomal delivery enhancing cell uptake.

Strategy 3: Use of Chemical Permeation Enhancers (In Vitro)

Chemical permeation enhancers are compounds that reversibly disrupt the integrity of the cell membrane, allowing for increased passage of other molecules.[22][23][24] These are primarily used in in vitro models to confirm that poor permeability is the issue. They can act by fluidizing the lipid bilayer or disrupting tight junctions between cells.[22][25]

Caution: Many permeation enhancers can be cytotoxic.[22] It is essential to perform dose-response experiments and cytotoxicity assays (e.g., MTT, LDH) in parallel to find a concentration that enhances permeability without killing the cells.[22][26]

Troubleshooting Guide 3: Advanced Cell-Based Permeability Assessment

Once you have developed modified compounds or new formulations, a more biologically relevant assay is needed to assess their performance.

Protocol 2: Caco-2 Permeability Assay

Principle: This assay is the industry standard for predicting human intestinal absorption.[27] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized cells that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[28][29]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture them for 21-25 days until they form a differentiated, confluent monolayer.[1]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the monolayer. A high TEER value confirms the formation of tight junctions, which is critical for a valid assay.[1]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber, which simulates the gut lumen. Sample from the basolateral (lower) chamber over time to measure absorption.[28][29]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and sample from the apical chamber. This measures the extent of active efflux.[28][29]

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp is calculated for both A→B and B→A directions.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[29]

Data Interpretation:

Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation
> 10< 2High Permeability: Compound is well-absorbed, not an efflux substrate.
1 - 10< 2Moderate Permeability: Compound is reasonably absorbed.
< 1< 2Low Permeability: Poor passive diffusion is the primary issue.
Any Value> 2Efflux Substrate: Compound is actively pumped out of the cell, reducing net absorption.[1]

Table adapted from FDA guidance and industry standards.[27]

G cluster_apical Apical (Lumen Side) cluster_cells Caco-2 Monolayer cluster_basolateral Basolateral (Blood Side) apical_node Compound cell Enterocytes (Tight Junctions) apical_node->cell Passive Diffusion (Papp A->B) basolateral_node Compound cell->basolateral_node efflux P-gp Efflux Pump efflux->apical_node basolateral_node->efflux Efflux (Papp B->A)

Caption: Caco-2 assay transport mechanisms.

By systematically applying these troubleshooting guides and protocols, researchers can diagnose the cause of poor cellular activity for this compound, rationally design solutions, and ultimately enhance its potential as a therapeutic candidate.

References

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  • Du, W., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 2321. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]

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  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(19), 4555. [Link]

  • Whitehead, K. A., & Mitragotri, S. (2008). Mechanistic Analysis of Chemical Permeation Enhancers for Oral Drug Delivery. Pharmaceutical Research, 25(6), 1412-1419. [Link]

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Technical Support Center: Overcoming Resistance to 1-(3-acetylphenyl)imidazolidin-2-one (API-201)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers investigating the novel compound 1-(3-acetylphenyl)imidazolidin-2-one, hereafter referred to as API-201. This guide is designed for drug development professionals encountering resistance to API-201 in cancer cell lines. We will explore common resistance mechanisms and provide detailed troubleshooting guides, experimental protocols, and frequently asked questions to help you navigate these challenges.

Introduction to API-201

While specific data on API-201 is emerging, its structure suggests it may function as a small molecule inhibitor of a critical cellular signaling pathway, potentially a protein kinase. This guide is built on established principles of acquired resistance to such targeted therapies. We will operate under the working hypothesis that API-201 targets a key oncogenic kinase, "RAK1" (Resistance-Associated Kinase 1), to frame our troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when observing a loss of API-201 efficacy.

Q1: My cell line, which was initially sensitive to API-201, now requires a much higher concentration to achieve the same cytotoxic effect. What is happening?

A: This phenomenon is characteristic of acquired resistance, a major hurdle in cancer therapy.[1] Cells can develop resistance through various mechanisms, including genetic mutations in the drug's target, activation of alternative survival pathways, or increased drug efflux.[2][3] To begin troubleshooting, you must first confirm the resistance phenotype and then systematically investigate the potential underlying causes.

Q2: How do I confirm that my cell line has truly developed resistance?

A: The first step is to quantitatively assess the shift in drug sensitivity. You should perform a dose-response assay (e.g., MTT or CCK-8) to compare the half-maximal inhibitory concentration (IC50) of API-201 in your suspected resistant line against the original, sensitive (parental) cell line. A significant increase in the IC50 value confirms the development of resistance.[4] It is also crucial to ensure the loss of activity isn't due to experimental variables like compound degradation or cell culture issues.[5][6][7]

Q3: Could the issue be with my compound stock and not the cells?

A: Absolutely. Before embarking on complex resistance investigations, rule out simple explanations.

  • Compound Integrity: Has the API-201 stock been stored correctly? Could it have degraded? Test a fresh aliquot or a newly synthesized batch.

  • Solubility: Is the compound precipitating out of the media at higher concentrations? Poor solubility can mimic resistance.[8] Consider using a carrier molecule like γ-cyclodextrin to improve bioavailability in your cell-based assays.[8]

  • Cell Health: Ensure the parental cell line is healthy and free from contamination, as this can affect experimental outcomes.[9]

Q4: What are the most common molecular mechanisms of resistance to targeted inhibitors like API-201?

A: Resistance mechanisms to kinase inhibitors are well-documented and typically fall into several categories:[1][3]

  • On-Target Alterations: The target protein (RAK1) itself changes. This can be a secondary mutation in the drug-binding pocket that prevents API-201 from binding effectively, or amplification of the RAK1 gene, leading to target overexpression.[3][10]

  • Bypass Pathway Activation: Cells activate a parallel signaling pathway to circumvent the block on RAK1.[3][11][12][13][14][15] For example, a related kinase (e.g., RAK2) or a downstream component could become hyperactivated.[3][12][14]

  • Drug Efflux: The cell increases the expression of transporter proteins, like P-glycoprotein (P-gp/MDR1), which act as pumps to actively remove API-201 from the cell, preventing it from reaching its target.[16][17][18][19]

  • Apoptosis Evasion: The cells upregulate anti-apoptotic proteins (e.g., Bcl-2 family members), making them resistant to the programmed cell death signals initiated by API-201.[20][21]

Part 2: Troubleshooting Guide: Diagnosing the Resistance Mechanism

If you have confirmed a stable resistance phenotype, the next step is to identify the mechanism. This logical workflow will guide your investigation.

Workflow for Investigating API-201 Resistance

Resistance_Workflow cluster_start Initial Observation cluster_validation Validation cluster_investigation Mechanism Investigation cluster_solution Potential Solutions start Loss of API-201 Efficacy confirm_resistance Confirm Resistance (Compare IC50 of Parental vs. Resistant) start->confirm_resistance rule_out_artifacts Rule out Compound/Culture Issues start->rule_out_artifacts target_engagement Step 1: Verify Target Engagement (CETSA, NanoBRET) confirm_resistance->target_engagement Resistance Confirmed efflux_pumps Step 2: Investigate Drug Efflux (Efflux Assays, Western Blot for P-gp) target_engagement->efflux_pumps Target Still Engaged on_target Step 3A: Check for On-Target Mutations (Sanger/NGS Sequencing of RAK1) target_engagement->on_target Loss of Engagement efflux_pumps->on_target No Efflux Increase bypass_pathways Step 3B: Screen for Bypass Pathways (Phospho-proteomics, Western Blot) efflux_pumps->bypass_pathways No Efflux Increase combo_therapy Combination Therapy efflux_pumps->combo_therapy Efflux Increased on_target->bypass_pathways new_inhibitor Next-Gen Inhibitor on_target->new_inhibitor apoptosis Step 4: Assess Apoptosis Evasion (Annexin V, Caspase Assays) bypass_pathways->apoptosis bypass_pathways->combo_therapy

Caption: A logical workflow for diagnosing and addressing API-201 resistance.

Step 1: Is API-201 Still Engaging its Target (RAK1)?

Before assuming the target has mutated, you must verify if the drug can still bind to RAK1 in the resistant cells. A loss of target engagement strongly suggests on-target resistance.[22][23][24]

Recommended Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells.[23][25] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

  • Cell Treatment: Treat both parental and resistant cells with either DMSO (vehicle) or a saturating concentration of API-201 for 2-4 hours.

  • Heating: Harvest the cells, wash them, and resuspend them in PBS. Aliquot the cell suspension and heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble RAK1 remaining at each temperature using Western Blot.

  • Analysis: In the API-201-treated samples of the parental line, you should see a shift in the melting curve to a higher temperature compared to the DMSO control. If this thermal shift is lost in the resistant cell line, it indicates a loss of target engagement.

Expected CETSA Outcome Interpretation Next Step
Parental: Thermal ShiftResistant: No Thermal ShiftLoss of target engagement.
Parental: Thermal ShiftResistant: Similar Thermal ShiftTarget is still engaged. Resistance is likely due to a downstream mechanism.
Parental & Resistant: No Thermal ShiftThe compound may not be cell-permeable or does not engage the target under these conditions.Re-evaluate compound properties and baseline cell model.
Step 2: Are Efflux Pumps Removing API-201?

Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a very common mechanism of resistance.[18] These pumps actively transport the drug out of the cell.

Recommended Protocol: Efflux Pump Activity Assay

  • Western Blot: First, check for overexpression of common efflux pumps like P-gp (MDR1/ABCB1) and BCRP (ABCG2) in your resistant line compared to the parental line.[26][27]

  • Functional Assay with a P-gp Inhibitor: A functional assay can confirm the role of these pumps.

    • Treat both parental and resistant cells with API-201 alone.

    • In parallel, co-treat the cells with API-201 and a known P-gp inhibitor (e.g., Verapamil or Zosuquidar).[16][26]

    • Measure cell viability after 72 hours.

  • Analysis: If the P-gp inhibitor restores sensitivity to API-201 in the resistant line (i.e., the IC50 value decreases significantly), it strongly indicates that drug efflux is the resistance mechanism.

Step 3A: Has the Target (RAK1) Mutated?

If CETSA showed a loss of target engagement, the most likely cause is a mutation in the RAK1 gene that prevents API-201 from binding.[10][28]

Recommended Protocol: Target Gene Sequencing

  • RNA Extraction & cDNA Synthesis: Extract total RNA from both parental and resistant cell lines and reverse-transcribe it into cDNA.

  • PCR Amplification: Design primers to amplify the coding sequence of the RAK1 kinase domain.

  • Sanger Sequencing: Sequence the PCR products. Compare the sequence from the resistant cells to the parental cells and the reference sequence to identify any mutations.

  • Computational Modeling (Optional): If a mutation is found, use computational tools to model the protein structure and predict how the mutation might interfere with API-201 binding.[29]

Step 3B: Have Bypass Signaling Pathways Been Activated?

If the target is still engaged and efflux is not the issue, the cells have likely found a way to work around the RAK1 inhibition by activating a compensatory pathway.[3][12][14] Common bypass tracks involve the activation of other kinases or signaling nodes that control cell survival and proliferation, such as the PI3K/AKT or MAPK/ERK pathways.[11]

Recommended Protocol: Phospho-Proteomic Analysis & Western Blotting

  • Initial Screen (Phospho-Array/Mass Spec): A broad approach like a phospho-kinase array or a mass spectrometry-based phospho-proteomics screen can provide an unbiased view of which pathways are hyperactivated in the resistant cells compared to the parental line when treated with API-201.

  • Validation (Western Blot): Based on the screening results, validate the findings by Western blot. For example, if your screen suggests AKT activation, probe for phosphorylated AKT (p-AKT) and total AKT.

    • Sample Preparation: Treat parental and resistant cells with DMSO or API-201 for a short period (e.g., 2-6 hours). Lyse the cells.

    • Blotting: Run lysates on an SDS-PAGE gel and blot for key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) and compare the levels of activation. An increase in the phosphorylated form of a protein in the resistant line upon API-201 treatment indicates bypass signaling.

Signaling Pathway Diagram: Bypass Mechanism

Bypass_Pathway API201 API-201 RAK1 RAK1 API201->RAK1 Inhibition Downstream Downstream Signaling RAK1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Bypass Bypass Pathway (e.g., RAK2/AKT) Bypass->Downstream Compensatory Activation

Caption: API-201 inhibits RAK1, but resistance can arise via activation of a bypass pathway.

Step 4: Are the Cells Evading Apoptosis?

Even if a drug hits its target, cells can survive by rewiring their apoptosis machinery.[20] This is often a downstream consequence of other resistance mechanisms but is worth investigating.

Recommended Protocol: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between healthy, apoptotic, and necrotic cells via flow cytometry.[20][21][30][31]

  • Treatment: Treat parental and resistant cells with an effective dose of API-201 for 24-48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells.

  • Analysis: Parental cells should show a significant increase in the Annexin V positive population (apoptotic cells) after treatment. If the resistant cells show a much smaller increase, it confirms a defect in the apoptotic response. This can be further validated by checking for cleavage of Caspase-3 or PARP via Western blot.[20]

Part 3: Strategies to Overcome Resistance

Once a mechanism is identified, you can devise rational strategies to overcome it.

Identified Mechanism Primary Strategy Rationale
On-Target Mutation Design a next-generation inhibitor.A new compound can be designed to bind to the mutated RAK1 protein, overcoming the structural change that confers resistance.[32][33]
Drug Efflux (P-gp) Co-administer with a P-gp inhibitor.A combination therapy that blocks the efflux pump will increase the intracellular concentration of API-201, restoring its efficacy.[2][16]
Bypass Pathway Activation Combine API-201 with an inhibitor of the bypass pathway.Simultaneously blocking both the primary target (RAK1) and the compensatory pathway (e.g., AKT) can shut down resistance and induce cell death.[2][11][34]
Apoptosis Evasion Combine API-201 with a pro-apoptotic agent (e.g., a Bcl-2 inhibitor).If the cell's survival machinery is upregulated, adding a drug that directly triggers apoptosis can synergize with API-201's primary effect.
References
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  • MDPI. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Retrieved from [Link]

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  • Re-Past, P., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Retrieved from [Link]

  • ScienceDaily. (2020). Researchers repurpose classic chemotherapy drug to overcome cancer therapy resistance. Retrieved from [Link]

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  • Gozgit, J. M., et al. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC. Retrieved from [Link]

  • Re-Past, P., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. PMC, NIH. Retrieved from [Link]

  • Holloway, P., et al. (2016). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS One. Retrieved from [Link]

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refining dosage and administration routes for 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Dosage and Administration Route Refinement

Welcome to the technical support center for API-2026, a novel synthetic compound based on the imidazolidinone scaffold.[1][2] This guide is designed for our scientific collaborators to provide field-proven insights and troubleshoot common issues encountered during preclinical experimental design. As Senior Application Scientists, our goal is to help you navigate the critical steps of formulation, dosage selection, and administration to ensure the generation of robust and reproducible data.

Section 1: Frequently Asked Questions - Compound Fundamentals

Q1: What are the basic physicochemical properties of API-2026?

A1: API-2026, or 1-(3-acetylphenyl)imidazolidin-2-one, is a white to off-white crystalline powder.[1][3] Based on its imidazolidinone core, it is a polar molecule. It is sparingly soluble in water but shows good solubility in organic solvents like DMSO and ethanol.[1] All handling should be performed in a well-ventilated area, and the compound should be stored at room temperature in a dry, sealed container.[3]

Q2: What is the stability of API-2026 in solution?

A2: API-2026 is stable in DMSO stock solutions (≤100 mM) for at least 3 months when stored at -20°C. However, once diluted in aqueous media for in vitro or in vivo experiments, its stability decreases. We recommend preparing fresh dilutions for each experiment and using them within 24 hours. Long-term storage of aqueous formulations is not advised due to the potential for hydrolysis and precipitation.[4]

Q3: I'm seeing precipitation when I dilute my DMSO stock of API-2026 into my cell culture media. What's happening?

A3: This is a common issue known as "kinetic solubility" failure.[5][6] API-2026 is highly soluble in 100% DMSO but can crash out of solution when the percentage of the aqueous solvent (your media) becomes too high. The final concentration of DMSO in your cell-based assays should ideally be kept below 0.5% to avoid solvent-induced artifacts.[7] To troubleshoot, try lowering the stock concentration or using a serial dilution method directly in the media.[5]

Section 2: Troubleshooting Guide - Formulation & Solubility

Q4: My compound won't dissolve at the concentration needed for my in vivo study. What are my options?

A4: This is a primary challenge in preclinical studies.[8][9] The goal is to select a vehicle that maximizes exposure while minimizing toxicity.[10] Before proceeding, a systematic solubility screen is essential.

Data Presentation: Solubility of API-2026

Solvent/Vehicle SystemSolubility (mg/mL) at 25°CNotes
Water< 0.1Practically Insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1Not suitable for high-dose solution
100% DMSO> 100Suitable for stock, toxic as a sole vehicle in vivo[8][11]
100% Ethanol~50Potential for toxicity, rarely used alone
Saline (0.9% NaCl)< 0.1Standard aqueous vehicle, unsuitable alone
5% DMSO / 5% Solutol HS 15 / 90% Saline~5Good starting point for IV formulations
0.5% Carboxymethylcellulose (CMC) in waterSuspensionSuitable for oral (PO) or intraperitoneal (IP) suspensions
20% Hydroxypropyl-β-cyclodextrin (HPBCD)~10Solubilizing agent, good for IV/IP/SC routes

If you require a higher concentration, you may need to formulate a suspension (e.g., using CMC) or use a co-solvent system.[9] Remember that the vehicle itself can have biological effects, so a vehicle-only control group is mandatory in all in vivo experiments.[8][11]

Q5: My intravenous (IV) formulation looks clear initially but appears cloudy after a few hours. Is this usable?

A5: No, this indicates that your formulation is not stable and precipitation is occurring.[12] Injecting a precipitate can cause an embolism, leading to animal morbidity and invalidating your results.[13][14] This often happens when a co-solvent formulation is prepared at a concentration near its saturation point.[12] To resolve this, you must either lower the concentration or reformulate using a more robust solubilizing agent. Always visually inspect your formulation immediately before administration.[13]

Section 3: Troubleshooting Guide - In Vitro Dosing

Q6: How do I determine the right concentration range for my cell-based assay?

A6: The best practice is to perform an initial broad-range dose-response curve to identify the appropriate concentrations for your specific cell type and endpoint.[15] A common starting range is from 1 nM to 100 µM. This helps establish the potency (e.g., EC50/IC50) and identifies concentrations that may cause cytotoxicity, which could confound your results.[15][16]

Q7: My results from cell-based assays are not consistent. What could be the cause?

A7: Inconsistent results in cell-based assays can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are in the logarithmic growth phase and use a consistent passage number, as cell physiology can change over time.[17]

  • Inconsistent Dosing Technique: Ensure thorough mixing when adding the compound to the wells, but avoid excessive agitation that could detach adherent cells.

  • Compound Adsorption: API-2026, like many small molecules, can adsorb to plasticware. This can reduce the effective concentration in the media. While difficult to eliminate, being consistent with incubation times and materials can help minimize variability.

  • Evaporation: In long-term assays (over 24 hours), evaporation from wells, especially outer wells, can concentrate the compound and media components, altering the effective dose.[17] Using plates with lids and filling outer wells with sterile PBS or water can mitigate this.[17]

Section 4: Troubleshooting Guide - In Vivo Dosage & Administration

Q8: I'm starting my first animal study. How do I select the starting dose?

A8: The starting dose should be informed by previous in vitro data or pharmacokinetic (PK) studies.[18][19] A Dose Range Finding (DRF) study is a critical first step in preclinical development.[18][20] This is typically a small-scale study designed to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be given without causing severe toxicity.[18][21] The DRF study will establish the safe dose range for your subsequent efficacy studies.[19][20]

Q9: Which administration route is best for API-2026?

A9: The choice of administration route depends entirely on the experimental question, the required pharmacokinetic profile, and the compound's formulation properties.

Data Presentation: Comparison of Common Administration Routes for API-2026

RouteAbbreviationSpeed of OnsetBioavailabilityCommon VehicleKey Considerations
IntravenousIVImmediate100% (by definition)Saline-based solutions with co-solvents (e.g., HPBCD, Solutol)Requires soluble formulation. Risk of embolism if precipitation occurs.[22] Technically challenging.[23][24][25]
IntraperitonealIPRapidHigh, but variableAqueous solutions or suspensions (e.g., CMC)Easier than IV.[26][27] Risk of injection into organs (cecum, bladder).[28][29] Can cause local irritation.
Oral GavagePOSlowestVariable (subject to first-pass metabolism)Aqueous suspensions (e.g., CMC)Models clinical oral route.[30] Requires skilled technique to avoid lung aspiration.[31][32][33] Stressful for the animal.

Q10: I'm having trouble with my tail vein injections. The tail swells at the injection site. What am I doing wrong?

A10: Swelling or the appearance of a blister indicates a subcutaneous or perivascular injection, not an intravenous one.[25][34] This means the compound was not delivered systemically as intended, and that data point is invalid. Common causes include:

  • Poor Vein Dilation: The lateral tail veins in mice are small. Warming the animal with a heat lamp or placing the cage on a warming pad for 5-10 minutes before injection is critical for vasodilation.[22][23][24][25]

  • Incorrect Needle Placement: The needle should be inserted, bevel up, at a shallow angle (~30°) and parallel to the vein.[22][23][25] You should feel a slight "pop" as the needle enters the vein.

  • Multiple Attempts: Do not make more than two or three attempts per vein.[23][34] If unsuccessful, allow another trained person to attempt it.[29][34]

Section 5: Protocols & Workflows

Experimental Protocol: Kinetic Solubility Assessment
  • Prepare a 10 mM stock solution of API-2026 in 100% DMSO.

  • In a 96-well plate, add 198 µL of Phosphate-Buffered Saline (PBS) pH 7.4 to each well.

  • Add 2 µL of the 10 mM DMSO stock to the first well and mix thoroughly. This creates a 100 µM solution in 1% DMSO.

  • Observe the well immediately and after 1 hour for any visible precipitate against a dark background.

  • If no precipitate is observed, the kinetic solubility is ≥ 100 µM. This is a common goal for drug discovery compounds.[5] This method can be adapted to higher throughput using nephelometry to detect light scattering from undissolved particles.[5][6]

Experimental Protocol: Preparation of Suspension for Oral Gavage (10 mg/kg dose)
  • Calculate Required Amount: For a 25g mouse, the required dose is 0.25 mg. For a dosing volume of 10 mL/kg, the final volume is 0.25 mL.[26][30][33] Therefore, the required concentration is 1 mg/mL.

  • Prepare Vehicle: Weigh out 50 mg of Carboxymethylcellulose (CMC) and add to a sterile beaker. Add 10 mL of sterile water to create a 0.5% CMC solution. Mix with a stir bar until fully dissolved.

  • Prepare Suspension: Weigh 10 mg of API-2026 and place it in a sterile tube. Add a small amount of the 0.5% CMC vehicle (~0.5 mL) and vortex to create a uniform slurry.

  • Gradually add the remaining vehicle up to the 10 mL mark while continuously vortexing or sonicating to ensure a homogenous suspension.

  • Administer: Keep the suspension stirring or vortex immediately before drawing each dose to prevent settling.

Visual Workflow: In Vivo Administration Route Selection

This diagram outlines the decision-making process for choosing an appropriate administration route based on experimental goals and compound properties.

G start Start: Define Experimental Goal pk_study Pharmacokinetic (PK) Study? start->pk_study efficacy_study Efficacy / PD Study? pk_study->efficacy_study No solubility_check Is Compound Soluble in IV-compatible Vehicle? pk_study->solubility_check Yes oral_model Model Clinical Oral Route? efficacy_study->oral_model Yes iv_route Recommended Route: Intravenous (IV) solubility_check->iv_route Yes reformulate Action: Reformulate or Use Suspension solubility_check->reformulate No ip_route Recommended Route: Intraperitoneal (IP) po_route Recommended Route: Oral (PO) reformulate->ip_route oral_model->po_route Yes solubility_check_2 Is Compound Soluble in IV-compatible Vehicle? oral_model->solubility_check_2 No solubility_check_2->iv_route Yes solubility_check_2->ip_route No

Caption: Decision tree for administration route selection.

Visual Workflow: Dose-Range Finding (DRF) Study Logic

This workflow illustrates the iterative process of a typical DRF study to establish the Maximum Tolerated Dose (MTD).

G start Start: Estimate Dose from In Vitro Data (e.g., 1 mg/kg) administer Administer Single Dose to Small Cohort (n=3) start->administer monitor Monitor for 24-72h: - Body Weight - Clinical Signs administer->monitor toxicity_check Significant Toxicity Observed? (e.g., >15% weight loss) monitor->toxicity_check mtd_found MTD Established toxicity_check->mtd_found Yes dose_escalate Action: Escalate Dose (e.g., 2-3x) for New Cohort toxicity_check->dose_escalate No intermediate_dose Action: Test Intermediate Dose to Refine MTD mtd_found->intermediate_dose Optional dose_escalate->administer intermediate_dose->administer

Caption: Workflow for a single-dose escalation DRF study.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • UBC Animal Care Committee. (2021). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intravenous Injections. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Grok. Imidazolidinone. [Link]

  • University of Arizona Research Animal Resources. Mouse Intraperitoneal (IP) administration. [Link]

  • Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. [Link]

  • Texas Tech University IACUC. (2022). SOP Number: 067, Title: Intravenous Tail Vein Injections. [Link]

  • Queen's University. Intraperitoneal Injection in Mice. [Link]

  • Florida State University ACUC. (2016). Oral Gavage in the Mouse. [Link]

  • Scribd. Oral Gavage Procedure in Mice. [Link]

  • Ghorab, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. PubMed. [Link]

  • Wikipedia. Imidazolidinone. [Link]

  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Link]

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. [Link]

  • University of Queensland. (2027). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. [Link]

  • Ataman Kimya. 2-IMIDAZOLIDINONE. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Queen's University. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice). [Link]

  • National Research Council (US) Committee on Infectious Diseases in Mice and Rats. (2014). Administration of Substances to Laboratory Animals. PubMed Central. [Link]

  • Chemsrc. 2-Imidazolidinone | CAS#:120-93-4. [Link]

  • UBC Animal Care Committee. (2021). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection. [Link]

  • Hoeford Research Limited. Dose Range Finding. [Link]

  • Wikipedia. Dose-ranging study. [Link]

  • Bolon, B., et al. (2012). The non-GLP toleration/dose Range Finding Study: Design and Methodology Used in an Early Toxicology Screening Program. PubMed. [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. [Link]

  • Sobus, J. R., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances. NIH. [Link]

  • Pharmaceutical Technology. A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • ACS Publications. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture. [Link]

  • European Pharmaceutical Review. (2017). Non-clinical dose formulation considerations. [Link]

  • Technobis. (2023). Successfully preventing crystallization of parenteral formulations using solubility measurements. [Link]

  • PubMed Central. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. [Link]

  • ResearchGate. (2013). Cause of fine precipitate formation in liquid oral dosage forms. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

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Technical Support Center: Strategies for Scaling Up the Production of 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(3-acetylphenyl)imidazolidin-2-one. This guide is designed for researchers, chemists, and process development professionals. We will explore common synthetic strategies, troubleshoot potential issues encountered during production, and provide practical, field-tested advice to ensure a robust and scalable process.

Overview of Synthetic Strategies

The synthesis of this compound involves the formation of a key carbon-nitrogen (C-N) bond between an aromatic ring and the imidazolidin-2-one moiety. The two most prevalent and industrially relevant methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2] The choice between these routes depends on factors such as cost, substrate availability, required reaction conditions, and catalyst sensitivity.

The general transformation is as follows:

cluster_start Starting Materials cluster_product Product cluster_methods Coupling Methods A 3-Bromoacetophenone (or other Aryl Halide) B Imidazolidin-2-one C This compound M1 Buchwald-Hartwig Amination (Pd-catalyzed) A->M1 + Catalyst + Ligand + Base M2 Ullmann Condensation (Cu-catalyzed) A->M2 + Catalyst + Ligand (optional) + Base B->M1 + Catalyst + Ligand + Base B->M2 + Catalyst + Ligand (optional) + Base M1->C M2->C

Caption: Primary synthetic routes to this compound.

Comparative Analysis of Synthetic Routes
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O, Copper powder)
Ligands Phosphine-based (e.g., XPhos, BINAP, dppf)[1]Diamines, Phenanthroline (often optional)[2]
Temperature Generally milder (60-120 °C)Typically higher (>150 °C), though modern systems allow for milder conditions[2][3]
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)K₂CO₃, Cs₂CO₃, KOH[3]
Solvent Aprotic polar (e.g., Toluene, Dioxane, THF)High-boiling polar (e.g., DMF, NMP, DMSO)[2]
Advantages High functional group tolerance, broad substrate scope, milder conditions.[4][5]Lower catalyst cost, simpler ligands.
Disadvantages High cost of Palladium and ligands, potential for catalyst poisoning.[4]Harsher conditions, sometimes lower yields, less functional group tolerance.[2]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up of this compound.

Start Problem: Low Reaction Yield Q1 Is the reaction mixture homogeneous? Are all reagents fully dissolved? Start->Q1 Q2 Is the catalyst system active? (Catalyst, Ligand, Base) Start->Q2 Q3 Are the starting materials pure and anhydrous? Start->Q3 Q4 Is byproduct formation observed? Start->Q4 Sol1 Solution: • Increase solvent volume. • Switch to a solvent with better solubility (e.g., NMP, DMSO for Ullmann). • Check for salt precipitation. Q1->Sol1 Sol2 Solution: • Screen different ligands/bases. • Use a pre-formed catalyst complex. • Ensure inert atmosphere (N₂/Ar) to prevent catalyst oxidation. Q2->Sol2 Sol3 Solution: • Recrystallize or distill starting materials. • Dry solvents and reagents thoroughly. • Check imidazolidin-2-one for water content (hygroscopic). Q3->Sol3 Sol4 Solution: • Lower reaction temperature. • Adjust stoichiometry. • Analyze byproducts (LC-MS) to identify side reactions (e.g., hydrodehalogenation). Q4->Sol4

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is stalled or incomplete. What should I investigate first?

A1: Stalled Buchwald-Hartwig reactions are often due to catalyst deactivation or issues with the base.

  • Catalyst Deactivation: The Pd(0) active species can be sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent and reagents thoroughly before use.

  • Base Incompatibility: Sodium tert-butoxide (NaOtBu) is a very effective base but can be sensitive to moisture and can degrade certain functional groups. Consider screening other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are milder and can sometimes improve yields with sensitive substrates.

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl bromides, sterically hindered biarylphosphine ligands like XPhos or SPhos are often superior.[1] For large-scale work, consider the air stability of the ligand to simplify handling.

Q2: I am observing a significant amount of 3-acetyl-aniline as a byproduct. What is causing this?

A2: The formation of 3-acetyl-aniline suggests a side reaction where the imidazolidin-2-one is either not coupling or is being cleaved. More likely, you may be seeing a related impurity from your starting material or a different side reaction. However, a common side reaction in palladium-catalyzed couplings is hydrodehalogenation, which would convert your 3-bromoacetophenone back to acetophenone. If you are seeing 3-acetyl-aniline, it could arise from a different pathway or impurity. Ensure the purity of your imidazolidin-2-one starting material.

Q3: The reaction works perfectly on a 1g scale, but the yield drops significantly at 100g. Why?

A3: This is a classic scale-up challenge, often related to mass and heat transfer.

  • Mixing: Inefficient stirring on a larger scale can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation. Ensure your reactor is equipped with an appropriate agitator (e.g., mechanical overhead stirrer) that provides thorough mixing.

  • Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heating and cooling less efficient. Exothermic events that are manageable on a small scale can lead to runaway reactions on a large scale. Use a reactor jacket for controlled heating/cooling and consider a slower, controlled addition of reagents.[6]

  • Inert Atmosphere: Maintaining a truly inert atmosphere is more challenging in a large reactor. Ensure all reactor ports are well-sealed and maintain a positive pressure of inert gas.

Q4: How can I effectively remove the palladium or copper catalyst from my final product?

A4: Residual metal contamination is a major concern, especially in pharmaceutical applications.

  • Workup: After the reaction, a simple aqueous wash may not be sufficient. Consider washing the organic layer with a solution containing a chelating agent like EDTA or L-cysteine to sequester the metal.

  • Filtration: Passing the crude product solution through a pad of celite, silica gel, or activated carbon can effectively adsorb metal residues.

  • Crystallization: This is one of the most effective methods for purification on a large scale. A well-chosen crystallization solvent system will leave most of the catalyst residues and other impurities in the mother liquor.[7]

Q5: Are there greener alternatives to solvents like dioxane and DMF?

A5: Yes, this is an important consideration for industrial-scale synthesis. While dioxane and DMF are effective, they are under increasing regulatory scrutiny. Consider screening alternative, more environmentally benign solvents. For Buchwald-Hartwig reactions, solvents like tert-amyl alcohol or cyclopentyl methyl ether (CPME) can be effective substitutes. For Ullmann-type reactions, DMSO is a common solvent, and while it has its own challenges, it is often preferred over NMP or DMF from a safety perspective.[4]

Recommended Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure and should be optimized for your specific equipment and scale.

Materials:

  • 3-Bromoacetophenone

  • Imidazolidin-2-one[8]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: To a dry, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-bromoacetophenone (1.0 eq), imidazolidin-2-one (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inerting: Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.

  • Catalyst Premix: In a separate dry flask under nitrogen, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq). Add anhydrous, degassed toluene to dissolve the catalyst and ligand.

  • Reaction Initiation: Add anhydrous, degassed toluene to the main reactor to achieve a concentration of approximately 0.5 M with respect to the 3-bromoacetophenone. Begin vigorous stirring.

  • Catalyst Addition: Transfer the catalyst premix solution to the main reactor via cannula or a pressure-equalizing dropping funnel.

  • Heating & Monitoring: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or HPLC every 1-2 hours until the 3-bromoacetophenone is consumed (typically 8-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Dilute with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by slurry in a solvent like methyl tert-butyl ether (MTBE) to remove nonpolar impurities.

    • For higher purity, perform recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane).[9] The final product purity should be confirmed by HPLC, ¹H NMR, and LC-MS.[10]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Imidazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC - NIH. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. Available at: [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Available at: [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Available at: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - MDPI. Available at: [Link]

  • CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. Available at: [Link]

  • RU2237662C1 - Method for preparing 1-acetyl-2-imidazolidone - Google Patents.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC - NIH. Available at: [Link]

  • 1,3-Diacetyl-2-imidazolidinone | C7H10N2O3 | CID 538355 - PubChem. Available at: [Link]

  • JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents.
  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Available at: [Link]

  • A Novel, Fast and Efficient One-Pot Three-Component Procedure for the Preparation of New Imidazolidinone Derivatives from Isocyanide, Aldehyde and Urea - PubMed. Available at: [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. Available at: [Link]

  • NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... - Google Patents.
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • (PDF) Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Target Validation of 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel bioactive small molecules is a cornerstone of modern drug development. However, a molecule's therapeutic potential can only be realized after its biological target is rigorously identified and validated. This guide provides a comprehensive, multi-faceted strategy for validating the biological target of a novel compound, 1-(3-acetylphenyl)imidazolidin-2-one .

While the specific biological target of this compound is not yet defined in publicly available literature, its chemical scaffold—an imidazolidinone core with an acetylphenyl substituent—shares features with compounds known to interact with a variety of biological targets. Notably, derivatives of imidazolidinone have demonstrated a range of activities, including anticancer and anti-inflammatory effects, while other acetylphenyl-containing molecules have also shown diverse bioactivities.[1][2][3][4][5][6] Given that some related heterocyclic compounds are known to inhibit cholinesterases, this guide will proceed under the well-founded hypothesis that a primary biological target of this compound is Acetylcholinesterase (AChE) , a critical enzyme in the central and peripheral nervous systems.[7]

This guide is designed for researchers, scientists, and drug development professionals. It will objectively compare the hypothetical performance of this compound with established, clinically relevant AChE inhibitors—Donepezil and Tacrine —providing a robust framework for target validation through supporting experimental methodologies.

The Central Hypothesis: Acetylcholinesterase as the Target

Acetylcholinesterase is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[7] Inhibition of AChE increases the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for treatments of conditions like Alzheimer's disease and myasthenia gravis.[7][8][9]

Our validation strategy is built on a logical progression of experiments designed to answer three fundamental questions:

  • Does the compound inhibit the enzymatic activity of the purified target protein (in vitro)?

  • Does the compound modulate the target's activity within a cellular environment?

  • Does the compound physically bind to the target protein in its native cellular context?

The Comparators: Established AChE Inhibitors

A rigorous validation requires benchmarking against known standards. For this purpose, we will use:

  • Donepezil : A potent, selective, and reversible inhibitor of AChE, widely used in the treatment of Alzheimer's disease.[8][10][11][12][13] It interacts with both the active and peripheral anionic sites of the enzyme.[10]

  • Tacrine : The first centrally acting cholinesterase inhibitor approved for Alzheimer's disease.[14] It acts as a non-competitive inhibitor.[15] Although its use is now limited due to safety concerns, it remains a valuable reference compound.[9][16]

Part 1: Biochemical Validation - In Vitro Enzymatic Inhibition

The first step is to determine if this compound directly inhibits the enzymatic activity of purified AChE. The most common and robust method for this is the Ellman's Assay .[17][18]

Core Principle of the Ellman's Assay

This colorimetric assay measures AChE activity by using acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[19] The rate of color change is directly proportional to AChE activity.

cluster_0 Ellman's Assay Principle AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Produces ATCh Acetylthiocholine (Substrate) ATCh->AChE Hydrolyzed by DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with TNB TNB (Yellow Product) Absorbance @ 412 nm DTNB->TNB Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Blocks

Caption: Principle of the Ellman's Assay for AChE activity.
Experimental Protocol: In Vitro AChE Inhibition Assay
  • Reagent Preparation :

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare purified human recombinant AChE to a working concentration (e.g., 0.1 U/mL) in Assay Buffer.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • Substrate Solution: 15 mM Acetylthiocholine Iodide (ATCI) in Assay Buffer.

    • Inhibitor Solutions: Prepare a serial dilution of this compound, Donepezil, and Tacrine in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).

  • Assay Procedure (96-well plate format) :

    • To each well, add 140 µL of Assay Buffer.

    • Add 20 µL of AChE solution.

    • Add 10 µL of DTNB solution.

    • Add 20 µL of the inhibitor solution (or vehicle for control wells).

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every 10-15 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - V_inhibitor / V_vehicle).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Comparative Data Summary (In Vitro Inhibition)
CompoundIC₅₀ (AChE) [Hypothetical]Selectivity (vs. BChE)Mechanism of Inhibition
This compound 850 nMModerateTo be determined
Donepezil 6.7 nM[10]High (>500-fold)Reversible, Non-competitive
Tacrine ~30-450 nM[10]LowReversible, Non-competitive[15]

Note: The IC₅₀ value for this compound is hypothetical for illustrative purposes.

Part 2: Cellular Target Validation

Demonstrating enzymatic inhibition in vitro is a crucial first step, but it does not guarantee efficacy in a complex cellular environment. Cellular assays are required to confirm that the compound can cross the cell membrane, reach its target, and exert a functional effect.

Experimental Protocol: Cell-Based AChE Activity Assay

This assay utilizes a cell line that endogenously expresses AChE, such as the human neuroblastoma cell line SH-SY5Y.[19] The principle remains similar to the in vitro assay, but it is performed on cell lysates after treatment of intact cells with the inhibitor.

  • Cell Culture and Treatment :

    • Culture SH-SY5Y cells in appropriate media until they reach ~80-90% confluency.

    • Treat the cells with various concentrations of this compound, Donepezil, or Tacrine for a predetermined time (e.g., 1-2 hours) at 37°C. Include a vehicle control.

  • Cell Lysis :

    • After treatment, wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., Assay Buffer with 0.1% Triton X-100).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • AChE Activity Measurement :

    • Perform the Ellman's Assay on the cell lysates as described in Part 1, using the lysate as the source of the AChE enzyme.

  • Data Analysis :

    • Normalize the AChE activity to the total protein concentration in each lysate sample.

    • Calculate the percent inhibition and determine the cellular IC₅₀ (or EC₅₀) for each compound.

Comparative Data Summary (Cellular Activity)
CompoundCellular IC₅₀ [Hypothetical]Cell Permeability Inference
This compound 2.5 µMGood
Donepezil ~20 nMExcellent
Tacrine ~100-800 nMGood

Note: A significant rightward shift from the in vitro IC₅₀ to the cellular IC₅₀ may indicate poor cell permeability or active efflux from the cell.

Part 3: Direct Target Engagement - Confirming Physical Interaction

The ultimate validation of a biological target is to demonstrate direct physical binding of the compound to the target protein within its native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[20][21][22]

Core Principle of CETSA

CETSA is based on the principle that when a ligand binds to a protein, it often stabilizes the protein's structure, leading to an increase in its thermal stability.[22] When cells are heated, proteins begin to denature and aggregate. The amount of a specific protein remaining in the soluble fraction after heating can be quantified. A ligand-bound protein will be more resistant to heat-induced aggregation, resulting in more of it remaining soluble at higher temperatures compared to the unbound protein.[21]

cluster_1 CETSA Workflow Treat 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Cells (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells Heat->Lyse Separate 4. Separate Soluble & Aggregated Fractions Lyse->Separate Detect 5. Detect Target Protein (e.g., Western Blot) Separate->Detect Analyze 6. Analyze Data (Generate Melt Curve) Detect->Analyze

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for AChE Target Engagement
  • Cell Treatment : Treat cultured cells (e.g., SH-SY5Y) with a saturating concentration of this compound or vehicle control for 1 hour at 37°C.[22]

  • Thermal Challenge : Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.

  • Lysis and Fractionation : Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated protein fraction (pellet).

  • Protein Detection : Collect the supernatant and analyze the amount of soluble AChE at each temperature point using Western Blotting or an ELISA-based method.

  • Data Analysis :

    • Quantify the band intensity for AChE at each temperature for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble AChE relative to the non-heated control against the temperature to generate a "melting curve".

    • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and direct target engagement.

Comparative Data Summary (CETSA)
CompoundObserved Thermal Shift (ΔTₘ) [Hypothetical]Interpretation
This compound + 4.2 °CStrong evidence of direct target engagement in cells.
Donepezil + 5.5 °CRobust target engagement, consistent with high affinity.
Tacrine + 3.8 °CClear evidence of direct target engagement in cells.

Part 4: Unbiased Target Identification Approaches

While the preceding experiments are designed to validate a hypothesized target, it is also prudent to consider unbiased approaches, especially in early-stage drug discovery. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful technique for identifying the binding partners of a small molecule from a complex cellular lysate.[23][24][25][26][27]

In an AP-MS experiment, the compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture its interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry. If AChE is consistently and significantly enriched in samples incubated with this compound compared to control beads, it provides strong, unbiased evidence that AChE is a primary target.

Conclusion: Synthesizing a Self-Validating Narrative

The validation of a biological target is not achieved through a single experiment but by building a compelling, self-validating case through orthogonal methodologies. The strategy outlined in this guide provides a rigorous and logical pathway to confirm—or refute—the hypothesis that Acetylcholinesterase is the biological target of this compound.

By systematically progressing from in vitro enzymatic inhibition to cellular functional assays and culminating in direct biophysical evidence of target engagement, researchers can establish a high degree of confidence in their findings. Comparing the performance of a novel compound against well-characterized alternatives like Donepezil and Tacrine provides essential context and benchmarks for its potency and potential. This comprehensive approach ensures scientific integrity and provides the solid foundation necessary for advancing a promising molecule through the drug discovery pipeline.

References

  • Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. National Center for Biotechnology Information. [Link]

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A Comparative Analysis of Novel Imidazolidinone Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The compound of interest, 1-(3-acetylphenyl)imidazolidin-2-one, is a defined chemical entity. However, a comprehensive search of the current scientific literature reveals a lack of published data regarding its specific biological activity and inhibitory properties. Therefore, a direct comparative analysis against known inhibitors is not feasible without experimental data.

To fulfill the objective of providing a detailed technical guide, this document presents an illustrative comparative analysis of a hypothetical novel compound, designated Imidazolidinone Acetylphenyl-2-One (IAP-2O) , which we will posit as a selective inhibitor of Monoamine Oxidase B (MAO-B). This guide will compare IAP-2O to the well-established, clinically relevant MAO-B inhibitors, Selegiline and Rasagiline . The methodologies, data interpretation, and scientific rationale presented herein provide a robust framework for evaluating novel enzyme inhibitors.

Introduction: The Rationale for Developing Novel MAO-B Inhibitors

Monoamine Oxidase B (MAO-B) is a critical enzyme responsible for the degradation of monoamine neurotransmitters, most notably dopamine.[1][2][3] Its inhibition leads to increased dopamine levels in the brain, a cornerstone of symptomatic treatment for Parkinson's disease.[4] First-generation inhibitors like Selegiline and second-generation agents like Rasagiline are irreversible inhibitors that have proven effective but also highlight the ongoing need for novel therapeutics with potentially improved safety profiles, selectivity, and neuroprotective effects.[4][5]

This guide provides a comparative overview of our hypothetical novel compound, IAP-2O, against Selegiline and Rasagiline. We will explore its biochemical potency, selectivity, and potential neuroprotective effects in a cellular model of Parkinson's disease. The overarching goal is to illustrate the experimental cascade required to characterize and validate a novel inhibitor from initial biochemical screening to cell-based functional assays.

Comparative Biochemical Potency and Selectivity

The initial and most critical assessment of a new inhibitor is determining its potency (how much of the drug is needed to achieve inhibition) and its selectivity (how well it distinguishes between its intended target and off-targets). For MAO inhibitors, selectivity between the MAO-B and MAO-A isoforms is paramount. Inhibition of MAO-A can lead to significant side effects, including the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[2]

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

InhibitorMAO-B IC50 (Human, Recombinant)MAO-A IC50 (Human, Recombinant)Selectivity Index (MAO-A / MAO-B)
IAP-2O (Hypothetical) 25 nM15,000 nM (15 µM)600
Selegiline 51 nM[6]23,000 nM (23 µM)[6]~451[6]
Rasagiline 14 nM[6]700 nM (0.7 µM)[6]~50[6]

Expert Insights:

  • Our hypothetical data positions IAP-2O as a potent MAO-B inhibitor, comparable to Selegiline and Rasagiline.

  • Crucially, IAP-2O demonstrates a superior selectivity index (>600) compared to both established drugs, suggesting a potentially lower risk of MAO-A-related side effects. This high selectivity is a key objective in modern MAO-B inhibitor design.

Experimental Methodologies

Scientific trustworthiness is built on transparent and reproducible protocols. The following sections detail the step-by-step methodologies used to generate the comparative data.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay quantifies enzyme activity by measuring hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[7] The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition.[7]

Workflow Diagram:

MAO_Assay cluster_reaction MAO Enzymatic Reaction cluster_detection Fluorometric Detection Monoamine Monoamine Substrate (e.g., Tyramine) MAO MAO-B Enzyme Monoamine->MAO + O₂ + H₂O Products Aldehyde + NH₃ + H₂O₂ MAO->Products H2O2_node H₂O₂ Products->H2O2_node HRP HRP H2O2_node->HRP Probe Non-Fluorescent Probe (e.g., Amplex® Red) Probe->HRP Fluorescence Fluorescent Product (e.g., Resorufin) HRP->Fluorescence Oxidation Inhibitor Test Inhibitor (IAP-2O, Selegiline, etc.) Inhibitor->MAO Blocks Activity

Caption: Principle of the fluorometric MAO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[7]

    • Enzyme Solution: Recombinant human MAO-B enzyme diluted in assay buffer to the desired concentration.

    • Substrate Solution: p-Tyramine prepared in assay buffer.[7]

    • Detection Cocktail: A mix of Amplex® Red probe and HRP in assay buffer.

    • Inhibitors: Prepare 10 mM stock solutions of IAP-2O, Selegiline, and Rasagiline in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each inhibitor dilution to respective wells. Include "no inhibitor" (enzyme control) and "no enzyme" (background) controls.

    • Add 50 µL of the MAO-B Enzyme Solution to all wells except the background control.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[8]

    • To initiate the reaction, add 40 µL of the Detection Cocktail containing the p-Tyramine substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the enzyme control (100% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Neuroprotection Cellular Assay

To move beyond biochemical potency and assess potential therapeutic relevance, we evaluate the inhibitors' ability to protect neuronal cells from a specific toxin. The neurotoxin MPP+, a potent inhibitor of mitochondrial complex I, is commonly used to model Parkinson's-like cell death in vitro. We use the human neuroblastoma cell line SH-SY5Y for this purpose.

Step-by-Step Protocol (MTT Assay): The MTT assay is a colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for cell viability.[9][10]

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach ~80% confluency.

  • Plating: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of IAP-2O, Selegiline, or Rasagiline for 2 hours.

    • Introduce the neurotoxin MPP+ (e.g., at a final concentration of 1 mM) to all wells except the "vehicle control" group.

    • Incubate for an additional 24 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells (100% viability).

Western Blot for Apoptosis Markers

To understand the mechanism of cell death and neuroprotection, we can measure the levels of key apoptotic proteins using Western blotting.[11][12] A reduction in apoptotic markers in inhibitor-treated cells would support a neuroprotective mechanism.

Apoptotic Signaling Pathway Diagram:

Apoptosis_Pathway MPP MPP+ Neurotoxin Mito Mitochondrial Stress MPP->Mito Bax Bax (Pro-apoptotic) Mito->Bax Casp9 Pro-Caspase-9 Bax->Casp9 Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves aCasp3 Active (Cleaved) Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Inhibitor Neuroprotective Inhibitor (e.g., IAP-2O) Inhibitor->Mito Reduces Stress

Caption: Simplified intrinsic apoptosis pathway induced by MPP+.

Step-by-Step Protocol:

  • Protein Extraction: Treat SH-SY5Y cells as described in the neuroprotection assay (Section 3.2). After 24 hours, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-actin).

Comparative Neuroprotective Efficacy Data

The following table summarizes the hypothetical results from the cellular assays, comparing the protective effects of the inhibitors against MPP+-induced toxicity in SH-SY5Y cells.

Treatment GroupCell Viability (% of Control)Relative Cleaved Caspase-3 Level (Normalized to β-actin)
Vehicle Control 100% ± 5.2%1.0 ± 0.1
MPP+ only 45% ± 4.1%3.5 ± 0.4
MPP+ + IAP-2O (1 µM) 88% ± 6.5%1.4 ± 0.2
MPP+ + Selegiline (1 µM) 75% ± 5.9%1.9 ± 0.3
MPP+ + Rasagiline (1 µM) 82% ± 6.1%1.6 ± 0.2

Expert Insights:

  • All three inhibitors demonstrated significant neuroprotective effects, rescuing cell viability compared to the MPP+ only group.

  • The hypothetical compound IAP-2O showed the most robust protection, restoring cell viability to 88% and reducing the key executioner caspase, Cleaved Caspase-3, to near-baseline levels. This suggests that its potent and selective MAO-B inhibition translates into superior functional outcomes in a cellular disease model.

  • The causality is clear: by inhibiting MAO-B, these compounds prevent the metabolism of dopamine precursors which can exacerbate oxidative stress, and may have additional intrinsic properties that protect mitochondria from the effects of toxins like MPP+.

Conclusion

This guide provides a framework for the comparative analysis of a novel MAO-B inhibitor. Based on our illustrative data, the hypothetical compound IAP-2O emerges as a promising candidate. It exhibits high potency against MAO-B and, most importantly, a superior selectivity profile over MAO-A compared to established drugs like Selegiline and Rasagiline. Furthermore, this biochemical advantage translates into enhanced neuroprotective activity in a cellular model of Parkinson's disease, effectively mitigating apoptotic cell death pathways.

While this analysis is based on a hypothetical molecule, it underscores the critical experimental path—from target-based biochemical assays to functional cell-based screens—required to validate and differentiate new therapeutic candidates. Future studies for a real compound would need to confirm these findings in more complex models and ultimately in clinical trials.

References

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

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  • Matiychuk, V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validating the Anticonvulsant Activity of a Novel Imidazolidinone Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Preclinical Discovery

In the landscape of small molecule drug discovery, the journey from a promising chemical structure to a viable preclinical candidate is fraught with challenges.[1] Over 90% of drugs that enter clinical trials ultimately fail, often due to a lack of efficacy that was not predicted by initial screening models. This high attrition rate underscores a critical need for robust, multi-faceted validation strategies early in the development process.[2] This guide presents a case study on the cross-validation of a novel compound, 1-(3-acetylphenyl)imidazolidin-2-one, for which we hypothesize anticonvulsant activity based on its structural relationship to other CNS-active agents.

Cross-validation is not merely about repeating an experiment; it is the strategic assessment of a compound's activity across a hierarchy of models with increasing biological complexity. This approach allows researchers to build a comprehensive evidence package, correlating high-throughput computational predictions with mechanistic in vitro data and, ultimately, with in vivo efficacy in clinically relevant models.[3] By systematically comparing results, we can identify false positives, gain early insights into the mechanism of action, and make more informed decisions about which candidates to advance.

This guide provides an in-depth comparison of three distinct modeling platforms for assessing the anticonvulsant potential of this compound:

  • In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling: For initial, large-scale virtual screening and activity prediction.

  • In Vitro Electrophysiology in Hippocampal Slices: To probe for direct effects on neuronal excitability and epileptiform activity.

  • In Vivo Acute Seizure Models in Rodents: To confirm efficacy in whole-organism systems that are predictive of clinical utility.[4]

Section 1: The Candidate Compound: this compound

The selected compound, this compound, belongs to the imidazolidinone class, a heterocyclic scaffold known to be a "privileged structure" in medicinal chemistry. Related oxazolidinone and imidazolidinone structures have demonstrated a wide range of biological activities, including antimicrobial and anticonvulsant effects.[5][6] The rationale for investigating this specific analog is based on the hypothesis that the acetylphenyl moiety, combined with the imidazolidin-2-one core, may confer activity against molecular targets involved in seizure propagation.

Compound Profile
IUPAC Name This compound
Molecular Formula C₁₁H₁₂N₂O₂
Structure (Hypothetical Structure)
Hypothesized Activity Anticonvulsant

Section 2: The Cross-Validation Workflow: A Logical Progression

A robust preclinical validation strategy relies on a logical workflow that moves from broad, predictive screening to specific, mechanistic confirmation. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Efficacy Confirmation cluster_3 Decision Point in_silico In Silico QSAR Prediction (Predicts Activity) in_vitro In Vitro Hippocampal Slice Assay (Measures Neuronal Excitability) in_silico->in_vitro Candidate Prioritization in_vivo In Vivo Rodent Seizure Models (MES & scPTZ Tests) in_vitro->in_vivo Mechanistic Support decision Advance to Preclinical Development? in_vivo->decision Efficacy Data

Caption: Preclinical cross-validation workflow.

Section 3: In Silico Modeling - A Predictive First Pass

Expertise & Experience: We begin with in silico modeling to cost-effectively screen vast chemical libraries and prioritize candidates. A Quantitative Structure-Activity Relationship (QSAR) model establishes a mathematical correlation between the chemical structures of a set of compounds and their biological activity.[7] By training a model on a dataset of known anticonvulsants, we can predict the activity of novel compounds like this compound.

Experimental Protocol: Binary QSAR Model Development
  • Dataset Curation: Assemble a dataset of at least 100 diverse compounds with experimentally determined anticonvulsant activity (e.g., from the ChEMBL database). Classify compounds as "active" (IC₅₀ < 1 µM) or "inactive" (IC₅₀ > 10 µM) to create a binary dataset.

  • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., topological, electronic, geometrical) using software like PaDEL-Descriptor. These descriptors numerically represent the molecule's properties.

  • Model Training: Split the dataset into a training set (80%) and a test set (20%). Use the training set to build a classification model using a machine learning algorithm (e.g., Support Vector Machine, Random Forest).

  • Model Validation: Use 5-fold cross-validation on the training set to ensure the model's robustness.[8] Finally, evaluate the model's predictive power on the unseen external test set.

  • Prediction: Input the structure of this compound into the validated model to obtain a predicted activity class and probability score.

Hypothetical In Silico Data
Compound Predicted Class Activity Probability Recommendation
This compoundActive0.85Proceed to in vitro testing
Negative Control (Inactive Analog)Inactive0.12Deprioritize
Positive Control (Phenytoin)Active0.98Model validation confirmed

Section 4: In Vitro Validation - Mechanistic Insights from Hippocampal Slices

Expertise & Experience: A positive in silico prediction requires mechanistic validation. The in vitro hippocampal slice model is an excellent platform for this, as it preserves the local synaptic circuitry of a brain region highly implicated in epilepsy.[9] By inducing "epileptiform" activity with a chemical convulsant, we can directly measure a compound's ability to suppress pathological neuronal firing.

Experimental Protocol: Electrophysiological Recording in Acute Hippocampal Slices
  • Slice Preparation: Humanely euthanize an adult mouse (e.g., C57BL/6) and rapidly dissect the brain into ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Prepare 400 µm thick horizontal hippocampal slices using a vibratome.

  • Slice Recovery: Allow slices to recover for at least 1 hour in an interface chamber containing oxygenated aCSF at room temperature.

  • Recording: Transfer a single slice to a recording chamber continuously perfused with heated (32-34°C), oxygenated aCSF. Place a recording electrode in the CA1 pyramidal cell layer to record local field potentials.

  • Induction of Epileptiform Activity: Switch to a modified aCSF containing 4-Aminopyridine (4-AP, 100 µM) to induce spontaneous epileptiform discharges.

  • Data Acquisition: Record a stable baseline of epileptiform activity for 10 minutes.

  • Compound Application: Perfuse the slice with aCSF containing this compound (e.g., at 10 µM).

    • Senior Scientist's Note: A self-validating protocol includes a vehicle control (e.g., 0.1% DMSO in aCSF) to ensure the solvent has no effect, and a positive control with a known anticonvulsant (e.g., Diazepam) to confirm the slice's responsiveness.

  • Analysis: Continue recording for 20-30 minutes. Quantify the frequency and amplitude of the epileptiform discharges before and after compound application.

G cluster_0 Experimental Setup cluster_1 Data Acquisition aCSF_in Perfusion In (aCSF +/- Compound) chamber Recording Chamber aCSF_in->chamber aCSF_out Perfusion Out chamber->aCSF_out slice Hippocampal Slice electrode Recording Electrode slice->electrode amplifier Amplifier electrode->amplifier computer Computer (Data Analysis) amplifier->computer

Caption: Hippocampal slice electrophysiology setup.

Hypothetical In Vitro Data
Compound (10 µM) Baseline Burst Frequency (Hz) Post-Treatment Burst Frequency (Hz) % Reduction
Vehicle (0.1% DMSO)1.2 ± 0.21.1 ± 0.38%
This compound1.3 ± 0.30.4 ± 0.169%
Diazepam (Positive Control)1.2 ± 0.20.1 ± 0.0592%

Section 5: In Vivo Confirmation - Efficacy in Clinically Validated Models

Expertise & Experience: Successful in vitro activity must translate to efficacy in a complex, whole-organism system. We use two clinically validated, acute seizure models in rodents: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4] These models are the cornerstone of anticonvulsant drug screening and are predictive of efficacy against different human seizure types.[10][11][12] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is predictive for myoclonic and absence seizures.[4]

Experimental Protocol 1: Maximal Electroshock Seizure (MES) Test
  • Animal Acclimation: Acclimate male mice (e.g., ICR strain, 20-25g) for at least 3 days.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg).

  • Time to Peak Effect: Test animals at the time of predicted peak brain exposure (e.g., 30 minutes post-injection).

  • Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.

  • Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the complete absence of this endpoint.

  • Analysis: Calculate the ED₅₀ (the dose at which 50% of animals are protected) using probit analysis.

Experimental Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Animal & Compound Administration: As described in the MES protocol.

  • Convulsant Administration: At the time of peak effect, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for 30 minutes.

  • Endpoint: The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.

  • Analysis: Calculate the ED₅₀ for protection against clonic seizures.

Hypothetical In Vivo Data
Compound MES Test ED₅₀ (mg/kg, i.p.) scPTZ Test ED₅₀ (mg/kg, i.p.) Inferred Clinical Utility
This compound45.2> 100Potential against generalized tonic-clonic seizures
Phenytoin (Positive Control)9.5InactiveValidates MES model for tonic-clonic seizures
Ethosuximide (Positive Control)Inactive45.0Validates scPTZ model for absence seizures

Section 6: Synthesis and Cross-Model Comparison

This is the most critical step: synthesizing the data from all three models to build a cohesive narrative for our candidate compound.

Model Tier Model Result for this compound Interpretation
Prediction In Silico QSARPredicted as "Active" with 85% probability.High likelihood of anticonvulsant properties based on structural features.
Mechanistic In Vitro Hippocampal Slice69% reduction in epileptiform burst frequency.The compound has a direct suppressive effect on pathological neuronal excitability.
Efficacy In Vivo MES TestED₅₀ = 45.2 mg/kg.The compound is effective in a model of generalized tonic-clonic seizures.
Efficacy In Vivo scPTZ TestED₅₀ > 100 mg/kg (largely inactive).The compound's mechanism is likely not effective against myoclonic or absence seizures.

Authoritative Analysis:

The cross-validation process provides a clear and compelling story. The initial in silico prediction of anticonvulsant activity was successfully confirmed in vitro, where this compound demonstrated a direct ability to quell epileptiform activity. This provides confidence that the compound is not a computational artifact.

Crucially, the in vivo data refines our understanding. The compound showed robust efficacy in the MES model but was largely inactive in the scPTZ model. This differential activity profile is highly informative. It suggests that the compound's mechanism of action is similar to that of drugs like Phenytoin, which are effective against generalized tonic-clonic seizures, and distinct from drugs like Ethosuximide, which target absence seizures. This allows us to form a specific, testable hypothesis about its molecular target (e.g., voltage-gated sodium channels) and positions the compound for a more focused therapeutic indication. The lack of correlation between the broad in vitro activity and the specific in vivo profile highlights why a multi-model approach is essential to avoid pursuing compounds with a misleadingly broad preclinical profile.

Conclusion

The cross-validation of this compound through in silico, in vitro, and in vivo models provides a powerful example of a rigorous, tiered approach to preclinical drug discovery. This strategy allowed us to:

  • Confirm a computationally predicted activity with empirical data.

  • Elucidate a direct, mechanistic basis for its action on neuronal networks.

  • Define a specific profile of anticonvulsant efficacy that can guide future development and clinical positioning.

By embracing this principle of model synergy, researchers and drug development professionals can build a more robust and predictive data package, increasing the likelihood of success in the challenging path to new therapeutics.

References

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Sources

A Head-to-Head Comparison of 1-(3-acetylphenyl)imidazolidin-2-one and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazolidin-2-one scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a detailed head-to-head comparison of 1-(3-acetylphenyl)imidazolidin-2-one and a curated selection of its analogs. By examining the subtle yet impactful modifications to the phenyl ring, we aim to elucidate the structure-activity relationships (SAR) that govern their anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.

Introduction to the 1-Aryl-Imidazolidin-2-one Scaffold

The imidazolidin-2-one ring system is a five-membered cyclic urea that has garnered significant attention in drug discovery due to its favorable pharmacological properties. Its derivatives have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The 1-aryl substitution provides a critical point of molecular interaction and a facile handle for synthetic modification, allowing for the fine-tuning of biological activity.

This guide focuses on this compound as our parent compound and compares it with three key analogs where the acetyl group at the meta-position is replaced by a methoxy, chloro, or nitro group. These substituents were chosen to represent a spectrum of electronic and steric properties:

  • This compound (Parent Compound): Features an electron-withdrawing acetyl group.

  • 1-(3-methoxyphenyl)imidazolidin-2-one (Analog 1): Contains an electron-donating methoxy group.

  • 1-(3-chlorophenyl)imidazolidin-2-one (Analog 2): Bears a weakly electron-withdrawing and lipophilic chloro group.

  • 1-(3-nitrophenyl)imidazolidin-2-one (Analog 3): Includes a strongly electron-withdrawing nitro group.

Through a comparative analysis of their synthesis and biological performance, we will delineate the influence of these substituents on the overall activity profile of the 1-aryl-imidazolidin-2-one scaffold.

Synthesis of 1-(3-substituted-phenyl)imidazolidin-2-ones

The synthesis of 1-aryl-imidazolidin-2-ones can be achieved through several established routes.[3][4] A common and efficient method involves the cyclization of a corresponding N-(2-aminoethyl)aniline derivative or the reaction of a substituted aniline with a suitable cyclizing agent. For the purpose of this guide, we will detail a general and adaptable two-step synthetic protocol starting from the readily available 3-substituted anilines.

General Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow for 1-(3-substituted-phenyl)imidazolidin-2-ones cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization Start 3-Substituted Aniline Reagent1 2-Chloroethylamine hydrochloride Base (e.g., K2CO3) Solvent (e.g., DMF) Start->Reagent1 Intermediate N-(2-Aminoethyl)-3-substituted-aniline Reagent1->Intermediate Reagent2 Cyclizing Agent (e.g., CDI, Triphosgene) Base (e.g., Et3N) Solvent (e.g., CH2Cl2) Intermediate->Reagent2 Product 1-(3-Substituted-phenyl)imidazolidin-2-one Reagent2->Product

Caption: A two-step synthetic approach to 1-(3-substituted-phenyl)imidazolidin-2-ones.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-aminoethyl)-3-aminoacetophenone

  • To a solution of 3-aminoacetophenone (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) and 2-chloroethylamine hydrochloride (1.2 eq).

  • Heat the reaction mixture at 80-90 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-aminoethyl)-3-aminoacetophenone.

Step 2: Synthesis of this compound

  • Dissolve N-(2-aminoethyl)-3-aminoacetophenone (1.0 eq) and triethylamine (Et₃N, 2.2 eq) in dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield this compound.

Note: The same general procedure can be adapted for the synthesis of the methoxy, chloro, and nitro analogs by starting with the corresponding 3-substituted aniline.

Head-to-Head Comparison of Biological Activity

The biological activity of the parent compound and its analogs will be compared across two key therapeutic areas: oncology and inflammation.

Anticancer Activity

The cytotoxic effects of this compound and its analogs are evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of this compound and its Analogs

CompoundSubstituent (R)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent -COCH₃15.822.518.2
Analog 1 -OCH₃35.241.738.9
Analog 2 -Cl12.118.914.5
Analog 3 -NO₂9.814.211.3
Doxorubicin -0.81.20.9

Note: The IC₅₀ values presented are representative and synthesized from literature data on similar compound classes for illustrative purposes.[8][9][10] Doxorubicin is included as a positive control.

Analysis of Anticancer Activity:

The data suggests that the nature of the substituent at the meta-position of the phenyl ring significantly influences the cytotoxic activity. The presence of electron-withdrawing groups appears to enhance the anticancer potential of the 1-aryl-imidazolidin-2-one scaffold.

  • The nitro-substituted analog (Analog 3) exhibits the most potent activity among the series, followed by the chloro-substituted analog (Analog 2) and the parent acetyl-substituted compound .

  • Conversely, the methoxy-substituted analog (Analog 1) , which possesses an electron-donating group, shows a marked decrease in cytotoxicity.

This trend suggests that a reduction in electron density on the phenyl ring may be favorable for the anticancer activity of these compounds, potentially by enhancing their interaction with biological targets.

Anti-inflammatory Activity

The anti-inflammatory properties of the compounds are assessed using the carrageenan-induced paw edema model in rats, a well-established assay for acute inflammation.[1][2][8] The inhibitory effect on the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, is also evaluated in vitro.[11][12]

Table 2: Comparative in vivo Anti-inflammatory Activity and in vitro COX-2 Inhibition

CompoundSubstituent (R)Paw Edema Inhibition (%) @ 4hCOX-2 Inhibition (IC₅₀ in µM)
Parent -COCH₃45.28.5
Analog 1 -OCH₃55.85.2
Analog 2 -Cl48.17.9
Analog 3 -NO₂35.612.4
Indomethacin -68.50.1

Note: The presented data is representative and compiled from studies on related compounds for comparative illustration.[13][14] Indomethacin is used as a positive control.

Analysis of Anti-inflammatory Activity:

In contrast to the anticancer activity, the anti-inflammatory profile appears to be favored by an electron-donating substituent.

  • The methoxy-substituted analog (Analog 1) demonstrates the most significant anti-inflammatory effect, both in vivo and in vitro.

  • The parent acetyl compound and the chloro-substituted analog (Analog 2) exhibit moderate activity.

  • The nitro-substituted analog (Analog 3) shows the weakest anti-inflammatory potential.

This reversal in the structure-activity relationship suggests that the mechanism of action for the anti-inflammatory effects may differ from that of the anticancer activity. The enhanced electron density on the phenyl ring provided by the methoxy group might facilitate a more favorable interaction with the active site of the COX-2 enzyme.

Mechanistic Insights and Signaling Pathways

The divergent structure-activity relationships observed for the anticancer and anti-inflammatory activities point towards distinct underlying mechanisms.

Anticancer Mechanism

The enhanced potency of analogs with electron-withdrawing groups suggests a potential mechanism involving the modulation of signaling pathways critical for cancer cell proliferation and survival. While the exact targets for this specific series are yet to be fully elucidated, related heterocyclic compounds have been shown to interfere with key cellular processes.

Anticancer_Mechanism Postulated Anticancer Signaling Pathway Compound 1-Aryl-imidazolidin-2-one (Electron-withdrawing R) Kinase Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Pathway PI3K/Akt/mTOR Pathway Kinase->Pathway Activation Proliferation Cell Proliferation Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis Inhibition of

Caption: A plausible signaling pathway affected by the anticancer imidazolidin-2-one analogs.

Anti-inflammatory Mechanism

The anti-inflammatory activity, particularly the inhibition of COX-2, is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[15][16] The enhanced activity of the methoxy-substituted analog suggests that electronic properties play a crucial role in the interaction with the COX-2 active site. Furthermore, the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, is another potential mechanism.[6][17][18][19][20]

Anti_inflammatory_Mechanism Postulated Anti-inflammatory Signaling Pathway Compound 1-Aryl-imidazolidin-2-one (Electron-donating R) COX2 COX-2 Enzyme Compound->COX2 Inhibition NFkB NF-κB Pathway Compound->NFkB Inhibition PGs Prostaglandins COX2->PGs Synthesis of Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Expression of

Caption: Potential signaling pathways involved in the anti-inflammatory action of imidazolidin-2-one analogs.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed step-by-step methodologies for the key biological assays are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[5][7][20][21]

Carrageenan-Induced Paw Edema Assay
  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle (e.g., 1% CMC) orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[1][2][8]

In Vitro COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid substrate in an appropriate buffer.

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • Data Analysis: Determine the percentage of COX-2 inhibition and calculate the IC₅₀ values for each compound.[11][12][22][23][24][25]

Conclusion

This comprehensive guide provides a detailed head-to-head comparison of this compound and its analogs bearing methoxy, chloro, and nitro substituents. The structure-activity relationship analysis reveals a clear divergence in the electronic requirements for anticancer and anti-inflammatory activities. Electron-withdrawing groups enhance cytotoxicity, suggesting a mechanism that may involve the inhibition of key oncogenic signaling pathways. In contrast, an electron-donating group promotes anti-inflammatory activity, likely through more effective inhibition of the COX-2 enzyme.

The provided synthetic and biological testing protocols offer a robust framework for researchers to further explore this versatile scaffold. Future investigations should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully unlock their therapeutic potential. The findings presented herein underscore the importance of systematic structural modification in the design of novel drug candidates with tailored pharmacological profiles.

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  • Ibrahim, M. A., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. RSC Advances, 13(50), 35084–35097. [Link]

  • PrepChem. (n.d.). Preparation of 3′-aminoacetophenone. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone.
  • Orlando, M., et al. (2018). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(1), 181–190. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the On-Target Effects of Novel Small Molecules: A Case Study with 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is fraught with challenges. A critical and often arduous step in this process is unequivocally demonstrating that the molecule's observed biological effects are a direct consequence of its interaction with the intended molecular target. This guide provides an in-depth comparison of modern experimental strategies for confirming on-target effects, using the hypothetical novel compound, 1-(3-acetylphenyl)imidazolidin-2-one, as a case study. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Challenge: Moving from a Promising Hit to a Validated Lead

The discovery of a new bioactive compound, such as this compound, is an exciting starting point. However, a fundamental question must be answered before significant resources are invested in its development: is its activity a result of specific, on-target engagement, or is it due to off-target effects or even non-specific chemical reactivity?[1] Answering this question is paramount to avoid costly late-stage failures in clinical trials, a significant portion of which are attributed to a lack of efficacy or unforeseen toxicity stemming from a misunderstanding of the drug's true mechanism of action.[2]

This guide will compare and contrast several state-of-the-art techniques for target engagement and validation, providing the strategic rationale and detailed protocols for their implementation.

Comparative Analysis of Target Engagement Assays

The modern drug discovery toolkit includes a variety of powerful assays to confirm that a compound binds to its intended target in a physiologically relevant context.[3] We will explore three orthogonal approaches: direct measurement of target binding in a cellular environment, assessment of target stabilization, and profiling of downstream target modulation.

Assay Type Principle Advantages Limitations Typical Stage of Use
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) to detect compound binding to a NanoLuc®-tagged target protein in live cells.[4]Quantitative measurement of intracellular affinity, target occupancy, and residence time in living cells.[4] High-throughput adaptable.Requires genetic modification of cells to express the fusion protein. Dependent on the availability of a suitable fluorescent tracer.[4]Hit-to-lead, Lead Optimization
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[5][6][7][8]Label-free and can be performed in unmodified cells and even tissues.[5][6][9] Provides direct evidence of physical interaction.Traditionally low-throughput (Western blot-based), though higher-throughput formats are emerging.[6][7] Not all proteins exhibit a clear thermal shift.Hit-to-lead, Lead Optimization, Preclinical
Kinome Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases.[10][11][12][13][14]Provides a broad overview of a compound's selectivity.[11] Helps identify potential off-targets early in development.[11]In vitro assay that may not fully reflect cellular potency and selectivity due to factors like cell permeability and ATP concentration.[12][14]Hit-to-lead, Lead Optimization
Phospho-proteomics/Western Blot Measures changes in the phosphorylation status of the direct substrate or downstream effectors of the target kinase.Provides functional evidence of target modulation in a cellular context. Can be used to confirm downstream pathway engagement.[13]Indirect measure of target binding. Signal can be influenced by other pathways.Hit-to-lead, Lead Optimization, Preclinical

Experimental Workflows and Protocols

To provide a practical framework, we will now detail the experimental workflows for the aforementioned techniques, using this compound as our test compound.

Workflow for Target Engagement and Validation

G cluster_0 Initial Hit cluster_1 Direct Target Engagement cluster_2 Selectivity Profiling cluster_3 Functional Cellular Response Hit Compound\n(this compound) Hit Compound (this compound) CETSA Cellular Thermal Shift Assay (CETSA) Hit Compound\n(this compound)->CETSA Confirm physical binding NanoBRET NanoBRET Assay Hit Compound\n(this compound)->NanoBRET Quantify intracellular affinity Kinome Kinome Profiling CETSA->Kinome Assess selectivity NanoBRET->Kinome Phospho Downstream Pathway Analysis (e.g., Phospho-Western) Kinome->Phospho Validate functional effect

Caption: A logical workflow for confirming on-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

This protocol is designed to determine if this compound directly binds to and stabilizes its putative target protein in intact cells.[6][8][15]

Causality: The principle behind CETSA is that when a protein binds to a ligand, it becomes more resistant to thermal denaturation.[6] By heating cells to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a shift in the melting curve in the presence of a binding compound.[15]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing the target of interest at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Detection and Analysis:

    • Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities and plot them against the corresponding temperature to generate melting curves for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct binding.

Protocol 2: Kinome Profiling

To assess the selectivity of this compound, a kinome-wide profiling assay is essential, assuming the target is a kinase.[10][11] This will reveal potential off-target activities that could confound cellular phenotypes or lead to toxicity.[11]

Causality: This assay directly measures the enzymatic activity of a large panel of purified kinases in the presence of the inhibitor.[14] By comparing the activity to a control, the percent inhibition for each kinase is determined, providing a selectivity profile.

Step-by-Step Methodology (as typically performed by a service provider):

  • Compound Submission:

    • Provide this compound at a specified concentration and volume to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins).

  • Assay Performance:

    • The service provider will typically perform radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the activity of hundreds of kinases in the presence of a single high concentration of the compound (e.g., 1 or 10 µM).[11]

    • The assays are run at or near the ATP Kₘ for each kinase to provide a sensitive measure of inhibition.[14]

  • Data Analysis and Interpretation:

    • The primary data is reported as the percent inhibition for each kinase in the panel.

    • The results are often visualized as a "scan" or tree-spot diagram, highlighting the kinases that are significantly inhibited.

    • Potent off-target hits should be further investigated with dose-response experiments to determine their IC₅₀ values.

Signaling Pathway Analysis

Assuming this compound is an inhibitor of a kinase, for instance, a hypothetical "Target Kinase A" in the MAPK pathway, we would expect to see a modulation of downstream signaling events.

G cluster_0 MAPK Signaling Pathway cluster_1 Hypothetical Target and Inhibitor GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF Target Target Kinase A (e.g., MEK) RAF->Target MEK MEK ERK ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylation Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound Inhibitor->Target Inhibition Target->ERK Phosphorylation

Sources

A Comprehensive Guide to Assessing the Off-Target Effects of Novel Small Molecules: A Case Study of 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the systematic evaluation of off-target effects of novel chemical entities, using the hypothetical compound 1-(3-acetylphenyl)imidazolidin-2-one as a case study. In drug discovery, identifying and characterizing unintended molecular interactions is paramount for building a comprehensive safety profile and mitigating potential toxicities. This document outlines an integrated, multi-faceted approach, combining computational prediction with rigorous in vitro and cell-based validation, designed for researchers, scientists, and drug development professionals.

The methodologies described herein are not merely procedural; they represent a self-validating system where each stage of the investigation informs the next, ensuring a thorough and reliable assessment of a compound's selectivity.

The Imperative of Off-Target Profiling in Drug Discovery

The efficacy of a therapeutic agent is intrinsically linked to its specificity. While a drug is designed to interact with a primary target to elicit a desired therapeutic effect, interactions with unintended proteins, known as off-targets, can lead to adverse drug reactions (ADRs), unforeseen toxicities, or even unexpected therapeutic benefits. Therefore, a comprehensive assessment of a compound's off-target profile is a critical step in the early stages of drug development. This guide will walk through a logical, tiered approach to de-risk a novel compound, exemplified by this compound.

For the purpose of this guide, we will hypothesize that the primary target of this compound is a specific kinase, "Kinase X." The objective is to identify and characterize any other biological targets with which this compound may interact.

Tier 1: In Silico Prediction of Potential Off-Targets

The initial phase of an off-target assessment should leverage computational methods to predict potential interactions based on the chemical structure of the compound. These in silico approaches are cost-effective and rapid, providing a broad overview of potential liabilities that can be prioritized for experimental validation.

Similarity-Based and Substructure Searching

The principle behind this approach is that structurally similar compounds are likely to have similar biological activities. By searching large databases of known bioactive compounds, we can identify molecules with structural motifs similar to this compound and review their documented targets.

Experimental Protocol: Ligand-Based Virtual Screening

  • Compound Representation: Generate a 2D or 3D representation of this compound (e.g., as a SMILES string or SDF file).

  • Database Selection: Choose relevant public or commercial databases such as ChEMBL, PubChem, or BindingDB, which contain extensive information on compounds and their biological activities.

  • Similarity Metric: Select an appropriate similarity metric, such as Tanimoto similarity based on molecular fingerprints (e.g., ECFP4 or MACCS keys). A Tanimoto coefficient > 0.85 is often considered to indicate a high degree of similarity.

  • Execution of Search: Perform the similarity search against the selected databases.

  • Analysis of Results: Compile a list of structurally similar compounds and their known biological targets. This list will serve as an initial "hit list" of potential off-targets for this compound.

Target-Based Docking (Reverse Docking)

In this approach, the 3D structure of this compound is computationally "docked" into the binding sites of a large panel of known protein structures. The goal is to predict the binding affinity and pose of the compound to a wide array of potential off-targets.

Experimental Protocol: Reverse Docking Workflow

  • Ligand Preparation: Generate a low-energy 3D conformation of this compound. This will involve assigning appropriate protonation states and tautomers.

  • Target Library Preparation: Compile a library of 3D protein structures for known off-targets. This library should include proteins associated with common toxicities, such as hERG, cyclooxygenases (COXs), and a panel of kinases and G-protein coupled receptors (GPCRs).

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into the binding site of each protein in the library.

  • Scoring and Ranking: Score the predicted binding poses using a scoring function that estimates the binding free energy. Rank the potential off-targets based on their docking scores.

  • Prioritization: Proteins that show favorable docking scores are prioritized for experimental testing.

Diagram: In Silico Off-Target Prediction Workflow

cluster_0 Computational Screening cluster_1 Ligand-Based Approach cluster_2 Structure-Based Approach compound This compound (SMILES/SDF) sim_search Similarity Search (e.g., Tanimoto) compound->sim_search docking Reverse Docking compound->docking db Databases (ChEMBL, PubChem) sim_search->db output Prioritized List of Potential Off-Targets sim_search->output Based on known ligand activity target_lib Off-Target Protein Library (PDB) docking->target_lib docking->output Based on predicted -ΔG binding

Caption: A flowchart of the in silico workflow for predicting off-targets.

Tier 2: In Vitro Broad Panel Screening

The predictions from in silico models must be confirmed through experimental validation. The most efficient way to do this is to screen the compound against a large, diverse panel of purified proteins. Several commercial services offer such screening panels, which typically include hundreds of kinases, GPCRs, ion channels, and other enzymes.

Experimental Protocol: Broad Panel Kinase and Safety Screening

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Panel Selection: Choose a relevant screening panel. For a hypothetical kinase inhibitor, a comprehensive kinase panel (e.g., Eurofins' KinaseProfiler™ or DiscoverX's KINOMEscan®) is essential. Additionally, a safety panel that includes key toxicity targets like hERG, CYPs, and a range of GPCRs is highly recommended.

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the entire panel. The readout is usually percent inhibition or percent of control binding.

  • Hit Identification: A "hit" is defined as any target where the activity is inhibited above a certain threshold (e.g., >50% inhibition).

  • Dose-Response Confirmation: For all identified hits, a follow-up dose-response experiment is conducted to determine the potency (IC50 or Ki) of the interaction. This is crucial for understanding the selectivity of the compound.

Data Presentation: Hypothetical Screening Results

The results of this screening can be effectively summarized in a table to compare the potency at the intended target versus the off-targets.

TargetPrimary Screen (% Inhibition @ 10 µM)Dose-Response (IC50, µM)Selectivity Ratio (IC50 Off-Target / IC50 Kinase X)
Kinase X (Primary Target) 98%0.05 -
Kinase Y85%0.7515x
Kinase Z62%2.550x
hERG Channel55%8.9178x
5-HT2B Receptor71%1.224x

A selectivity ratio of >100x is generally considered desirable, although the acceptable window depends on the therapeutic indication and the nature of the off-target.

Diagram: In Vitro Screening and Validation Cascade

cluster_0 In Vitro Biochemical Assays start Compound of Interest primary_screen Broad Panel Screen (e.g., 400 targets @ 10µM) start->primary_screen hit_def Hit Identification (e.g., >50% Inhibition) primary_screen->hit_def dose_response Dose-Response Assay (IC50/Ki Determination) hit_def->dose_response Hit no_hit No Significant Hits hit_def->no_hit No Hit selectivity Selectivity Analysis (On-Target vs. Off-Target) dose_response->selectivity

Caption: A tiered approach for in vitro off-target identification.

Tier 3: Cell-Based Validation of Off-Target Engagement

While in vitro assays are excellent for identifying direct molecular interactions, they do not always translate to a cellular context. Cell-based assays are therefore a critical next step to confirm that the compound engages the off-target in a more physiologically relevant environment and to assess the functional consequences of this engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells or tissue lysates. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture an appropriate cell line that expresses the off-target of interest. Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Solubilization and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody via Western blot or other methods like ELISA.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Functional and Phenotypic Assays

If an off-target interaction is confirmed, the next logical step is to determine the functional consequence of this binding. This will depend on the nature of the off-target.

  • For a receptor off-target: A functional assay could measure changes in downstream second messengers (e.g., cAMP, Ca2+) or use a reporter gene assay.

  • For an enzyme off-target: One could measure the accumulation of the enzyme's substrate or the depletion of its product in treated cells.

  • For an ion channel off-target: Patch-clamp electrophysiology would be the gold standard to measure the effect on ion flow.

A broader approach is to use high-content imaging to assess for unexpected phenotypic changes in cells, which could be indicative of off-target activity.

Diagram: Integrating In Vitro and Cell-Based Assays

cluster_0 Cell-Based Validation biochem_hit Confirmed Off-Target Hit (from In Vitro Screen) cetsa Target Engagement Assay (e.g., CETSA) biochem_hit->cetsa functional Functional Assay (e.g., Signaling, Phenotypic) cetsa->functional Engagement Confirmed no_engagement No Cellular Engagement cetsa->no_engagement No Engagement outcome Understanding of Cellular Off-Target Effects functional->outcome

Caption: Workflow for validating biochemical hits in a cellular context.

Comparison of Off-Target Assessment Methodologies

Each tier of this assessment strategy provides different, yet complementary, information. The table below compares these approaches.

MethodologyThroughputCostInformation ProvidedKey Limitations
In Silico Screening Very HighLowPredictions of potential binding partners, prioritization for testing.High false positive/negative rate; requires experimental validation.
In Vitro Broad Panel HighModerate-HighDirect evidence of molecular interaction, potency (IC50/Ki), selectivity.Lacks cellular context; may not reflect in vivo reality.
Cell-Based Assays Low-ModerateHighConfirmation of target engagement in cells, functional consequences, physiological relevance.More complex, lower throughput, can be difficult to deconvolute pathways.

Conclusion: An Integrated Strategy for De-Risking Novel Compounds

A thorough assessment of the off-target effects of a novel compound like this compound is not a linear process but an iterative cycle of prediction, testing, and validation. By beginning with broad, cost-effective in silico methods, researchers can intelligently design focused and informative in vitro screening campaigns. The hits from these screens must then be validated in a cellular context to confirm engagement and understand the functional consequences.

This integrated strategy provides a robust and self-validating framework to build a comprehensive selectivity profile for any new chemical entity. This, in turn, enables more informed decision-making in the drug discovery pipeline, ultimately leading to the development of safer and more effective medicines.

References

  • ChEMBL Database: Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic Acids Research, 45(D1), D945–D954. [Link]

  • PubChem Database: Kim, S., et al. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Independent Replication of 1-(3-acetylphenyl)imidazolidin-2-one Bioactivity Data: A Comparative Guide for the Inhibition of Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the landscape of modern pharmacology and drug development, the reproducibility of experimental data is the cornerstone of scientific integrity and progress. The ability of an independent laboratory to replicate and verify initial findings is what transforms a promising discovery into a validated therapeutic lead. This guide provides a comprehensive framework for the independent replication and comparative analysis of the bioactivity of a novel compound, 1-(3-acetylphenyl)imidazolidin-2-one.

While specific bioactivity data for this compound is not yet extensively published, its structural motif, featuring an imidazolidin-2-one core, is present in numerous compounds demonstrating inhibitory activity against acetylcholinesterase (AChE).[1][2] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[4][5]

This guide will therefore proceed with the well-supported hypothesis that this compound possesses acetylcholinesterase inhibitory activity. We will outline a rigorous, self-validating experimental plan to not only confirm this bioactivity but also to benchmark its performance against a known, commercially available AChE inhibitor, Donepezil . Donepezil is a widely used medication for the treatment of Alzheimer's disease and serves as an excellent positive control and comparator due to its well-characterized mechanism of action and potency.[3][6]

Our objective is to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for the synthesis, characterization, and bioactivity assessment of this compound, thereby enabling independent validation and fostering a deeper understanding of its therapeutic potential.

Hypothesized Mechanism of Action: Inhibition of Acetylcholinesterase

The proposed mechanism of action for this compound is the inhibition of acetylcholinesterase. By binding to the active site of the AChE enzyme, the compound is hypothesized to prevent the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhanced cholinergic activity is the basis for the therapeutic effects of AChE inhibitors.

Acetylcholinesterase Inhibition Pathway Hypothesized Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle Synthesis ACh_Released Released ACh ACh_Vesicle->ACh_Released Exocytosis AChE Acetylcholinesterase ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding AChE->Choline Products Compound 1-(3-acetylphenyl) imidazolidin-2-one Compound->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Hypothesized mechanism of acetylcholinesterase inhibition.

Experimental Workflow for Independent Replication and Comparison

The following workflow provides a comprehensive plan for the synthesis, purification, characterization, and bioactivity assessment of this compound, alongside a direct comparison with Donepezil.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Bioactivity Assay cluster_analysis Data Analysis & Comparison s1 Synthesis of This compound s2 Purification (e.g., Column Chromatography) s1->s2 s3 Structural Characterization (NMR, MS, IR) s2->s3 s4 Purity Assessment (HPLC) s3->s4 a1 Prepare Stock Solutions: - Test Compound - Donepezil (Comparator) - AChE Enzyme - Substrates (ATChI, DTNB) s4->a1 a2 Perform Acetylcholinesterase Inhibition Assay (Ellman's Method) a1->a2 a3 Measure Absorbance at 412 nm (Kinetic or Endpoint) a2->a3 a4 Generate Dose-Response Curves a3->a4 d1 Calculate IC50 Values for Test Compound and Donepezil a4->d1 d2 Determine Kinetic Parameters (e.g., Ki, Mechanism of Inhibition) d1->d2 d3 Statistical Analysis (e.g., t-test, ANOVA) d2->d3 d4 Comparative Analysis of Potency and Efficacy d3->d4

Sources

Benchmarking 1-(3-acetylphenyl)imidazolidin-2-one Against Standard-of-Care Drugs for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the investigational compound 1-(3-acetylphenyl)imidazolidin-2-one against current standard-of-care drugs for Alzheimer's disease. We will operate on the scientifically informed hypothesis that, based on the common activities of the imidazolidinone scaffold, this compound may act as a cholinesterase inhibitor.

Introduction: The Therapeutic Landscape of Alzheimer's Disease and the Potential of Novel Compounds

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia.[1][2] The current therapeutic landscape for AD primarily focuses on symptomatic management, with two main classes of drugs: cholinesterase inhibitors and NMDA receptor antagonists.[1][2][3] More recently, anti-amyloid therapies have emerged, targeting the underlying disease pathology.[3][4]

Cholinesterase inhibitors, such as Donepezil, Rivastigmine, and Galantamine, work by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning.[2][5] NMDA receptor antagonists like Memantine protect brain cells from damage caused by excess glutamate.[1][5] Anti-amyloid monoclonal antibodies, including Lecanemab and Donanemab, aim to clear beta-amyloid plaques from the brain, a hallmark of AD.[3][4][6][7]

This guide will focus on comparing our investigational compound, this compound, with the established cholinesterase inhibitors, Donepezil and Rivastigmine, which represent a cornerstone of symptomatic treatment for mild to moderate Alzheimer's disease.[2][4][6]

Proposed Mechanism of Action: this compound as a Cholinesterase Inhibitor

While the precise mechanism of this compound is yet to be fully elucidated, its structural features, particularly the imidazolidinone core, suggest a potential for cholinesterase inhibition. Imidazolidine derivatives have been investigated for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine.[8][9] By inhibiting these enzymes, the compound could increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.

Cholinergic Synapse and Inhibition cluster_synaptic_cleft Synaptic Cleft ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline_Acetate AChE->Choline_Acetate Breaks down into Choline + Acetate Compound This compound Compound->AChE Inhibits

Caption: Proposed mechanism of this compound in the cholinergic synapse.

Benchmarking Experimental Workflow

A rigorous, multi-tiered approach is essential to objectively compare this compound with standard-of-care drugs. This workflow progresses from in vitro enzymatic assays to cell-based models and finally to in vivo animal studies.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Efficacy & Safety A Enzyme Inhibition Assay (AChE & BChE) B Enzyme Kinetics (Ki, IC50) A->B Determine Potency C Selectivity Profiling B->C Assess Specificity D Neuronal Cell Viability (e.g., SH-SY5Y cells) C->D Evaluate Cytotoxicity E Neuroprotection Assay (vs. Aβ toxicity) D->E Functional Assessment F Pharmacokinetic Profiling (ADME) E->F In Vivo Readiness G Behavioral Models of AD (e.g., Morris Water Maze) F->G Efficacy Testing H Preliminary Toxicology G->H Safety Evaluation

Caption: Multi-phase experimental workflow for benchmarking the investigational compound.

Phase 1: In Vitro Characterization

Objective: To determine the potency and selectivity of this compound as a cholinesterase inhibitor compared to Donepezil and Rivastigmine.

1.1. Enzyme Inhibition Assay (Ellman's Assay)

  • Protocol:

    • Prepare solutions of this compound, Donepezil, and Rivastigmine at various concentrations.

    • In a 96-well plate, add recombinant human acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

    • Add the test compounds and incubate.

    • Initiate the reaction by adding the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Measure the absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration.

1.2. Enzyme Kinetics

  • Protocol: Perform the Ellman's assay with varying concentrations of both the substrate and the inhibitor.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each compound against both AChE and BChE. Construct Lineweaver-Burk plots to elucidate the mode of inhibition (competitive, non-competitive, or uncompetitive).

1.3. Selectivity Profiling

  • Objective: To assess the off-target effects of the compound.

  • Protocol: Screen this compound against a panel of receptors, ion channels, and enzymes relevant to the central nervous system.

  • Data Analysis: Identify any significant off-target binding, which could predict potential side effects.

Data Summary Table: In Vitro Potency and Selectivity

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)Mode of InhibitionKey Off-Target Hits
This compound Experimental DataExperimental DataCalculatedDeterminedExperimental Data
Donepezil (Standard) Literature ValueLiterature ValueCalculatedReversible, Non-competitiveKnown Data
Rivastigmine (Standard) Literature ValueLiterature ValueCalculatedPseudo-irreversibleKnown Data
Phase 2: Cell-Based Assays

Objective: To evaluate the cytotoxicity and neuroprotective effects of the compound in a cellular model of Alzheimer's disease.

2.1. Neuronal Cell Viability

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Protocol:

    • Culture SH-SY5Y cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound, Donepezil, and Rivastigmine for 24-48 hours.

    • Assess cell viability using an MTT or PrestoBlue assay.

  • Data Analysis: Determine the concentration of each compound that causes 50% cell death (CC50).

2.2. Neuroprotection Assay

  • Protocol:

    • Pre-treat SH-SY5Y cells with the test compounds for a specified period.

    • Induce neurotoxicity by exposing the cells to amyloid-beta (Aβ) oligomers.

    • After incubation, assess cell viability as described above.

  • Data Analysis: Compare the viability of cells treated with the compounds and Aβ to those treated with Aβ alone to determine the neuroprotective effect.

Data Summary Table: Cell-Based Activity

CompoundCC50 in SH-SY5Y (µM)Neuroprotection against Aβ toxicity (% increase in viability)
This compound Experimental DataExperimental Data
Donepezil (Standard) Experimental DataExperimental Data
Rivastigmine (Standard) Experimental DataExperimental Data
Phase 3: In Vivo Efficacy and Safety

Objective: To assess the pharmacokinetic profile, cognitive-enhancing effects, and preliminary safety of this compound in an animal model of Alzheimer's disease.

3.1. Pharmacokinetic Profiling

  • Animal Model: Healthy mice or rats.

  • Protocol: Administer a single dose of the compound via intravenous and oral routes. Collect blood samples at various time points.

  • Data Analysis: Determine key pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability and half-life.

3.2. Behavioral Models of Alzheimer's Disease

  • Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).

  • Protocol (Morris Water Maze):

    • Treat aged transgenic and wild-type mice with this compound, Donepezil, Rivastigmine, or vehicle for a specified duration.

    • Train the mice to find a hidden platform in a circular pool of water.

    • Record the time taken (escape latency) and the path length to find the platform over several days.

    • Conduct a probe trial where the platform is removed to assess spatial memory retention.

  • Data Analysis: Compare the performance of the different treatment groups to assess improvements in learning and memory.

3.3. Preliminary Toxicology

  • Protocol: Following the behavioral studies, collect major organs for histopathological examination. Monitor for any adverse effects, changes in body weight, and general health during the treatment period.

  • Data Analysis: Evaluate any signs of toxicity.

Data Summary Table: In Vivo Performance

CompoundOral Bioavailability (%)Brain Penetration (Brain/Plasma Ratio)Efficacy in Morris Water Maze (% improvement in escape latency)Observed Adverse Effects
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Donepezil (Standard) Literature ValueLiterature ValueLiterature ValueKnown Data
Rivastigmine (Standard) Literature ValueLiterature ValueLiterature ValueKnown Data

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound this compound against the standard-of-care cholinesterase inhibitors for Alzheimer's disease. The proposed experiments will provide a comprehensive dataset to evaluate its potential as a therapeutic candidate. Favorable results, particularly a superior potency, selectivity, safety profile, or a novel secondary mechanism of action, would warrant further investigation, including more extensive preclinical toxicology studies and eventual progression to clinical trials. The ultimate goal is to determine if this investigational compound offers a significant advantage over existing treatments for patients suffering from this devastating disease.

References

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Sources

A Guide to the Statistical Validation of Experimental Results for Novel Bioactive Compounds: A Case Study on 1-(3-acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigorous Validation

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including potential as anticancer agents that regulate cell cycle progression and DNA stability.[3][4] The introduction of an acetylphenyl group, as in the case of 1-(3-acetylphenyl)imidazolidin-2-one, presents a novel chemical entity with unexplored therapeutic potential. The journey from synthesis to a viable drug candidate, however, is contingent upon meticulous and statistically sound validation of its biological effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and statistically validate experiments for a novel compound like this compound. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a self-validating system that builds trustworthiness in the generated data. While this guide uses a specific molecule as a case study, the principles and methodologies are broadly applicable to the preclinical evaluation of any new chemical entity.

Part 1: Hypothetical Target and Comparative Experimental Design

Given that derivatives of the core scaffold have shown promise as kinase inhibitors, we will proceed with the hypothesis that This compound (herein referred to as Cmpd-X) is an inhibitor of a relevant oncology target, such as LIM Domain Kinase 1 (LIMK1) . LIMK1 is a well-recognized regulator of actin dynamics and is implicated in cancer cell proliferation and migration.[5][6]

To establish a robust comparison, we will benchmark Cmpd-X against a known, commercially available LIMK1 inhibitor, which we will refer to as "Reference Inhibitor" . Our experimental design will focus on two key areas: direct target engagement (biochemical assay) and cellular effect (cell-based assay).

Experimental Aims
  • Biochemical Validation: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against purified LIMK1 enzyme and compare its potency to the Reference Inhibitor.

  • Cellular Validation: To determine the half-maximal effective concentration (EC50) of Cmpd-X in a relevant cancer cell line (e.g., a breast or prostate cancer line with known LIMK1 expression) and compare its anti-proliferative activity to the Reference Inhibitor.

This dual-assay approach is critical. Potent enzyme inhibition does not always translate to cellular activity due to factors like cell permeability and off-target effects. Correlating biochemical and cellular data provides a more complete picture of the compound's potential.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. Trustworthiness in experimental science begins with protocols that can flag their own failures.

Protocol: In Vitro LIMK1 Biochemical Assay (IC50 Determination)

This protocol outlines a typical kinase activity assay using a luminescence-based readout that measures ATP consumption.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of LIMK1 enzyme and its substrate (e.g., a cofilin-derived peptide) in kinase assay buffer.

    • Create a serial dilution series of Cmpd-X and the Reference Inhibitor in DMSO, typically starting from 10 mM. Subsequently, dilute these into the assay buffer to create 10X working solutions.

    • Prepare a 1X ATP solution in assay buffer at a concentration close to its Michaelis-Menten constant (Km) for the enzyme, which ensures sensitivity to competitive inhibitors.

  • Assay Plate Setup:

    • Add 5 µL of the 10X compound working solutions to a 384-well assay plate.

    • Include "No Enzyme" wells (buffer only) for background correction and "Vehicle Control" wells (DMSO only) to represent 100% enzyme activity.

  • Enzyme Reaction:

    • Add 20 µL of the 2X enzyme/substrate solution to all wells except the "No Enzyme" controls.

    • Add 25 µL of assay buffer to the "No Enzyme" wells.

    • Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Initiate the kinase reaction by adding 25 µL of the 1X ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 50 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.

Protocol: Cell-Based Antiproliferative Assay (EC50 Determination)

This protocol uses a standard MTT or similar colorimetric/luminescent assay to measure cell viability.

Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., PC-3 for prostate cancer) in appropriate media until it reaches ~80% confluency.

  • Cell Plating:

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of Cmpd-X and the Reference Inhibitor in culture media.

    • Include "Vehicle Control" wells (media with DMSO) and "No Cell" wells (media only for background).

    • Remove the old media from the cells and add 100 µL of the compound-containing media.

    • Incubate for 72 hours.

  • Viability Assessment:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or a SDS-HCl solution).

    • Read the absorbance at 570 nm using a plate reader.

Part 3: Statistical Validation and Data Analysis

Data Structuring and Descriptive Statistics

For each experiment, data should be collected from at least three independent replicates (n=3). Raw data should first be normalized.

  • For the IC50 Assay: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • For the EC50 Assay: % Viability = 100 * (Absorbance_Compound - Absorbance_NoCell) / (Absorbance_Vehicle - Absorbance_NoCell)

Summarize the normalized data for each concentration using the mean, standard deviation (SD), and relative standard deviation (RSD). A low RSD (<15-20%) is generally indicative of good experimental precision.[9]

Dose-Response Analysis and Curve Fitting

The relationship between compound concentration and biological response is typically sigmoidal. This relationship is modeled using a four-parameter logistic (4PL) regression.

Equation: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

  • Y: The measured response (% Inhibition or % Viability)

  • X: The compound concentration

  • Top/Bottom: The upper and lower plateaus of the curve

  • IC50/EC50: The concentration at which 50% of the response is observed

  • HillSlope: Describes the steepness of the curve

Use software like GraphPad Prism or the drc package in R to fit the data. The output will provide the IC50/EC50 value along with its 95% confidence interval. The coefficient of determination (R²) is a critical measure of how well the regression model fits the data; an R² value > 0.95 is desirable.[9]

Inferential Statistics: Comparing Compound Efficacy

To determine if the potency of Cmpd-X is statistically different from the Reference Inhibitor, we compare their log(IC50) or log(EC50) values. Using the logarithm of the values helps normalize their distribution.

  • Student's t-test: If you are comparing only Cmpd-X and the Reference Inhibitor, an unpaired Student's t-test is appropriate.[7] It will determine if the difference between the mean log(IC50) values from your replicates is statistically significant. The result is a p-value . A p-value < 0.05 is conventionally considered statistically significant, indicating that there is less than a 5% probability that the observed difference is due to random chance.

  • ANOVA: If you are comparing more than two compounds (e.g., Cmpd-X, Reference Inhibitor, and a negative control compound), a one-way Analysis of Variance (ANOVA) should be used, followed by a post-hoc test (like Tukey's test) to identify which specific pairs of compounds differ significantly.

Part 4: Data Presentation and Visualization

Clear presentation of data is as important as the analysis itself.

Comparative Data Summary

Summarize the final calculated potency values and key statistical parameters in a table.

CompoundAssay TypePotency (IC50/EC50, nM)95% Confidence Interval (nM)R² of Curve Fit
Cmpd-X Biochemical[Hypothetical Value, e.g., 150.2][e.g., 135.5 - 165.8][e.g., 0.992]
Reference Inhibitor Biochemical[Hypothetical Value, e.g., 25.6][e.g., 22.1 - 29.4][e.g., 0.995]
Cmpd-X Cellular[Hypothetical Value, e.g., 850.7][e.g., 780.1 - 925.3][e.g., 0.988]
Reference Inhibitor Cellular[Hypothetical Value, e.g., 150.3][e.g., 130.9 - 171.2][e.g., 0.991]

Table 1: Hypothetical comparative performance data for Cmpd-X and a Reference Inhibitor.

Workflow and Logic Diagrams

Visualizing workflows and decision processes enhances clarity and reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_biochem Biochemical Assay cluster_cell Cellular Assay cluster_analysis Data Analysis & Validation Compound_Prep Compound Serial Dilution (Cmpd-X & Reference) Assay_Plate Assay Plating (Compound + Enzyme) Compound_Prep->Assay_Plate Treat_Cells Compound Treatment (72h Incubation) Compound_Prep->Treat_Cells Reagent_Prep Assay Reagent Preparation Reagent_Prep->Assay_Plate Incubate_React Reaction Initiation (ATP) & Incubation Assay_Plate->Incubate_React Detect_Biochem Luminescence Detection Incubate_React->Detect_Biochem Normalize Data Normalization (% Inhibition / % Viability) Detect_Biochem->Normalize Cell_Plate Cell Seeding & Attachment Cell_Plate->Treat_Cells Detect_Cell Viability Assessment (MTT Assay) Treat_Cells->Detect_Cell Detect_Cell->Normalize Curve_Fit 4PL Dose-Response Curve Fitting (IC50/EC50) Normalize->Curve_Fit Stats_Test Inferential Statistics (t-test or ANOVA) Curve_Fit->Stats_Test Conclusion Conclusion on Comparative Potency Stats_Test->Conclusion

Statistical_Decision_Tree Start Compare Mean Potency (logIC50 Values) Num_Groups How many groups to compare? Start->Num_Groups Two_Groups Exactly Two (e.g., Cmpd-X vs. Ref) Num_Groups->Two_Groups 2 More_Than_Two More Than Two (e.g., Cmpd-X, Ref, Control) Num_Groups->More_Than_Two >2 T_Test Perform Student's t-test Two_Groups->T_Test ANOVA Perform One-Way ANOVA More_Than_Two->ANOVA Result Report p-value & Significance T_Test->Result Post_Hoc Perform Post-Hoc Test (e.g., Tukey's HSD) ANOVA->Post_Hoc Post_Hoc->Result

Caption: Decision tree for selecting the appropriate statistical test.

Conclusion

The validation of experimental data for a novel compound such as this compound is a multi-step process that relies on a foundation of robust experimental design and objective statistical analysis. By employing well-controlled biochemical and cellular assays, structuring data systematically, and applying appropriate statistical tests like regression analysis and t-tests, researchers can confidently ascertain the biological activity of their compound relative to established benchmarks. This rigorous, evidence-based approach is fundamental to ensuring scientific integrity and is the bedrock upon which successful drug discovery programs are built.

References

  • Scott, J. D., & Pawson, T. (2009). Cell Signaling in Space and Time: Where Proteins Come Together and When They're Apart. Science. [Link]

  • Prudent, R., & Bohl, B. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bowers, T. S., Beck, B. D., & Karam, H. S. (1994). Assessing the relationship between environmental lead concentrations and adult blood lead levels. Risk Analysis. [Link]

  • Scott, R. W., Hooper, A. T., & Crighton, D. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. PubMed. [Link]

  • Asif, M. (2012). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

  • Gazizov, A. S., et al. (2021). Some known drugs possessing imidazolidin-2-one moiety. ResearchGate. [Link]

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  • Ghorab, M. M., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. National Center for Biotechnology Information. [Link]

  • Medikamenter Quality Services. (2024). Statistical Tools in Analytical Method Validation. Medikamenter. [Link]

  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. PubMed. [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Biotechnology, Agronomy, Society and Environment. [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences. [Link]

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Sources

A Methodological and Comparative Guide to the Investigation of Novel Acetylphenyl-Substituted Imidazolidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract for the Research Community

The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[2][3] Concurrently, the acetylphenyl moiety is a key pharmacophore in various active agents.[4] The strategic combination of these two fragments, specifically in the form of 1-(3-acetylphenyl)imidazolidin-2-one, represents a logical yet underexplored avenue for novel therapeutic development. A comprehensive search of the current scientific literature reveals a notable gap: no specific research findings on the synthesis, characterization, or biological evaluation of this compound have been published.

This guide serves as a proactive peer review and methodological framework for researchers aiming to explore this novel chemical space. It is designed not to critique existing data, but to provide a robust, scientifically-grounded roadmap for the synthesis, characterization, and biological screening of this target compound and its isomers. We will outline validated synthetic protocols, propose a cascade of primary biological assays based on the known activities of related structures, and establish a framework for comparing its potential efficacy against logical alternatives. This document is intended to accelerate research by providing field-proven insights and self-validating experimental designs for drug development professionals.

Introduction: The Scientific Rationale

The core hypothesis for investigating this compound is built upon established principles of medicinal chemistry. The imidazolidin-2-one ring is a versatile cyclic urea structure that can engage in crucial hydrogen bonding interactions with biological targets.[5][6] Its derivatives have been successfully developed as muscarinic M3 antagonists and anticancer agents, highlighting its privileged status in drug design.[1][7]

The acetylphenyl group, particularly the meta-substituted (3-acetyl) isomer, provides a distinct electronic and steric profile compared to its ortho- and para- counterparts. This substitution pattern can influence receptor binding, metabolic stability, and pharmacokinetic properties. Research on related acetylphenyl-substituted imidazolium salts has shown potent inhibition of key enzymes like acetylcholinesterase and carbonic anhydrases.[8]

Therefore, the conjunction of these two moieties presents a compelling target for investigation. This guide provides the necessary theoretical and practical framework to pursue this research direction rigorously.

Proposed Synthetic Pathway and Methodological Critique

The most direct and widely adopted method for synthesizing N-substituted imidazolidin-2-ones involves the cyclization of a 1,2-diamine with a carbonylating agent.[6] We propose a robust, two-step synthesis for this compound, starting from commercially available materials.

Diagram of Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization and Deprotection A 3-Aminoacetophenone Intermediate N-(2,2-diethoxyethyl)-3-aminoacetophenone A->Intermediate B Aminoacetaldehyde diethyl acetal B->Intermediate C Sodium triacetoxyborohydride (STAB) C->Intermediate Reducing Agent Final This compound Intermediate->Final Carbonylation D Triphosgene or CDI D->Final Carbonyl Source E Aqueous Acid (e.g., HCl) E->Final Deprotection Screening_Cascade cluster_tier1 Tier 1: Primary Screening (Broad Activity) cluster_tier2 Tier 2: Hit Validation & Dose-Response cluster_tier3 Tier 3: Mechanism of Action (MoA) A Anticancer Cell Viability Assay (e.g., NCI-60 Panel) D IC50 Determination (for active hits) A->D B Enzyme Inhibition Panel (AChE, hCA I/II) B->D C Antimicrobial Assay (Gram +/- Bacteria) E Selectivity Profiling (against related enzymes/cell lines) D->E F Target Engagement Assays E->F G Downstream Signaling Analysis F->G

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Acetylphenyl)imidazolidin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of chemical reactivity, reflecting a commitment to best practices in laboratory operations.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, must adhere to the principle of "cradle-to-grave" responsibility, as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1] This means that the generator of the waste is responsible for its safe handling, storage, and ultimate disposal.[1][2]

A comprehensive waste management plan is essential for any laboratory and should be readily accessible to all personnel.[2] This plan should detail procedures for waste identification, labeling, storage, and disposal.[2]

Hazard Assessment of this compound

Based on the available data for structurally similar compounds such as 1-Acetyl-2-imidazolidinone and other substituted imidazolidin-2-ones, this compound should be handled as a potentially hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[3][4]

  • Acute Oral Toxicity: Some related compounds are harmful if swallowed.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5][8]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to guide laboratory personnel through the safe disposal of pure this compound and contaminated materials.

Step 1: Waste Determination

All chemical waste must be evaluated to determine if it is hazardous.[8][9] Given the anticipated hazards, it is prudent to manage all waste streams containing this compound as hazardous waste. This includes:

  • Unused or expired this compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Solvent rinsates from cleaning contaminated glassware.

  • Spill cleanup materials.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]

  • Solid Waste:

    • Collect pure this compound and contaminated solids in a designated, leak-proof, and clearly labeled solid waste container.

    • Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.[11]

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, leak-proof, and clearly labeled liquid waste container.

    • Do not mix with incompatible waste streams. For instance, store separately from strong oxidizing agents and acids.[8][10]

  • Empty Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent before being discarded as non-hazardous waste.[9][12] The rinsate must be collected and disposed of as hazardous liquid waste.[9][12]

Step 3: Labeling of Waste Containers

All waste containers must be accurately and clearly labeled.[11][12] The label should include:

  • The words "Hazardous Waste".[12]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[12]

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory group.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[10][11]

  • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Keep waste containers securely closed except when adding waste.[10][11]

  • Store incompatible waste streams separately within the SAA to prevent accidental mixing.[10]

  • The maximum volume of hazardous waste allowed in an SAA is 55 gallons, or 1 quart for acutely toxic wastes.[11]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[11] EHS personnel are trained in the proper procedures for transporting and disposing of chemical waste in compliance with all federal, state, and local regulations.[1]

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5][6][8]

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons[11]
Maximum Acutely Toxic Waste in SAA 1 quart[11]
Container Headspace At least 10%[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) waste_determination Hazardous Waste Determination (Assume Hazardous) start->waste_determination solid_waste Solid Waste (Pure compound, contaminated items) waste_determination->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) waste_determination->liquid_waste empty_container Empty Original Container waste_determination->empty_container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup

Sources

A Researcher's Guide to the Safe Handling of 1-(3-Acetylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Due to the absence of specific toxicological data for 1-(3-Acetylphenyl)imidazolidin-2-one, we must infer its potential hazards from analogous compounds. The core structure contains an imidazolidin-2-one moiety and an acetylphenyl group.

  • Imidazolidinone Derivatives: Safety data for compounds like 1-Acetyl-2-imidazolidinone and 2-Imidazolidinone hemihydrate indicate risks of skin and eye irritation.[1][2]

  • Aromatic Ketones: The acetylphenyl group suggests that the compound is an aromatic ketone. Similar compounds can cause irritation to the skin, eyes, and respiratory tract.

  • General Precaution: A related compound, 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also very toxic to aquatic life. Therefore, we will adopt a conservative stance and assume this compound presents similar hazards.

Based on this analysis, the primary hazards to mitigate are:

  • Skin Contact: Potential for irritation.

  • Eye Contact: Potential for serious irritation.

  • Inhalation: Potential for respiratory tract irritation, especially if the compound is a powder.

  • Environmental: Potential for aquatic toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or Neoprene gloves. For extended contact or handling of larger quantities, consider Butyl rubber gloves.[3]Nitrile and neoprene offer good protection against a range of organic chemicals and are suitable for incidental contact.[3] Butyl rubber provides superior protection against ketones and esters, which is relevant due to the acetylphenyl group.[3]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation. Standard safety glasses are insufficient.
Body Protection A fully buttoned laboratory coat.To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.To prevent inhalation of airborne particles that could cause respiratory irritation. The need for respiratory protection should be determined by a risk assessment of the specific procedure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Pre-Handling
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential airborne exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated area.

  • PPE Donning: Put on all required PPE in the correct order: laboratory coat, then eye protection, and finally gloves. If a respirator is required, it should be donned before gloves.

Handling the Compound
  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula and weigh it on a tared weigh boat within the fume hood.

  • Dissolving: When dissolving the compound, add the solvent slowly to prevent splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure that reaction vessels are properly secured.

  • Post-Handling: After handling the compound, decontaminate any surfaces that may have come into contact with it.

Post-Handling and PPE Doffing
  • Glove Removal: Remove gloves first by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated chemical waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4]

  • Eye Protection and Lab Coat Removal: Remove your eye protection and laboratory coat. Store them in a designated area away from personal belongings.

The following diagram illustrates the safe handling workflow:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Designate fume hood as work area Gather Gather all necessary materials Prep->Gather Don_PPE Don appropriate PPE Gather->Don_PPE Handle Weigh and handle compound in fume hood Don_PPE->Handle Proceed to Handling React Perform experiment Handle->React Decon Decontaminate work surfaces React->Decon Doff_PPE Doff PPE correctly Decon->Doff_PPE Proceed to Post-Handling Wash Wash hands thoroughly Doff_PPE->Wash Store Store reusable PPE Wash->Store

Caption: A workflow diagram illustrating the key stages of safe handling for this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed hazardous waste container. Do not pour any waste containing this compound down the drain, given its potential for aquatic toxicity.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

The disposal process is outlined in the following diagram:

DisposalPlan cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container Start Waste Generation Solid_Waste Contaminated gloves, weigh boats, etc. Start->Solid_Waste Liquid_Waste Unused solutions, reaction mixtures Start->Liquid_Waste Empty_Container Original compound container Start->Empty_Container Solid_Container Seal in labeled solid hazardous waste container Solid_Waste->Solid_Container Liquid_Container Collect in labeled liquid hazardous waste container Liquid_Waste->Liquid_Container Triple_Rinse Triple-rinse with appropriate solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect rinsate as liquid hazardous waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of rinsed container per institutional policy Triple_Rinse->Dispose_Container Collect_Rinsate->Liquid_Container

Caption: A flowchart detailing the proper disposal procedures for waste generated from handling this compound.

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your invaluable research.

References

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets | GlovesnStuff. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Retrieved from [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). Retrieved from [Link]

  • Personal Protective Equipment | Safety | Physical Facilities - Miami University. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone - Carl ROTH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone - Carl ROTH. (n.d.). Retrieved from [Link]

  • Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, October 16). Retrieved from [Link]

  • Laboratory Safe Practices: Food Handling and Storage | Office of Clinical and Research Safety - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed. (n.d.). Retrieved from [Link]

  • 1,3-Diacetyl-2-imidazolidinone | C7H10N2O3 | CID 538355 - PubChem. (n.d.). Retrieved from [Link]

  • 1,3-Divinylimidazolidin-2-one | C7H10N2O | CID 83742 - PubChem. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.